Product packaging for (S)-(-)-4-Hydroxy-2-pyrrolidinone(Cat. No.:CAS No. 68108-18-9)

(S)-(-)-4-Hydroxy-2-pyrrolidinone

Numéro de catalogue: B119332
Numéro CAS: 68108-18-9
Poids moléculaire: 101.10 g/mol
Clé InChI: IOGISYQVOGVIEU-VKHMYHEASA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Hydroxy-2-pyrrolidinone is an important building block found in many bioactive compounds like streptopyrrolidine. It can be used as an intermediate in the synthesis of various γ -amino acids (GABA) and substituted 2-pyrrolidinones like cynometrine and cynodine.>

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H7NO2 B119332 (S)-(-)-4-Hydroxy-2-pyrrolidinone CAS No. 68108-18-9

Propriétés

IUPAC Name

(4S)-4-hydroxypyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO2/c6-3-1-4(7)5-2-3/h3,6H,1-2H2,(H,5,7)/t3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOGISYQVOGVIEU-VKHMYHEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](CNC1=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

101.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68108-18-9
Record name 2-Pyrrolidinone, 4-hydroxy-, (4S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068108189
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (4S)-(-)-4-Hydroxypyrrolidin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to (S)-(-)-4-Hydroxy-2-pyrrolidinone: A Key Chiral Intermediate in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-(-)-4-Hydroxy-2-pyrrolidinone is a crucial chiral building block in the pharmaceutical industry, valued for its role in the asymmetric synthesis of a variety of bioactive molecules. Its stereospecific structure is fundamental to the efficacy and safety of numerous drugs, particularly those targeting the central nervous system. This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, purification, and significant applications of this compound, with a focus on its utility in the synthesis of nootropic and antiepileptic drugs. Detailed experimental protocols and mechanistic insights are provided to support researchers and drug development professionals in leveraging this versatile intermediate.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder. Its key physicochemical properties are summarized in the table below for easy reference and comparison.

PropertyValueReference(s)
CAS Number 68108-18-9[1][2][3]
Molecular Formula C₄H₇NO₂[1][2]
Molecular Weight 101.10 g/mol [2]
Appearance White to off-white crystalline powder[1]
Melting Point 156°C to 159°C[1]
Specific Optical Rotation -40° to -46° (c=1, EtOH, 20°C, 589 nm)[1]
IUPAC Name (4S)-4-hydroxypyrrolidin-2-one[1][2]
Solubility Soluble in water, methanol, and ethanol.[4]

Synthesis and Purification

The stereoselective synthesis of this compound is critical for its application in pharmaceuticals. Several synthetic routes have been established, primarily starting from chiral precursors. Below are detailed protocols for two common methods.

Synthesis from Ethyl (S)-4-azido-3-hydroxybutyrate

This method involves the reduction of an azide group to an amine, which then undergoes intramolecular cyclization.

Experimental Protocol:

  • Hydrogenation: Dissolve Ethyl (S)-4-azido-3-hydroxybutyrate (2.88 g, 16.6 mmol) in methanol (30 ml). To this solution, add 5% palladium on carbon (130 mg). Stir the mixture at room temperature for 2 hours under a hydrogen gas atmosphere.[4]

  • Catalyst Removal: After the reaction is complete (monitored by TLC or LC-MS), filter off the palladium on carbon catalyst.

  • Cyclization: To the resulting filtrate containing ethyl (S)-4-amino-3-hydroxybutyrate, add a 28% methanol solution of sodium methoxide (60 mg, 0.3 mmol as NaOMe). Heat the mixture to reflux for 15 minutes to induce ring closure.[4]

  • Isolation: After the cyclization is complete, remove the methanol by distillation under reduced pressure. The resulting crude crystals are then purified by recrystallization.[4]

Logical Workflow for Synthesis from Ethyl (S)-4-azido-3-hydroxybutyrate:

G A Ethyl (S)-4-azido-3-hydroxybutyrate B Dissolve in Methanol A->B C Add 5% Pd/C Catalyst B->C D Stir under H2 atmosphere (2h, RT) C->D E Filter to remove Pd/C D->E F Add NaOMe in Methanol E->F G Reflux (15 min) F->G H Distill off Methanol G->H I Crude this compound H->I J Recrystallization I->J K Pure this compound J->K

Synthesis of this compound Workflow.
Purification by Recrystallization

Purification of the crude product is essential to achieve the high purity required for pharmaceutical applications. Recrystallization is a common and effective method.

Experimental Protocol:

  • Dissolution: Dissolve the crude this compound in a minimal amount of hot ethanol (e.g., 10 ml for 1.5 g of crude product) by heating.[4]

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature. For maximum yield, further cool the solution in an ice bath. Crystals of pure this compound will precipitate.

  • Collection: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold ethanol to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum. The expected melting point of the pure product is between 156.2-157.6°C.[4]

Applications in Drug Development

This compound serves as a vital chiral precursor in the synthesis of several pharmaceuticals, particularly those in the nootropic and antiepileptic classes.

Synthesis of Oxiracetam

Oxiracetam is a nootropic drug of the racetam family, known for its cognitive-enhancing effects. The (S)-enantiomer is reported to be the more active form.

Synthetic Workflow:

The synthesis of Oxiracetam from this compound generally involves a two-step process: protection of the hydroxyl group, followed by N-alkylation with a haloacetamide, and subsequent deprotection.

G A This compound B Protect Hydroxyl Group (e.g., with TBDMSCl, imidazole) A->B C (S)-4-(tert-butyldimethylsilyloxy)-2-pyrrolidinone B->C D N-alkylation with 2-bromoacetamide (in the presence of a base like NaH) C->D E Protected Oxiracetam D->E F Deprotection of silyl ether (e.g., with HCl in methanol) E->F G (S)-Oxiracetam F->G

Synthetic Workflow for Oxiracetam.
Synthesis of Brivaracetam

Brivaracetam is an antiepileptic drug used to treat partial-onset seizures. Its synthesis can be achieved from derivatives of this compound. A common strategy involves the synthesis of an intermediate, (S)-2-((S)-4-hydroxy-2-oxopyrrolidin-1-yl)butanamide, from two chiral precursors, one of which is derived from this compound.[5]

Synthetic Workflow:

G A Ethyl-(S)-4-chloro-3-hydroxybutanoate C Reaction to form (S)-2-((S)-4-hydroxy-2-oxopyrrolidin-1-yl)butanamide A->C B (S)-2-aminobutanamide B->C D Tosylation of Hydroxyl Group (with TsCl) C->D E Tosylated Intermediate D->E F Alkylation with Grignard Reagent E->F G Brivaracetam F->G

Synthetic Workflow for Brivaracetam.
Synthesis of Levetiracetam

Levetiracetam is another widely used antiepileptic medication. While multiple synthetic routes exist, some utilize chiral precursors derived from the pyrrolidinone scaffold. The synthesis often starts from (S)-2-aminobutanamide, which is then used to construct the pyrrolidinone ring.

Mechanism of Action and Signaling Pathways

The biological activity of drugs derived from this compound, such as Oxiracetam, is often linked to the modulation of key neurotransmitter systems.

Modulation of Cholinergic and Glutamatergic Systems by Oxiracetam

Oxiracetam is believed to enhance cognitive function by modulating both the cholinergic and glutamatergic systems. It has been shown to increase the release of acetylcholine and glutamate, two neurotransmitters crucial for learning and memory.[6] Furthermore, Oxiracetam acts as a positive allosteric modulator of AMPA receptors, which are a type of glutamate receptor.[6] This modulation enhances synaptic plasticity, the cellular basis for learning and memory.[6]

Signaling Pathway of Oxiracetam's Cognitive Enhancement:

G cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal Oxiracetam Oxiracetam ACh_release ↑ Acetylcholine (ACh) Release Oxiracetam->ACh_release Glu_release ↑ Glutamate (Glu) Release Oxiracetam->Glu_release AMPAR AMPA Receptors Oxiracetam->AMPAR Positive Modulation AChR ACh Receptors ACh_release->AChR Glu_release->AMPAR NMDAR NMDA Receptors Glu_release->NMDAR Ca_influx ↑ Ca²⁺ Influx AChR->Ca_influx AMPAR->Ca_influx NMDAR->Ca_influx PKC_activation ↑ PKC Activation Ca_influx->PKC_activation Synaptic_plasticity Enhanced Synaptic Plasticity (LTP) PKC_activation->Synaptic_plasticity Cognitive_enhancement Cognitive Enhancement (Learning & Memory) Synaptic_plasticity->Cognitive_enhancement

Oxiracetam's Mechanism of Action.

Conclusion

This compound is a stereochemically defined and highly versatile intermediate that plays a pivotal role in the synthesis of important pharmaceuticals. Its unique structural features allow for the development of enantiomerically pure drugs with improved therapeutic profiles. The detailed synthetic protocols and mechanistic insights provided in this guide are intended to facilitate further research and development efforts in leveraging this valuable chiral building block for the creation of novel and more effective therapeutic agents. The continued exploration of its synthetic potential is likely to lead to the discovery of new medicines with significant clinical impact.

References

An In-Depth Technical Guide to (S)-(-)-4-Hydroxy-2-pyrrolidinone: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-(-)-4-Hydroxy-2-pyrrolidinone, a chiral lactam, is a versatile and highly valuable building block in medicinal chemistry and drug development. Its stereochemically defined structure, featuring both a hydroxyl and a lactam functional group, provides a scaffold for the synthesis of a wide array of complex and biologically active molecules. This technical guide provides a comprehensive overview of the structure, physicochemical properties, synthesis, and analysis of this compound. Furthermore, it delves into its significant applications in the development of novel therapeutics, exploring the underlying mechanisms of action and relevant signaling pathways of the drugs derived from this pivotal chiral intermediate.

Core Structure and Chemical Identity

This compound is a five-membered lactam ring with a hydroxyl group at the fourth position, conferring chirality to the molecule. The "(S)" designation indicates the stereochemical configuration at the chiral center.

Table 1: Chemical Identifiers

IdentifierValue
IUPAC Name (4S)-4-hydroxypyrrolidin-2-one[1]
CAS Number 68108-18-9[1]
Molecular Formula C₄H₇NO₂[1]
SMILES O[C@@H]1CNC(=O)C1[1]
InChI Key IOGISYQVOGVIEU-VKHMYHEASA-N[1]

Physicochemical and Spectroscopic Properties

The physical and spectroscopic properties of this compound are critical for its characterization, handling, and use in synthesis.

Table 2: Physicochemical Properties

PropertyValueReference
Molecular Weight 101.10 g/mol [2]
Appearance White to off-white crystalline powder[1]
Melting Point 156-159 °C[1]
Specific Optical Rotation ([α]D) -40° to -46° (c=1, EtOH)[1]
Solubility Soluble in water and polar organic solvents.
Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound.

2.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. Key expected signals include a multiplet for the proton at the chiral center (C4-H), multiplets for the methylene protons at C3 and C5, and a broad singlet for the amine proton (N-H).

  • ¹³C NMR: The carbon NMR spectrum reveals the number of chemically distinct carbon environments. Expected signals include those for the carbonyl carbon (C2), the carbon bearing the hydroxyl group (C4), and the two methylene carbons (C3 and C5).[2]

2.1.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum is used to identify the functional groups present in the molecule.[1]

Table 3: Key FT-IR Absorption Bands

Wavenumber (cm⁻¹)Functional GroupVibration Mode
~3400 (broad)O-HStretching
~3200 (broad)N-HStretching
~1680 (strong)C=O (lactam)Stretching
~2900C-HStretching

2.1.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak [M]+ would be expected at m/z 101. Common fragments would likely arise from the loss of water [M-H₂O]+ or cleavage of the pyrrolidinone ring.

Synthesis and Purification

Several synthetic routes to this compound have been developed, often starting from readily available chiral precursors.

Synthesis from L-Glutamic Acid

A common and efficient method involves the stereoselective reduction of L-glutamic acid to the corresponding amino alcohol, followed by cyclization to form the lactam ring.

Experimental Protocol: Synthesis from L-Glutamic Acid (Illustrative)

  • Reduction of L-Glutamic Acid: L-Glutamic acid is esterified and then reduced using a suitable reducing agent, such as sodium borohydride in the presence of a Lewis acid, to yield (S)-2-amino-1,5-pentanediol.

  • Oxidative Cyclization: The resulting amino diol is then subjected to selective oxidation of the primary alcohol at C5, followed by spontaneous intramolecular cyclization to yield this compound.

  • Purification: The crude product is purified by recrystallization from a suitable solvent system, such as ethanol/ethyl acetate, to yield the final product with high optical purity.

G L-Glutamic Acid L-Glutamic Acid Esterification & Reduction Esterification & Reduction L-Glutamic Acid->Esterification & Reduction (S)-2-amino-1,5-pentanediol (S)-2-amino-1,5-pentanediol Esterification & Reduction->(S)-2-amino-1,5-pentanediol Oxidative Cyclization Oxidative Cyclization (S)-2-amino-1,5-pentanediol->Oxidative Cyclization Crude this compound Crude this compound Oxidative Cyclization->Crude this compound Recrystallization Recrystallization Crude this compound->Recrystallization Pure this compound Pure this compound Recrystallization->Pure this compound

Caption: Synthetic workflow from L-Glutamic Acid.

Synthesis from (S)-Malic Acid

Another efficient route utilizes the chirality of (S)-malic acid.

Experimental Protocol: Synthesis from (S)-Malic Acid (Illustrative)

  • Amidation and Reduction: (S)-Malic acid is first converted to its diamide, which is then selectively reduced at one of the amide carbonyl groups.

  • Cyclization: The resulting hydroxy amide undergoes intramolecular cyclization under basic conditions to form the pyrrolidinone ring.

  • Purification: The product is purified by column chromatography or recrystallization.

Analytical Methods

Chiral High-Performance Liquid Chromatography (HPLC)

The enantiomeric purity of this compound is a critical quality attribute and is typically determined by chiral HPLC.

Experimental Protocol: Chiral HPLC Analysis

  • Column: A chiral stationary phase (CSP) column, such as one based on a polysaccharide derivative (e.g., Chiralcel OD-H or Chiralpak AD).

  • Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., isopropanol or ethanol) in a suitable ratio (e.g., 90:10 v/v). A small amount of an amine modifier (e.g., diethylamine) may be added to improve peak shape.

  • Flow Rate: Typically 0.5-1.0 mL/min.

  • Detection: UV detection at a suitable wavelength (e.g., 210 nm).

  • Procedure: A standard solution of the racemic mixture of 4-hydroxy-2-pyrrolidinone is injected to determine the retention times of both the (S) and (R) enantiomers. The sample of this compound is then injected, and the enantiomeric excess (% ee) is calculated based on the peak areas of the two enantiomers.

Caption: Workflow for chiral HPLC analysis.

Applications in Drug Development

This compound is a key chiral intermediate in the synthesis of a variety of pharmaceuticals, particularly those targeting the central nervous system.

Nootropic Agents

This compound is a precursor to Oxiracetam , a nootropic drug of the racetam family.[3] Oxiracetam is known to enhance cognitive function and memory.[3]

Mechanism of Action & Signaling Pathways of Oxiracetam:

Oxiracetam's mechanism is multifaceted, involving the modulation of key neurotransmitter systems and cellular signaling pathways.[4]

  • Cholinergic and Glutamatergic Systems: It enhances the release of acetylcholine and glutamate, crucial neurotransmitters for learning and memory.[4]

  • AMPA Receptor Modulation: Oxiracetam positively modulates AMPA receptors, which enhances synaptic plasticity, a fundamental process for memory formation.[4]

  • Akt/mTOR Signaling Pathway: Studies have shown that oxiracetam can activate the Akt/mTOR signaling pathway, which plays a critical role in neuronal survival and protection against apoptosis and autophagy.[5][6][7]

G cluster_0 Oxiracetam cluster_1 Cellular Effects cluster_2 Physiological Outcomes Oxiracetam Oxiracetam Akt_mTOR_Pathway Akt/mTOR Pathway Activation Oxiracetam->Akt_mTOR_Pathway Neurotransmitter_Release ↑ Acetylcholine & Glutamate Release Oxiracetam->Neurotransmitter_Release AMPA_Modulation AMPA Receptor Modulation Oxiracetam->AMPA_Modulation Neuronal_Survival ↑ Neuronal Survival Akt_mTOR_Pathway->Neuronal_Survival Synaptic_Plasticity ↑ Synaptic Plasticity Neurotransmitter_Release->Synaptic_Plasticity AMPA_Modulation->Synaptic_Plasticity Cognitive_Enhancement Cognitive Enhancement Neuronal_Survival->Cognitive_Enhancement Synaptic_Plasticity->Cognitive_Enhancement

Caption: Oxiracetam's mechanism of action.

Anticonvulsant Agents

The pyrrolidinone scaffold is central to a class of anticonvulsant drugs known as racetams, including Levetiracetam and Brivaracetam . While this compound is not a direct precursor to these specific drugs, its structural similarity and shared pyrrolidinone core make the study of their mechanisms relevant.

Mechanism of Action & Signaling Pathways of Levetiracetam and Brivaracetam:

The primary mechanism of action for both levetiracetam and brivaracetam is their binding to the synaptic vesicle protein 2A (SV2A) .[8][9][10][11][12] SV2A is a transmembrane protein found on synaptic vesicles and is believed to play a role in the regulation of neurotransmitter release.[11][13]

  • SV2A Binding: By binding to SV2A, these drugs are thought to modulate its function, leading to a reduction in neurotransmitter release, particularly during periods of high-frequency neuronal firing characteristic of seizures.[10][13] Brivaracetam exhibits a higher affinity for SV2A than levetiracetam.[10]

G cluster_0 Racetam Anticonvulsants cluster_1 Synaptic Terminal cluster_2 Outcome Racetams Levetiracetam / Brivaracetam SV2A Synaptic Vesicle Protein 2A (SV2A) Racetams->SV2A Binds to Neurotransmitter_Release Neurotransmitter Release SV2A->Neurotransmitter_Release Modulates Reduced_Excitability Reduced Neuronal Excitability Neurotransmitter_Release->Reduced_Excitability Anticonvulsant_Effect Anticonvulsant Effect Reduced_Excitability->Anticonvulsant_Effect

Caption: Racetam anticonvulsant mechanism.

CXCR4 Antagonists

The pyrrolidine scaffold has been utilized in the development of antagonists for the C-X-C chemokine receptor type 4 (CXCR4). CXCR4 and its ligand, CXCL12, are implicated in various physiological and pathological processes, including cancer metastasis and HIV entry into cells.

Quantitative Data for a Pyrrolidine-Based CXCR4 Antagonist:

One study reported a novel CXCR4 antagonist based on a pyrrolidine scaffold (compound 46) with the following activity:

  • IC₅₀ (CXCR4 binding): 79 nM[14]

  • IC₅₀ (CXCL12-induced calcium flux): 0.25 nM[14]

This demonstrates the potential for developing highly potent therapeutics from pyrrolidinone-based structures.

Table 4: Quantitative Biological Activity of Pyrrolidinone Derivatives

Compound/Drug ClassTargetActivity MetricValueReference
Pyrrolidine Derivative (Compound 46)CXCR4IC₅₀ (Binding)79 nM[14]
Pyrrolidine Derivative (Compound 46)CXCR4IC₅₀ (Ca²⁺ flux)0.25 nM[14]
Pyrrolidin-2,5-dione Derivative (Compound 14)AnticonvulsantED₅₀ (MES test)49.6 mg/kg[15]
Pyrrolidin-2,5-dione Derivative (Compound 14)AnticonvulsantED₅₀ (6 Hz test)31.3 mg/kg[15]

Conclusion

This compound is a cornerstone chiral building block with significant implications for the pharmaceutical industry. Its unique structural features and high degree of stereochemical purity make it an invaluable starting material for the synthesis of a diverse range of therapeutic agents. The continued exploration of its synthetic utility and the biological activities of its derivatives promises to yield novel and effective treatments for a variety of diseases, particularly those affecting the central nervous system. This guide provides a foundational understanding for researchers and drug development professionals seeking to leverage the potential of this important chiral intermediate.

References

(S)-(-)-4-Hydroxy-2-pyrrolidinone: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 68108-18-9

This technical guide provides an in-depth overview of (S)-(-)-4-Hydroxy-2-pyrrolidinone, a significant chiral intermediate in the pharmaceutical industry. It is intended for researchers, scientists, and professionals involved in drug discovery and development. This document covers the compound's chemical and physical properties, spectroscopic data, synthesis methodologies, biological significance, and safety information.

Chemical and Physical Properties

This compound, also known by its IUPAC name (4S)-4-hydroxypyrrolidin-2-one, is a versatile chiral building block. Its stereochemical configuration is crucial for the biological activity of many pharmaceutical compounds, making it a valuable precursor in asymmetric synthesis.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 68108-18-9[2][3]
Molecular Formula C₄H₇NO₂[2]
Molecular Weight 101.10 g/mol [2]
IUPAC Name (4S)-4-hydroxypyrrolidin-2-one[2]
Synonyms (S)-beta-Hydroxy-gamma-butyrolactam, (S)-4-Hydroxypyrrolidin-2-one[2]
Appearance White to off-white crystalline powder[4]
Melting Point 156-159 °C[4]
Optical Rotation [α]²³/D -40° to -46° (c=1 in ethanol)[4]
Solubility Slightly soluble in water[5]
XLogP3 (Computed) -1.4[2]
Topological Polar Surface Area 49.3 Ų[2]

Spectroscopic Data

The structural identity of this compound is confirmed through various spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

TechniqueDataReference(s)
¹H NMR Expected chemical shifts (ppm): ~4.4 (m, 1H, CH-OH), ~3.8-3.2 (m, 2H, CH₂-N), ~2.6 & ~2.2 (dd, 2H, CH₂-C=O). The N-H and O-H protons will appear as broad singlets.[2]
¹³C NMR Expected chemical shifts (ppm): ~175 (C=O), ~68 (CH-OH), ~45 (CH₂-N), ~40 (CH₂-C=O).[2]
Infrared (IR) Conforms to structure, with characteristic peaks (cm⁻¹) for: O-H stretch (~3300, broad), N-H stretch (~3200), C=O stretch (~1680).[4]
Mass Spectrometry (MS) Molecular Ion [M]⁺ expected at m/z = 101. Other predicted adducts include [M+H]⁺ at 102.05, [M+Na]⁺ at 124.04, and [M-H]⁻ at 100.04.[2][6]

Synthesis and Manufacturing

This compound is synthesized through various stereoselective routes. Two prominent methods are detailed below.

Synthesis from a 4-Azido-3-hydroxybutyric Acid Ester

This method involves the reduction of an azide group followed by a base-catalyzed intramolecular cyclization.

Experimental Protocol:

  • Azide Reduction: Ethyl (S)-4-azido-3-hydroxybutyrate is dissolved in methanol. A 5% palladium on carbon (Pd/C) catalyst is added to the solution.

  • The mixture is stirred under a hydrogen gas atmosphere at room temperature for approximately 2 hours to reduce the azide to an amine, forming ethyl (S)-4-amino-3-hydroxybutyrate.

  • Cyclization: After the reduction is complete, the catalyst is removed by filtration. A catalytic amount of a base, such as sodium methoxide in methanol, is added to the filtrate.

  • The reaction mixture is then heated to reflux for a short period (e.g., 15 minutes) or stirred at room temperature for a few hours to facilitate the ring-closing reaction.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by recrystallization from a suitable solvent like ethanol to yield colorless crystals of (S)-4-hydroxy-2-pyrrolidinone.

Synthesis_from_Azido_Ester start Ethyl (S)-4-azido-3-hydroxybutyrate intermediate Ethyl (S)-4-amino-3-hydroxybutyrate start->intermediate Reduction product This compound intermediate->product Cyclization reagents1 H₂, 5% Pd/C Methanol, RT reagents1->start reagents2 NaOMe (cat.) Methanol, Reflux reagents2->intermediate Synthesis_from_Tetramic_Acid start N-Boc-amino acid + Meldrum's acid intermediate N-Boc-pyrrolidine-2,4-dione (Tetramic Acid derivative) start->intermediate Cyclization product This compound intermediate->product Reduction reagents1 EDC·HCl, DMAP DCM reagents1->start reagents2 1. NaBH₄, Methanol 2. Deprotection reagents2->intermediate G cluster_0 Cell Membrane cluster_1 Cytoplasm Oxiracetam Oxiracetam (Derivative) Receptor Receptor Activation (e.g., AMPA-R) Oxiracetam->Receptor Activates Akt Akt (Protein Kinase B) Receptor->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis mTOR->Apoptosis Inhibits Autophagy Autophagy Regulation mTOR->Autophagy Regulates Survival Neuronal Survival & Plasticity mTOR->Survival Promotes

References

Technical Guide: Physical Properties of (S)-4-Hydroxy-2-pyrrolidinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-4-hydroxy-2-pyrrolidinone (CAS No. 68108-18-9) is a chiral heterocyclic compound that serves as a crucial building block in the synthesis of a variety of bioactive molecules and pharmaceuticals.[1][2] Its stereospecific nature makes it an invaluable intermediate for creating enantiomerically pure compounds, which is of paramount importance in drug development.[2] This guide provides a comprehensive overview of its key physical properties, supported by experimental methodologies and a structured workflow for their determination.

Summary of Physical Properties

The physical characteristics of (S)-4-hydroxy-2-pyrrolidinone have been determined by various analytical methods. The key quantitative data are summarized in the table below for ease of reference and comparison.

PropertyValueConditions/SolventSource(s)
Molecular Formula C₄H₇NO₂-[1][3][4]
Molecular Weight 101.10 g/mol -[4]
Appearance White to off-white crystalline powder/solid20°C[1][3][5]
Melting Point 156-159 °C(lit.)[3][6][7]
156-161 °C[5]
155.0 to 159.0 °C
Boiling Point ~300 °CStandard conditions (for the racemic mixture)[8]
363.6 °Cat 760 mmHg (Computed for the racemic mixture)[8]
Optical Rotation [α] -43°23°C, D-line (589 nm), c = 1 in ethanol[6][7][9]
-40° to -46°20°C, 589 nm, c = 1 in ethanol[3]
-47°c = 0.018 g/mL in Methanol[5]
-57.0 to -61.0°20°C, D-line, c = 1 in H₂O
Solubility Slightly soluble in water-[10]
Moderate solubility in water and ethanol (for the racemic mixture)-[8]
A study on recrystallization suggests poor solubility in solvents like ethyl acetate, diethyl ether, and hexane.-[11]
Density 1.292 g/cm³-[5]
Refractive Index 1.513-[5]

Experimental Protocols

The determination of the physical properties of a chiral compound like (S)-4-hydroxy-2-pyrrolidinone requires precise and standardized experimental procedures. Below are the detailed methodologies for the key experiments cited.

Melting Point Determination by Differential Scanning Calorimetry (DSC)

The melting point of (S)-4-hydroxy-2-pyrrolidinone is a key indicator of its purity. Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to determine this value with high precision.

  • Principle: DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. When the sample undergoes a phase transition, such as melting, it will absorb (endothermic) or release (exothermic) heat, which is detected by the instrument.

  • Instrumentation: A differential scanning calorimeter equipped with a furnace, sample and reference pans, and a temperature control system.

  • Procedure:

    • A small, accurately weighed amount of the (S)-4-hydroxy-2-pyrrolidinone sample (typically 1-5 mg) is placed into an aluminum sample pan.

    • An empty aluminum pan is used as a reference.

    • The sample and reference pans are placed in the DSC cell.

    • The cell is heated at a constant rate (e.g., 5-10 °C/min) under an inert atmosphere (e.g., nitrogen) to prevent oxidation.

    • The heat flow to the sample is monitored and plotted against temperature.

    • The melting point is determined from the resulting thermogram as the onset temperature of the endothermic melting peak. The peak temperature is also often reported.

  • Data Analysis: The melting point range is reported, corresponding to the temperatures at which melting begins and is complete. For a pure substance, this range is typically narrow. A broader melting range can indicate the presence of impurities.

Optical Rotation Measurement by Polarimetry

As a chiral molecule, (S)-4-hydroxy-2-pyrrolidinone rotates the plane of polarized light. This property, known as optical activity, is measured using a polarimeter. The specific rotation is a characteristic property of an enantiomer.[12]

  • Principle: A polarimeter measures the angle of rotation caused by passing polarized light through an optically active substance.[12] The observed rotation (α) is dependent on the concentration of the sample, the path length of the light through the sample, the wavelength of the light, and the temperature. The specific rotation [α] is a standardized value calculated from these parameters.

  • Instrumentation: A polarimeter, typically consisting of a light source (often a sodium D-line lamp, 589 nm), a polarizer, a sample cell of a known path length, an analyzer, and a detector.[12]

  • Procedure:

    • A solution of (S)-4-hydroxy-2-pyrrolidinone is prepared by accurately weighing the compound and dissolving it in a specified solvent (e.g., ethanol or water) to a known concentration (c), expressed in g/mL.

    • The polarimeter is calibrated with the pure solvent (blank measurement).

    • The sample cell is filled with the prepared solution.

    • The angle of rotation (α) of the plane-polarized light is measured at a specific temperature (T) and wavelength (λ).

  • Data Analysis: The specific rotation [α] is calculated using the following formula: [α]Tλ = α / (l × c) Where:

    • α is the observed rotation in degrees.

    • l is the path length of the sample tube in decimeters (dm).

    • c is the concentration of the solution in g/mL.

    • T is the temperature in degrees Celsius.

    • λ is the wavelength of the light (commonly the D-line of sodium, 589 nm). The levorotatory nature of the (S)-enantiomer is indicated by a negative sign.[12]

Spectroscopic Analysis (FTIR, NMR)

Spectroscopic techniques are essential for confirming the chemical structure and functional groups of (S)-4-hydroxy-2-pyrrolidinone.

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Principle: IR spectroscopy measures the absorption of infrared radiation by the sample, which causes molecular vibrations (stretching, bending). The absorption bands correspond to specific functional groups present in the molecule.

    • Procedure: A solid sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory. The instrument records the infrared spectrum, which is a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

    • Expected Absorptions: Key characteristic peaks for (S)-4-hydroxy-2-pyrrolidinone would include a broad O-H stretch from the hydroxyl group, an N-H stretch, a strong C=O stretch from the lactam carbonyl group, and C-N and C-O stretching vibrations.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Principle: NMR spectroscopy exploits the magnetic properties of certain atomic nuclei. It provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. ¹H and ¹³C NMR are standard techniques.

    • Procedure: A small amount of the sample is dissolved in a deuterated solvent (e.g., DMSO-d₆ or D₂O). The solution is placed in an NMR tube and analyzed in the NMR spectrometer.

    • Data Analysis: The resulting spectrum shows chemical shifts (δ) in parts per million (ppm), which indicate the electronic environment of each proton or carbon atom. The splitting patterns (multiplicity) in ¹H NMR provide information about neighboring protons. PubChem provides access to reference ¹H and ¹³C NMR spectra for this compound.[4]

Visualizations

Experimental Workflow for Physical Property Determination

The following diagram illustrates a logical workflow for the characterization of the physical properties of a chiral compound such as (S)-4-hydroxy-2-pyrrolidinone.

G Workflow for Physical Property Determination of (S)-4-Hydroxy-2-pyrrolidinone cluster_0 Sample Preparation & Purity cluster_1 Property Measurement cluster_2 Data Analysis & Reporting Sample Obtain/Synthesize (S)-4-hydroxy-2-pyrrolidinone Purify Purification (e.g., Recrystallization) Sample->Purify Purity Purity Assessment (e.g., HPLC, GC) Purify->Purity MeltingPoint Melting Point (DSC) Purity->MeltingPoint OpticalRotation Optical Rotation (Polarimetry) Purity->OpticalRotation Spectroscopy Structural Confirmation (NMR, FTIR, MS) Purity->Spectroscopy Solubility Solubility Studies Purity->Solubility Analysis Data Compilation & Analysis MeltingPoint->Analysis OpticalRotation->Analysis Spectroscopy->Analysis Solubility->Analysis Report Technical Report & Documentation Analysis->Report

Caption: Workflow for determining the physical properties of (S)-4-hydroxy-2-pyrrolidinone.

References

Solubility Profile of (S)-4-hydroxy-2-pyrrolidinone in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of (S)-4-hydroxy-2-pyrrolidinone, a key chiral intermediate in the pharmaceutical industry. The document summarizes known solubility data in various organic solvents, offers a detailed experimental protocol for solubility determination based on published methodologies, and presents visualizations to aid in understanding the experimental workflow. This guide is intended to be a valuable resource for researchers and professionals involved in the development and manufacturing of pharmaceuticals where (S)-4-hydroxy-2-pyrrolidinone is a critical component.

Introduction

(S)-4-hydroxy-2-pyrrolidinone is a crucial chiral building block used in the synthesis of various active pharmaceutical ingredients (APIs). Its stereochemistry plays a vital role in the biological activity of the final drug product. Understanding the solubility of this intermediate in different organic solvents is paramount for developing efficient crystallization, purification, and formulation processes. Poor solubility can lead to challenges in reaction kinetics, product isolation, and bioavailability. This guide aims to consolidate the available solubility information and provide a practical framework for its experimental determination.

Solubility Data

Qualitative Solubility

(S)-4-hydroxy-2-pyrrolidinone is described as being soluble in several polar organic solvents, which is consistent with its chemical structure containing hydroxyl and amide functional groups capable of hydrogen bonding. A patent for the purification of 4-hydroxy-2-pyrrolidinone by recrystallization identifies a range of suitable solvents, indicating its solubility in these media.

Table 1: Qualitative Solubility of (S)-4-hydroxy-2-pyrrolidinone in Various Solvents

Solvent ClassSolventSolubility Indication
Alcohols Methanol, Ethanol, 1-Propanol, 2-Propanol (Isopropanol), 1-ButanolSoluble (Suitable for recrystallization)
Nitriles AcetonitrileSoluble (Suitable for recrystallization)
Water WaterSlightly soluble[1][2]
Quantitative Solubility in Isopropanol

A key study by Wang, Wiehler, and Ching (2004) systematically investigated the solubility of both (R)- and (S)-4-hydroxy-2-pyrrolidone in isopropanol.[3][4] The study determined the solubility and supersolubility diagrams over a temperature range of 4-35°C and constructed a ternary phase diagram for the (R)- and (S)-enantiomers with isopropanol at 15, 20, 25, and 35°C.[3][4] While the specific quantitative data from this study is not publicly accessible, the methodology employed provides a clear path for reproducing these critical measurements.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of (S)-4-hydroxy-2-pyrrolidinone in an organic solvent, based on the instrumentation and techniques described for the definitive study in isopropanol.[4] This protocol utilizes an automated laboratory reactor with an in-situ probe for accurate and reproducible measurements.

Principle

The equilibrium solubility is determined by measuring the clear point of a suspension of known composition as the temperature is slowly increased. The clear point, or dissolution point, is the temperature at which the last solid particle dissolves. This is detected in real-time using a Focused Beam Reflectance Measurement (FBRM) probe, which measures the chord length distribution of particles in the suspension. The disappearance of particles indicates complete dissolution.

Materials and Equipment
  • (S)-4-hydroxy-2-pyrrolidinone (high purity)

  • Solvent of interest (e.g., Isopropanol, HPLC grade)

  • Automated Laboratory Reactor (e.g., Mettler Toledo LabMax) equipped with:

    • Precise temperature control system (heating/cooling circulator)

    • Agitator with speed control

    • Temperature probe

  • Focused Beam Reflectance Measurement (FBRM) Probe (e.g., Lasentec FBRM)

  • Analytical Balance

Procedure
  • Preparation of the Suspension:

    • Accurately weigh a known mass of (S)-4-hydroxy-2-pyrrolidinone and transfer it to the reactor vessel.

    • Add a precise volume or mass of the chosen organic solvent to the reactor to create a suspension of known concentration. Ensure that the concentration is such that the solid phase is in excess at the starting temperature.

  • System Setup:

    • Insert the FBRM probe and the temperature probe into the reactor vessel, ensuring they are properly submerged in the suspension.

    • Set the agitator to a speed sufficient to maintain a uniform suspension without causing excessive shear or aeration (e.g., 300-500 rpm).

  • Thermal Cycling for Dissolution Point Determination:

    • Set the initial temperature of the reactor to a point where the compound is known to be sparingly soluble (e.g., 4°C for isopropanol).

    • Program the reactor to slowly increase the temperature at a controlled rate (e.g., 0.1-0.5 °C/min). A slow heating rate is crucial to ensure the system remains close to equilibrium.

    • Continuously monitor the particle count and chord length distribution using the FBRM probe.

  • Identification of the Clear Point:

    • The clear point (solubility temperature) is identified as the temperature at which the FBRM particle counts drop to the baseline (noise level), indicating the complete dissolution of the solid phase.

  • Data Recording and Analysis:

    • Record the clear point temperature for the specific concentration.

    • To construct a solubility curve, repeat the experiment with different known concentrations of (S)-4-hydroxy-2-pyrrolidinone in the same solvent.

    • Plot the solubility (in g/100g of solvent or mol/L) as a function of temperature.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in the experimental determination of the solubility of (S)-4-hydroxy-2-pyrrolidinone.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Weigh (S)-4-hydroxy-2-pyrrolidinone C Create Suspension of Known Concentration A->C B Measure Solvent B->C D Set Initial Temperature and Agitation C->D Load into Reactor E Slowly Heat at a Controlled Rate D->E F Monitor Particle Count with FBRM E->F G Identify Clear Point (Particle Count Drops to Baseline) F->G H Record Temperature and Concentration G->H I Repeat for Different Concentrations H->I J Plot Solubility Curve I->J

Figure 1. Experimental workflow for determining the solubility of (S)-4-hydroxy-2-pyrrolidinone.
Logical Relationship of Solubility Data Application

The diagram below outlines the relationship between obtaining solubility data and its application in key areas of drug development.

G SolubilityData Solubility Data ((S)-4-hydroxy-2-pyrrolidinone) Crystallization Crystallization Process Development SolubilityData->Crystallization Purification Purification Strategy (e.g., Recrystallization) SolubilityData->Purification Formulation Formulation Design SolubilityData->Formulation ProcessOpt Process Optimization & Scale-Up Crystallization->ProcessOpt Purification->ProcessOpt

Figure 2. Application of solubility data in pharmaceutical development.

Conclusion

The solubility of (S)-4-hydroxy-2-pyrrolidinone in organic solvents is a critical parameter for the efficient development of pharmaceutical manufacturing processes. While comprehensive quantitative data remains sparse, this guide provides the available qualitative information and a detailed, robust experimental protocol for its determination in any solvent of interest. The use of automated laboratory reactors with in-situ monitoring tools like FBRM is highlighted as the state-of-the-art method for generating high-quality, reproducible solubility data. By following the methodologies outlined herein, researchers and drug development professionals can systematically characterize the solubility of this important chiral intermediate, leading to more robust and optimized manufacturing processes.

References

Spectroscopic and Physicochemical Characterization of (S)-(-)-4-Hydroxy-2-pyrrolidinone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-(-)-4-Hydroxy-2-pyrrolidinone is a chiral lactam that serves as a versatile building block in the synthesis of various pharmaceutical compounds. Its stereochemistry and functional groups make it a valuable intermediate in the development of novel therapeutics. A thorough understanding of its spectroscopic and physicochemical properties is paramount for its effective utilization in research and drug development. This technical guide provides a comprehensive overview of the key analytical data and experimental protocols for the characterization of this compound.

Physicochemical Properties

This compound is a white to off-white crystalline powder.

PropertyValueReference
Molecular FormulaC₄H₇NO₂
Molecular Weight101.10 g/mol --INVALID-LINK--
Melting Point156-159 °C

Spectroscopic Data

A complete spectroscopic analysis is essential for the unambiguous identification and quality control of this compound. The following sections detail the expected data from various analytical techniques.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the proton environments within the molecule. The spectrum of this compound is typically recorded in a deuterated solvent such as dimethyl sulfoxide-d₆ (DMSO-d₆).

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.56s1HNH
~5.20d1HOH
~4.15m1HH-4
~3.25dd1HH-5a
~2.95dd1HH-5b
~2.40dd1HH-3a
~1.95dd1HH-3b
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy is used to determine the number and types of carbon atoms in a molecule.

Chemical Shift (δ) ppmAssignment
~175.0C-2 (C=O)
~67.0C-4 (CH-OH)
~55.0C-5 (CH₂)
~40.0C-3 (CH₂)
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy identifies the functional groups present in a molecule based on their characteristic absorption of infrared radiation. The spectrum of solid this compound is typically obtained using a KBr pellet.

Wavenumber (cm⁻¹)IntensityAssignment
~3350Strong, BroadO-H stretch
~3200Strong, BroadN-H stretch
~2920MediumC-H stretch
~1680StrongC=O stretch (amide)
~1420MediumC-H bend
~1300MediumC-N stretch
~1080StrongC-O stretch
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For a volatile derivative of this compound, electron ionization (EI) is a common technique.

m/zRelative Intensity (%)Possible Fragment
101Moderate[M]⁺
84Moderate[M-OH]⁺
73High[M-CO]⁺
56High[M-COOH]⁺
44High[CH₂=C=O]⁺
Specific Rotation

Specific rotation is a key physicochemical property for chiral molecules, indicating the direction and magnitude of the rotation of plane-polarized light.

ValueConditions
-40° to -46°c=1 in Ethanol at 20°C, 589 nm

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reproducible and reliable analytical data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To acquire ¹H and ¹³C NMR spectra of this compound.

Materials:

  • This compound sample

  • DMSO-d₆

  • NMR tubes (5 mm)

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Weigh approximately 5-10 mg of the this compound sample directly into a clean, dry 5 mm NMR tube.

  • Add approximately 0.6 mL of DMSO-d₆ to the NMR tube.

  • Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved.

  • Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.

  • Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • Following ¹H NMR acquisition, acquire the ¹³C NMR spectrum. A larger number of scans will be necessary for ¹³C due to its lower natural abundance.

  • Process the acquired spectra by applying Fourier transformation, phase correction, and baseline correction.

  • Reference the spectra to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm for ¹H and δ ~39.52 ppm for ¹³C).

  • Integrate the peaks in the ¹H NMR spectrum and assign all peaks in both ¹H and ¹³C spectra to the corresponding atoms in the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy (KBr Pellet Method)

Objective: To obtain the FTIR spectrum of solid this compound.

Materials:

  • This compound sample

  • Spectroscopic grade Potassium Bromide (KBr), dried

  • Agate mortar and pestle

  • Pellet press with die

  • FTIR spectrometer

Procedure:

  • Place a small amount (1-2 mg) of the this compound sample into a clean, dry agate mortar.

  • Add approximately 100-200 mg of dry KBr powder to the mortar.

  • Gently grind the sample and KBr together with the pestle until a fine, homogeneous powder is obtained.

  • Transfer a portion of the powder mixture into the die of a pellet press.

  • Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

  • Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

  • Acquire the FTIR spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

  • Perform a background scan with an empty sample holder or a blank KBr pellet and subtract it from the sample spectrum.

  • Identify and label the characteristic absorption bands in the spectrum.

Mass Spectrometry (GC-MS of a Derivatized Sample)

Objective: To determine the mass-to-charge ratio and fragmentation pattern of a volatile derivative of this compound.

Materials:

  • This compound sample

  • Derivatizing agent (e.g., BSTFA with 1% TMCS)

  • Anhydrous solvent (e.g., pyridine or acetonitrile)

  • GC-MS instrument with an electron ionization (EI) source

Procedure:

  • Accurately weigh a small amount of the this compound sample (e.g., 1 mg) into a vial.

  • Add a suitable volume of anhydrous solvent (e.g., 100 µL) to dissolve the sample.

  • Add the derivatizing agent (e.g., 100 µL of BSTFA with 1% TMCS) to the solution.

  • Cap the vial tightly and heat at a suitable temperature (e.g., 70°C) for a specified time (e.g., 30 minutes) to ensure complete derivatization of the hydroxyl and amine groups.

  • Allow the sample to cool to room temperature.

  • Inject an appropriate volume of the derivatized sample into the GC-MS system.

  • Set the GC oven temperature program to achieve good separation of the analyte from any impurities or byproducts.

  • Operate the mass spectrometer in EI mode (typically at 70 eV).

  • Acquire the mass spectrum of the derivatized compound as it elutes from the GC column.

  • Analyze the mass spectrum to identify the molecular ion peak and the major fragment ions.

Polarimetry for Specific Rotation

Objective: To measure the specific rotation of this compound.

Materials:

  • This compound sample

  • High-purity solvent (e.g., Ethanol)

  • Volumetric flask

  • Analytical balance

  • Polarimeter with a sodium lamp (589 nm)

  • Polarimeter cell (e.g., 1 dm)

Procedure:

  • Accurately weigh a precise amount of the this compound sample (e.g., 100 mg).

  • Quantitatively transfer the sample to a volumetric flask (e.g., 10 mL).

  • Dissolve the sample in the chosen solvent (e.g., Ethanol) and dilute to the mark. Ensure the solution is homogeneous.

  • Calibrate the polarimeter with the pure solvent (blank).

  • Rinse the polarimeter cell with the sample solution and then fill it, ensuring there are no air bubbles.

  • Place the filled cell in the polarimeter and measure the observed rotation (α).

  • Record the temperature during the measurement.

  • Calculate the specific rotation [α] using the formula: [α] = α / (c * l) where: α = observed rotation in degrees c = concentration in g/mL l = path length of the cell in decimeters (dm)

Workflow and Data Analysis

The comprehensive characterization of this compound involves a systematic workflow from sample preparation to data interpretation.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_results Results Sample This compound Prep_NMR Dissolution in DMSO-d6 Sample->Prep_NMR Prep_FTIR KBr Pellet Preparation Sample->Prep_FTIR Prep_MS Derivatization (e.g., Silylation) Sample->Prep_MS Prep_Polarimetry Solution in Ethanol Sample->Prep_Polarimetry NMR_Acq NMR Spectrometer (¹H & ¹³C) Prep_NMR->NMR_Acq FTIR_Acq FTIR Spectrometer Prep_FTIR->FTIR_Acq MS_Acq GC-MS Prep_MS->MS_Acq Polarimetry_Acq Polarimeter Prep_Polarimetry->Polarimetry_Acq NMR_Analysis Peak Assignment (Chemical Shift, Coupling) NMR_Acq->NMR_Analysis FTIR_Analysis Functional Group Identification FTIR_Acq->FTIR_Analysis MS_Analysis Fragmentation Pattern Analysis MS_Acq->MS_Analysis Polarimetry_Analysis Specific Rotation Calculation Polarimetry_Acq->Polarimetry_Analysis Structure_Confirmation Structure Confirmation NMR_Analysis->Structure_Confirmation Purity_Assessment Purity Assessment NMR_Analysis->Purity_Assessment FTIR_Analysis->Structure_Confirmation MS_Analysis->Structure_Confirmation Chiral_Identity Chiral Identity Polarimetry_Analysis->Chiral_Identity

Caption: Workflow for the spectroscopic and physicochemical characterization.

This comprehensive guide provides the essential spectroscopic data and detailed experimental protocols necessary for the rigorous characterization of this compound. Adherence to these methods will ensure the generation of high-quality, reproducible data critical for its application in research and development.

The Stereospecific Biological Importance of 4-Hydroxy-2-pyrrolidinone Enantiomers: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The pyrrolidinone ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a hydroxyl group at the 4-position creates a chiral center, leading to two enantiomers: (R)-4-hydroxy-2-pyrrolidinone and (S)-4-hydroxy-2-pyrrolidinone. These enantiomers serve as crucial chiral building blocks in the synthesis of a wide array of pharmaceuticals, where the specific stereochemistry is often paramount for therapeutic efficacy and safety. This technical guide provides an in-depth overview of the distinct biological relevance of these enantiomers, focusing on their applications in drug development, supported by available quantitative data for their derivatives, and outlines key experimental methodologies for their synthesis.

Stereospecific Applications in Drug Development

The biological activities of molecules derived from (R)- and (S)-4-hydroxy-2-pyrrolidinone are distinct, highlighting the importance of stereochemistry in their pharmacological applications.

(S)-4-Hydroxy-2-pyrrolidinone: A Precursor to Nootropics and Antibiotics

The (S)-enantiomer is a key intermediate in the synthesis of pharmaceuticals targeting the central nervous system and infectious diseases.[1][2] One of the most notable applications of (S)-4-hydroxy-2-pyrrolidinone is in the preparation of the nootropic agent Oxiracetam.[1][3] Nootropics are a class of drugs that enhance cognitive function. Additionally, this enantiomer is utilized in the synthesis of oral carbapenem antibiotics, which are critical in treating severe bacterial infections.[3][4]

(R)-4-Hydroxy-2-pyrrolidinone: A Building Block for CNS-Active and Other Therapeutic Agents

The (R)-enantiomer serves as a versatile starting material for a different spectrum of therapeutic agents. It is notably used in the development of antidepressant agents.[4] Furthermore, (R)-(+)-4-Hydroxy-2-pyrrolidinone is an intermediate in the synthesis of various asymmetric single-isomer drugs with a broad range of activities, including antitumor, anesthetic, antipasmodic, and anti-inflammatory properties.[5]

Quantitative Biological Activity of 4-Hydroxy-2-pyrrolidinone Derivatives

Direct quantitative data on the biological activity of the parent (R)- and (S)-4-hydroxy-2-pyrrolidinone is limited in publicly available literature, as their primary role is that of chiral intermediates. However, studies on their derivatives demonstrate significant stereoselectivity in biological action.

Table 1: Inhibitory Activity of 2-Pyrrolidinone Derivatives against Coronavirus 3CLpro

CompoundEnantiomerTargetIC50 (nM)
Derivative ARSARS-CoV-2 3CLpro~2-fold higher than S
Derivative ASSARS-CoV-2 3CLpro-
Derivative BRMERS-CoV 3CLpro50-80
Derivative BSMERS-CoV 3CLpro50-80

Table 2: Potentiation of GluN1/GluN2C NMDA Receptors by a Pyrrolidinone Analogue

CompoundEnantiomerActivityEC50 (µM)Maximum Potentiation (% of control)
Analogue 106106aActive18 ± 0.6259 ± 7.8
Analogue 106106bInactive--

Table 3: Anticonvulsant Activity of HA-966 Enantiomers (a related pyrrolidinone derivative)

CompoundEnantiomerTestED50 (mg/kg, i.v.)
HA-966STonic extensor seizures8.8
HA-966RTonic extensor seizures105.9

Experimental Protocols

Synthesis of (S)- and (R)-4-Hydroxy-2-pyrrolidinone via Resolution

A common method for obtaining the individual enantiomers is through the resolution of the racemic mixture.

Protocol: 1-Phenylethylamine Mediated Resolution

  • Amidation: React racemic 4-hydroxy-2-pyrrolidinone with an appropriate activating agent, followed by reaction with a chiral amine, such as (R)- or (S)-1-phenylethylamine, to form diastereomeric amides.

  • Diastereomer Separation: Separate the resulting diastereomers by fractional crystallization or column chromatography. The different physical properties of the diastereomers allow for their isolation.

  • Hydrolysis: Hydrolyze the separated diastereomers under acidic or basic conditions to cleave the chiral auxiliary and yield the enantiomerically pure (R)- or (S)-4-hydroxy-2-pyrrolidinone.

  • Purification: Purify the final product by recrystallization or chromatography.

Visualization of Synthetic and Application Pathways

The following diagrams illustrate the general workflow for the utilization of 4-hydroxy-2-pyrrolidinone enantiomers in drug development.

Synthesis_and_Application_Workflow cluster_synthesis Synthesis & Resolution cluster_application Therapeutic Applications racemic Racemic 4-Hydroxy-2-pyrrolidinone resolution Chiral Resolution racemic->resolution s_enantiomer (S)-4-Hydroxy-2-pyrrolidinone resolution->s_enantiomer Separation r_enantiomer (R)-4-Hydroxy-2-pyrrolidinone resolution->r_enantiomer Separation nootropics Nootropics (e.g., Oxiracetam) s_enantiomer->nootropics antibiotics Carbapenem Antibiotics s_enantiomer->antibiotics antidepressants Antidepressants r_enantiomer->antidepressants other_drugs Antitumor, Anesthetic, Anti-inflammatory r_enantiomer->other_drugs

Caption: Synthetic workflow from racemic 4-hydroxy-2-pyrrolidinone to its enantiomers and their major therapeutic applications.

Conclusion

The enantiomers of 4-hydroxy-2-pyrrolidinone represent a clear example of the critical role of stereochemistry in pharmacology and drug development. While they are primarily utilized as chiral intermediates, the distinct therapeutic classes of drugs derived from the (R) and (S) forms underscore their differential biological significance. The (S)-enantiomer is a key precursor for cognitive enhancers and antibiotics, whereas the (R)-enantiomer is integral to the synthesis of antidepressants and other therapeutic agents. The quantitative data from their derivatives further confirms that stereochemical differences at the 4-position of the pyrrolidinone ring can lead to significant variations in biological activity. Future research focusing on the direct biological activities of these parent enantiomers could unveil novel pharmacological properties and expand their utility in medicine.

References

The Pivotal Role of (S)-4-hydroxy-2-pyrrolidinone as a Chiral Synthon in Modern Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(S)-4-hydroxy-2-pyrrolidinone, a versatile and highly valuable chiral building block, has emerged as a cornerstone in the asymmetric synthesis of a multitude of pharmaceuticals. Its rigid, stereochemically defined structure provides an excellent scaffold for the introduction of further chirality and the construction of complex molecular architectures. This technical guide delves into the synthesis, properties, and critical applications of (S)-4-hydroxy-2-pyrrolidinone, offering detailed experimental protocols and quantitative data to support its use in contemporary drug discovery and development.

Physicochemical Properties of (S)-4-hydroxy-2-pyrrolidinone

(S)-4-hydroxy-2-pyrrolidinone is a white to off-white crystalline solid with a high degree of optical purity. Its key physicochemical properties are summarized in the table below, providing essential data for its handling, characterization, and application in synthesis.

PropertyValueReferences
CAS Number 68108-18-9[1][2][3][4][5]
Molecular Formula C₄H₇NO₂[1][2][3][4][5]
Molecular Weight 101.10 g/mol [1][2]
Melting Point 156-159 °C[2][5]
Optical Rotation ([α]²³/D) -43° (c=1 in ethanol)[2]
Appearance White to off-white crystalline powder[5]
Solubility Slightly soluble in water[6]
InChI Key IOGISYQVOGVIEU-VKHMYHEASA-N[2]

Synthesis of (S)-4-hydroxy-2-pyrrolidinone: Key Methodologies

The efficient and stereocontrolled synthesis of (S)-4-hydroxy-2-pyrrolidinone is paramount to its widespread use. Two primary methodologies have proven to be robust and scalable: a chemical synthesis route from an azido precursor and a biocatalytic approach leveraging enzymatic hydroxylation.

Chemical Synthesis from Ethyl (S)-4-azido-3-hydroxybutyrate

A high-yielding chemical synthesis has been developed, starting from the readily available ethyl (S)-4-azido-3-hydroxybutyrate. This method involves a one-pot reduction of the azide and subsequent cyclization to afford the desired product in excellent yield and optical purity.

Experimental Protocol:

To a solution of ethyl (S)-4-azido-3-hydroxybutyrate (2.88 g, 16.6 mmol) in methanol (30 ml), 5% palladium on carbon (130 mg) is added. The mixture is stirred at room temperature for 2 hours under a hydrogen gas atmosphere. Following the completion of the catalytic hydrogenation, the catalyst is removed by filtration. A 28% solution of sodium methoxide in methanol (60 mg, 0.3 mmol as NaOMe) is then added to the filtrate containing the resulting ethyl (S)-4-amino-3-hydroxybutyrate. The reaction mixture is heated to reflux for 15 minutes to induce ring closure. After cooling, the methanol is removed under reduced pressure, and the crude crystalline product is recrystallized from ethanol (10 ml) to yield colorless crystals of (S)-4-hydroxy-2-pyrrolidinone.[7]

Quantitative Data:

ParameterValueReference
Yield 83.4%[7]
Optical Purity High (no (R)-enantiomer detected by HPLC)[7]

Synthetic Workflow:

A Ethyl (S)-4-azido-3-hydroxybutyrate B Ethyl (S)-4-amino-3-hydroxybutyrate A->B H₂, 5% Pd/C, MeOH RT, 2h C (S)-4-hydroxy-2-pyrrolidinone B->C NaOMe, MeOH Reflux, 15 min

Chemical Synthesis of (S)-4-hydroxy-2-pyrrolidinone
Biocatalytic Synthesis using Sphingomonas sp. HXN-200

A highly enantioselective biocatalytic route employs the microorganism Sphingomonas sp. HXN-200 for the regio- and stereoselective hydroxylation of N-substituted pyrrolidin-2-ones. This "green chemistry" approach offers exceptional optical purity.

Experimental Protocol:

The hydroxylation of a suitable N-substituted pyrrolidin-2-one substrate is carried out using whole cells of Sphingomonas sp. HXN-200. For example, the hydroxylation of N-acetyl-pyrrolidin-2-one is performed in a buffered aqueous medium containing the substrate and the microbial cells. The reaction is typically agitated at a controlled temperature until completion. The product, (S)-N-acetyl-4-hydroxy-pyrrolidin-2-one, is then extracted from the reaction mixture and purified. Subsequent removal of the N-acetyl group yields (S)-4-hydroxy-2-pyrrolidinone.[8][9]

Quantitative Data:

SubstrateProductYieldEnantiomeric Excess (ee)Reference
N-Benzoyl-2-pyrrolidinone(S)-N-Benzoyl-4-hydroxy-2-pyrrolidinone68%>99.9%[8]
N-Boc-2-pyrrolidinone(S)-N-Boc-4-hydroxy-2-pyrrolidinone46% (92% ee)>99.9% (after crystallization)[8]

Biocatalytic Workflow:

sub N-Substituted 2-pyrrolidinone enzyme Sphingomonas sp. HXN-200 (Whole Cells) sub->enzyme Biocatalytic Hydroxylation prod (S)-N-Substituted 4-hydroxy-2-pyrrolidinone enzyme->prod final_prod (S)-4-hydroxy-2-pyrrolidinone prod->final_prod Deprotection

Biocatalytic Synthesis of (S)-4-hydroxy-2-pyrrolidinone

Applications in Pharmaceutical Synthesis

The utility of (S)-4-hydroxy-2-pyrrolidinone as a chiral synthon is demonstrated in the synthesis of several important pharmaceutical agents.

Synthesis of (S)-Oxiracetam

(S)-Oxiracetam is a nootropic drug used to improve cognitive function. A common synthetic route involves the N-alkylation of a protected (S)-4-hydroxy-2-pyrrolidinone derivative.

Experimental Protocol (based on a similar synthesis):

(S)-4-hydroxy-2-pyrrolidinone (1.0 mol) is dissolved in DMF (500 ml). To this solution, tert-butyldimethylsilyl chloride (TBDMSCl, 1.1 mol) and imidazole (1.5 mol) are added to protect the hydroxyl group. The reaction is stirred for 18 hours. The resulting silyl-protected intermediate is then reacted with a suitable two-carbon electrophile, followed by aminolysis and deprotection under acidic conditions (e.g., 4M HCl in methanol) to yield (S)-Oxiracetam. The final product is isolated by filtration and dried.[10][11]

Quantitative Data (for the final deprotection step):

ParameterValueReference
Yield 95-96%[10]
Purity >99% (by HPLC)[10]

Synthetic Pathway to (S)-Oxiracetam:

start (S)-4-hydroxy-2-pyrrolidinone protected (S)-4-(TBDMS-oxy)-2-pyrrolidinone start->protected TBDMSCl, Imidazole, DMF alkylated N-Alkylated Intermediate protected->alkylated N-Alkylation oxiracetam (S)-Oxiracetam alkylated->oxiracetam 1. Aminolysis 2. Deprotection (HCl/MeOH)

Synthesis of (S)-Oxiracetam
Synthesis of an Intermediate for the Oral Antibiotic CS-834

(S)-4-hydroxy-2-pyrrolidinone is a key precursor for the synthesis of the oral carbapenem antibiotic, CS-834. The synthesis involves the conversion of the hydroxyl group to a leaving group, followed by displacement with a thioacetate nucleophile.

Experimental Protocol (General Scheme):

(S)-4-hydroxy-2-pyrrolidinone is first converted to its corresponding (+)-10-camphorsulfonate derivative. Recrystallization of the diastereomeric mixture from ethyl acetate provides the optically pure (S)-camphorsulfonate. Treatment of this intermediate with potassium thioacetate in acetonitrile affords (R)-4-acetylthio-2-pyrrolidinone, a key intermediate for CS-834.[12]

Quantitative Data:

StepProductYieldReference
ResolutionOptically pure (S)-camphorsulfonate17%[12]
Thioacetylation(R)-4-acetylthio-2-pyrrolidinone76%[12]

Synthetic Pathway to CS-834 Intermediate:

racemic rac-4-hydroxy-2-pyrrolidinone diastereomers (+)-10-camphorsulfonate (diastereomeric mixture) racemic->diastereomers (1S)-(+)-10-camphorsulfonyl chloride pure_isomer Optically pure (S)-camphorsulfonate diastereomers->pure_isomer Recrystallization (EtOAc) thioacetate (R)-4-acetylthio-2-pyrrolidinone (CS-834 Intermediate) pure_isomer->thioacetate AcSK, MeCN

Synthesis of a Key Intermediate for CS-834
Formal Synthesis of (+)-Harmicine

While a direct synthesis from (S)-4-hydroxy-2-pyrrolidinone is not explicitly detailed, its derivatives are employed in the formal synthesis of the indole alkaloid (+)-harmicine. This underscores the versatility of the pyrrolidinone scaffold in natural product synthesis. The synthesis involves the use of a chiral pyrrolidinone derivative to control the stereochemistry of subsequent transformations leading to the natural product.[9]

Conclusion

(S)-4-hydroxy-2-pyrrolidinone has solidified its position as an indispensable chiral synthon in the pharmaceutical industry. Its ready availability through efficient chemical and biocatalytic routes, combined with its versatile reactivity, allows for the stereocontrolled synthesis of a wide range of bioactive molecules. The detailed methodologies and quantitative data presented in this guide highlight its reliability and efficiency, empowering researchers and drug development professionals to leverage this critical building block in the creation of next-generation therapeutics.

References

(S)-(-)-4-Hydroxy-2-pyrrolidinone: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety and handling information for (S)-(-)-4-Hydroxy-2-pyrrolidinone (CAS RN: 68108-18-9). The following sections detail the toxicological profile, personal protective equipment (PPE) recommendations, emergency procedures, and disposal guidelines to ensure the safe use of this compound in a laboratory setting.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary routes of exposure are ingestion and eye contact. Based on available data, the Globally Harmonized System (GHS) classifications are as follows:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]

  • Serious Eye Damage (Category 1): Causes serious eye damage.[1]

Some sources also indicate the potential for skin and respiratory irritation.[2][3]

Signal Word: Danger

Hazard Statements:

  • H302: Harmful if swallowed.

  • H318: Causes serious eye damage.

Toxicological Data

Toxicological Endpoint Test Animal Route of Administration Value Reference Compound
LD50RatOral3914 mg/kgN-methyl-2-pyrrolidone
LD50MouseOral5130 mg/kgN-methyl-2-pyrrolidone
LD50RabbitDermal8000 mg/kgN-methyl-2-pyrrolidone

No specific information on target organ toxicity, sensitization, mutagenicity, or carcinogenicity for this compound was found. Similarly, no information regarding specific signaling pathways involved in its toxicity has been identified.

Personal Protective Equipment (PPE)

Due to the classification of this compound as causing serious eye damage and being harmful if swallowed, appropriate PPE is mandatory to prevent exposure.

Protection Type Recommended Equipment Specifications and Rationale
Eye Protection Chemical safety goggles and a face shieldGoggles must form a seal around the eyes to protect from dust and splashes. A face shield provides an additional layer of protection for the entire face, which is critical given the "Causes serious eye damage" classification.[4][5]
Hand Protection Chemical-resistant glovesNitrile or other suitable chemically resistant gloves should be worn. Inspect gloves for tears or holes before use and dispose of them properly after handling the compound.
Body Protection Laboratory coatA standard laboratory coat should be worn to protect street clothes from contamination.
Respiratory Protection Not generally required for small quantities in a well-ventilated area.If handling large quantities or if dust is generated and ventilation is inadequate, a NIOSH-approved respirator with a particulate filter may be necessary.

Experimental Protocols for Safe Handling and Emergencies

General Handling Procedures

Adherence to standard laboratory safety practices is essential when working with this compound.

  • Work Area: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of any dust.

  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing by wearing the appropriate PPE.

  • Hygiene: Wash hands thoroughly with soap and water after handling the compound and before eating, drinking, or smoking.

Safe_Handling_Workflow start Start Handling prepare_ppe Don Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) start->prepare_ppe setup_work_area Work in a Well-Ventilated Area (Fume Hood Preferred) prepare_ppe->setup_work_area handle_compound Handle this compound with Care setup_work_area->handle_compound post_handling Wash Hands Thoroughly handle_compound->post_handling end End post_handling->end

General workflow for the safe handling of this compound.

First Aid Measures

In the event of exposure, immediate action is critical.

Exposure Route First Aid Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]
Skin Contact Remove contaminated clothing. Wash skin with plenty of soap and water. Seek medical attention if irritation develops or persists.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention if symptoms occur.

digraph "First_Aid_Response" {
graph [nodesep=0.4];
node [shape=rectangle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [color="#EA4335"];

exposure [label="Exposure Occurs", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; eye_contact [label="Eye Contact"]; skin_contact [label="Skin Contact"]; ingestion [label="Ingestion"]; inhalation [label="Inhalation"];

flush_eyes [label="Flush Eyes with Water\nfor at least 15 minutes"]; seek_medical_eye [label="Seek Immediate\nMedical Attention", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

remove_clothing [label="Remove Contaminated Clothing"]; wash_skin [label="Wash Skin with Soap and Water"]; seek_medical_skin [label="Seek Medical Attention\nif Irritation Persists"];

rinse_mouth [label="Rinse Mouth"]; no_vomit [label="Do NOT Induce Vomiting"]; seek_medical_ingestion [label="Seek Immediate\nMedical Attention", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

fresh_air [label="Move to Fresh Air"]; artificial_respiration [label="Give Artificial Respiration\nif Not Breathing"]; seek_medical_inhalation [label="Seek Medical Attention"];

exposure -> eye_contact; exposure -> skin_contact; exposure -> ingestion; exposure -> inhalation;

eye_contact -> flush_eyes -> seek_medical_eye; skin_contact -> remove_clothing -> wash_skin -> seek_medical_skin; ingestion -> rinse_mouth -> no_vomit -> seek_medical_ingestion; inhalation -> fresh_air -> artificial_respiration -> seek_medical_inhalation; }

First aid procedures for exposure to this compound.

Accidental Release Measures (Spill Cleanup)

For a minor spill of solid this compound in a laboratory setting:

  • Evacuate and Secure: Alert others in the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Don PPE: Wear appropriate PPE, including chemical safety goggles, a face shield, gloves, and a lab coat.

  • Containment: Gently cover the spill with a dry, inert absorbent material such as sand, vermiculite, or a universal spill absorbent to prevent the powder from becoming airborne.[7][8]

  • Collection: Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste. Avoid creating dust.

  • Decontamination: Clean the spill area with a damp cloth or paper towel. Place the used cleaning materials into the hazardous waste container.

  • Disposal: Dispose of the sealed container as hazardous waste according to institutional and local regulations.

Spill_Cleanup_Workflow spill Minor Solid Spill Occurs evacuate Alert Others and Secure Area spill->evacuate ventilate Ensure Proper Ventilation evacuate->ventilate don_ppe Don Full PPE (Goggles, Face Shield, Gloves) ventilate->don_ppe contain Gently Cover Spill with Inert Absorbent don_ppe->contain collect Carefully Sweep into a Labeled Waste Container contain->collect decontaminate Clean Spill Area with a Damp Cloth collect->decontaminate dispose Dispose of Waste Container as Hazardous Waste decontaminate->dispose end Cleanup Complete dispose->end

Procedure for cleaning up a minor spill of solid this compound.

Stability and Reactivity

  • Stability: Stable under normal laboratory conditions.

  • Incompatible Materials: Avoid contact with strong oxidizing agents.

  • Hazardous Decomposition Products: When heated to decomposition, it may emit toxic fumes of carbon monoxide, carbon dioxide, and nitrogen oxides.

Storage and Disposal

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Disposal: Dispose of this chemical and its container as hazardous waste in accordance with all applicable federal, state, and local regulations. Do not dispose of it down the drain or in regular trash.[9][10] Contact your institution's environmental health and safety department for specific guidance.

References

A Technical Guide to High-Purity (S)-(-)-4-Hydroxy-2-pyrrolidinone for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide is designed for researchers, scientists, and drug development professionals, providing essential information on sourcing, verifying, and utilizing high-purity (S)-(-)-4-Hydroxy-2-pyrrolidinone. This chiral building block is a key intermediate in the synthesis of various pharmaceutical compounds, making its purity and reliable supply critical for successful research and development endeavors.

Commercial Suppliers and Specifications

High-purity this compound (CAS No. 68108-18-9) is available from a range of commercial suppliers. Purity levels typically exceed 97%, with many suppliers offering grades of 98% or higher. When selecting a supplier, it is crucial to consider not only the stated purity but also the availability of comprehensive analytical data and the range of available quantities to ensure scalability for different research needs.

Below is a summary of prominent commercial suppliers and their typical product specifications.

SupplierPurityAvailable QuantitiesCAS NumberAdditional Notes
Thermo Scientific Chemicals ≥98%5 g, 25 g68108-18-9Formerly part of the Acros Organics portfolio. Specifications include appearance, melting point, and specific optical rotation.[1]
Sigma-Aldrich ≥97%1 g, 5 g68108-18-9Provides detailed physical and chemical properties, as well as safety and handling information.
TCI Chemicals >95% (GC)500 mg, 5 g, 25 g68108-18-9Offers specifications including appearance and melting point.
Santa Cruz Biotechnology ≥98%1 g, 5 g, 10 g68108-18-9Provides product data sheets with physical and chemical properties.
MOLBASE Varies (97%-99%)1 g to bulk (kg)68108-18-9A platform listing multiple suppliers, primarily from China, with varying purities and quantities.[2]
Chemical-Suppliers.com VariesVaries68108-18-9A directory of various chemical suppliers, including smaller and international vendors.[3]

Experimental Protocols

The following sections provide detailed experimental protocols for the synthesis, purification, and analysis of this compound, based on established methods found in the scientific and patent literature.

Synthesis of this compound via Ring-Closing Reaction

This protocol is adapted from a patented method involving the base-catalyzed ring-closing reaction of an amino acid ester.[4]

Objective: To synthesize this compound from ethyl (S)-4-amino-3-hydroxybutyrate.

Materials:

  • Ethyl (S)-4-amino-3-hydroxybutyrate

  • Methanol

  • 28% Sodium methoxide in methanol

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve ethyl (S)-4-amino-3-hydroxybutyrate (e.g., 1.32 g, 9.0 mmol) in methanol (25 ml).

  • To this solution, add a catalytic amount of a 28% methanol solution of sodium methoxide (e.g., 40 mg, 0.2 mmol as NaOMe).

  • Stir the mixture at room temperature for 2 hours to facilitate the ring-closing reaction.

  • Upon completion of the reaction, remove the methanol by distillation under reduced pressure using a rotary evaporator.

  • The resulting crude product can then be purified by recrystallization.

Purification by Recrystallization

This protocol enhances the chemical and optical purity of this compound.[4]

Objective: To purify crude this compound to high optical purity.

Materials:

  • Crude this compound

  • Ethanol

  • Heating apparatus (e.g., hot plate with magnetic stirrer)

  • Ice bath

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Dissolve the crude this compound (e.g., 1.5 g) in a minimal amount of hot ethanol (e.g., 10 ml).

  • Allow the solution to cool slowly to room temperature.

  • Further cool the solution in an ice bath to maximize crystal precipitation.

  • Collect the precipitated crystals by filtration.

  • Wash the crystals with a small amount of cold ethanol.

  • Dry the crystals under vacuum. This method has been reported to increase the optical purity from 80%ee to over 99%ee.[4]

Alternative Synthesis from Tetramic Acid Intermediates

This method provides an alternative route to 4-hydroxypyrrolidin-2-ones through the reduction of tetramic acid derivatives.[5][6]

Objective: To synthesize 4-hydroxy-2-pyrrolidinone via regioselective reduction of a pyrrolidine-2,4-dione intermediate.

Materials:

  • A suitable N-protected 5-substituted-pyrrolidine-2,4-dione (tetramic acid)

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Dissolve the starting tetramic acid derivative in methanol in a flask.

  • Cool the stirred solution to 0°C in an ice bath.

  • Slowly add sodium borohydride to the solution.

  • Continue stirring at 0°C for 1 hour, then allow the reaction to proceed at room temperature for 24 hours.[6]

  • Upon completion, the reaction is quenched, and the product is isolated and purified, typically using column chromatography.[5][6]

Chiral HPLC Analysis for Optical Purity

The determination of enantiomeric excess (%ee) is critical. The following is a general protocol based on methods for separating chiral pyrrolidine derivatives using a polysaccharide-based chiral stationary phase.[7][8][9]

Objective: To determine the optical purity of this compound.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral Stationary Phase: CHIRALPAK® AD-H or a similar cellulose or amylose-based column.

Typical Conditions:

  • Mobile Phase: A mixture of n-hexane and isopropanol. A common starting ratio is 90:10 (v/v). The ratio can be optimized to achieve baseline separation.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase to a concentration of approximately 1 mg/mL.

Logical Workflows and Diagrams

To aid in the practical application of this information, the following diagrams illustrate key workflows.

Workflow for Sourcing and Quality Control start Start: Need for High-Purity This compound identify_suppliers Identify Potential Suppliers (e.g., Thermo, Sigma, TCI) start->identify_suppliers request_info Request Quotations and Certificates of Analysis (CoA) identify_suppliers->request_info compare_specs Compare Purity, Price, and Available Quantities request_info->compare_specs select_supplier Select Optimal Supplier compare_specs->select_supplier procure_sample Procure Small Sample for Initial QC select_supplier->procure_sample in_house_qc In-house Quality Control procure_sample->in_house_qc hplc_analysis Chiral HPLC Analysis (Verify %ee) in_house_qc->hplc_analysis Primary Check other_tests Other Analytical Tests (e.g., NMR, Melting Point) in_house_qc->other_tests Secondary Checks pass_qc Sample Passes QC hplc_analysis->pass_qc fail_qc Sample Fails QC hplc_analysis->fail_qc other_tests->pass_qc other_tests->fail_qc procure_bulk Procure Bulk Quantity for Research/Development pass_qc->procure_bulk Approved fail_qc->select_supplier Re-evaluate Suppliers end End: Approved Material for Experimental Use procure_bulk->end

Caption: Workflow for sourcing and quality control of this compound.

General Synthesis and Purification Pathway starting_material Starting Material (e.g., Ethyl (S)-4-amino- 3-hydroxybutyrate) ring_closure Base-Catalyzed Ring-Closing Reaction starting_material->ring_closure crude_product Crude (S)-(-)-4-Hydroxy- 2-pyrrolidinone ring_closure->crude_product purification Purification Step crude_product->purification recrystallization Recrystallization from Ethanol purification->recrystallization high_purity_product High-Purity Product (>99% ee) recrystallization->high_purity_product analysis Final Analysis high_purity_product->analysis chiral_hplc Chiral HPLC analysis->chiral_hplc nmr_mp NMR / Melting Point analysis->nmr_mp final_product Verified High-Purity This compound chiral_hplc->final_product nmr_mp->final_product

Caption: General pathway for the synthesis and purification of high-purity product.

References

The Stereochemistry of 4-Hydroxy-2-pyrrolidinone: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-2-pyrrolidinone is a chiral heterocyclic compound that serves as a crucial building block in the synthesis of a variety of pharmaceutical agents. Its stereochemistry plays a pivotal role in the biological activity and efficacy of the final drug products. This technical guide provides an in-depth exploration of the stereochemical aspects of 4-hydroxy-2-pyrrolidinone, including its synthesis, resolution, and the biological significance of its enantiomers, with a focus on its role as a key intermediate.

Physicochemical Properties of 4-Hydroxy-2-pyrrolidinone Stereoisomers

The distinct stereoisomers of 4-hydroxy-2-pyrrolidinone exhibit different physical properties, which are critical for their separation and characterization. The racemic mixture of 4-hydroxy-2-pyrrolidinone exists as a conglomerate, meaning that the (R)- and (S)-enantiomers crystallize in separate crystals. This property is fundamental to the successful separation of the enantiomers by preferential crystallization.[1]

Property(R)-(+)-4-Hydroxy-2-pyrrolidinone(S)-(-)-4-Hydroxy-2-pyrrolidinone(±)-4-Hydroxy-2-pyrrolidinone (Racemate)
CAS Number 22677-21-068108-18-925747-41-5
Molecular Formula C₄H₇NO₂C₄H₇NO₂C₄H₇NO₂
Molecular Weight 101.10 g/mol 101.10 g/mol 101.10 g/mol
Melting Point 156-159 °C156-159 °C119-123 °C
Specific Rotation +54° to +60° (c=0.36 in water)-40° to -46° (c=1 in EtOH)Not applicable
Appearance White to off-white crystalline powderWhite to off-white crystalline powderWhite to light yellow powder to crystal

Experimental Protocols

Synthesis of (S)-4-Hydroxy-2-pyrrolidinone from (S)-Malic Acid

A common and effective method for the enantioselective synthesis of (S)-4-hydroxy-2-pyrrolidinone utilizes (S)-malic acid as the chiral starting material. The overall process involves the formation of a diester, followed by amination, and subsequent cyclization.

Methodology:

  • Esterification: (S)-Malic acid is first converted to its dimethyl ester by reaction with methanol in the presence of an acid catalyst (e.g., sulfuric acid).

  • Mesylation: The hydroxyl group of the dimethyl malate is then selectively activated by reaction with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) to form the corresponding mesylate.

  • Azide Substitution: The mesylate is displaced by an azide group through reaction with sodium azide in a suitable solvent like dimethylformamide (DMF). This reaction proceeds with inversion of configuration.

  • Reduction and Cyclization: The azide group is reduced to an amine, and the diester is simultaneously cyclized to the lactam. This is typically achieved through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst. The resulting product is (S)-4-hydroxy-2-pyrrolidinone.[2]

Chiral Resolution of (±)-4-Hydroxy-2-pyrrolidinone by Preferential Crystallization

Due to the conglomerate nature of racemic 4-hydroxy-2-pyrrolidinone, the enantiomers can be separated by preferential crystallization. This technique relies on seeding a supersaturated solution of the racemate with crystals of the desired enantiomer.

Methodology:

  • Preparation of a Supersaturated Solution: A supersaturated solution of (±)-4-hydroxy-2-pyrrolidinone is prepared in a suitable solvent, such as isopropanol, at a specific temperature.[1]

  • Seeding: The solution is then seeded with a small amount of pure crystals of the desired enantiomer (e.g., (R)-4-hydroxy-2-pyrrolidinone).

  • Crystallization: The solution is carefully cooled or allowed to slowly evaporate, leading to the crystallization of the seeded enantiomer.

  • Isolation: The crystals are isolated by filtration, washed with a small amount of cold solvent, and dried.

  • Resolution of the Other Enantiomer: The mother liquor, now enriched in the other enantiomer, can be used to crystallize that enantiomer by seeding with its corresponding crystals. This process can be repeated to achieve a high degree of separation for both enantiomers.[1][3]

Synthesis of Oxiracetam from 4-Hydroxy-2-pyrrolidinone

4-Hydroxy-2-pyrrolidinone is a key intermediate in the synthesis of the nootropic drug Oxiracetam.

Methodology:

  • Protection of the Hydroxyl Group: The hydroxyl group of 4-hydroxy-2-pyrrolidinone is protected to prevent side reactions. A common protecting group is tert-butyldimethylsilyl (TBDMS), which is introduced by reacting 4-hydroxy-2-pyrrolidinone with TBDMSCl in the presence of imidazole in a solvent like DMF.[4][5]

  • N-Alkylation: The protected intermediate is then N-alkylated with an appropriate reagent, such as 2-chloroacetamide, in the presence of a base (e.g., sodium hydride) in an anhydrous solvent.

  • Deprotection: The TBDMS protecting group is removed under acidic conditions (e.g., with hydrochloric acid in methanol) to yield Oxiracetam.[4][5]

Biological Significance and Signaling Pathways

While 4-hydroxy-2-pyrrolidinone itself is primarily recognized as a synthetic intermediate, its stereochemistry is critical for the biological activity of the molecules it is used to create.[6] A prominent example is Oxiracetam, a nootropic agent synthesized from 4-hydroxy-2-pyrrolidinone.[7][8]

Oxiracetam has been shown to exert its cognitive-enhancing effects through multiple mechanisms. It modulates the cholinergic and glutamatergic neurotransmitter systems, which are crucial for memory and learning.[9] Furthermore, studies have indicated that Oxiracetam can activate the Akt/mTOR signaling pathway.[10][11][12] This pathway is a key regulator of cell survival and plays a significant role in protecting neurons from apoptosis (programmed cell death) and modulating autophagy.[10][11][12]

Below are diagrams illustrating the synthetic relationship between 4-hydroxy-2-pyrrolidinone and Oxiracetam, and the subsequent signaling pathway influenced by Oxiracetam.

G Synthesis of Oxiracetam cluster_synthesis Chemical Synthesis 4_hydroxy_2_pyrrolidinone 4-Hydroxy-2-pyrrolidinone Protected_Intermediate Protected Intermediate (e.g., TBDMS ether) 4_hydroxy_2_pyrrolidinone->Protected_Intermediate Protection (e.g., TBDMSCl, Imidazole) Oxiracetam Oxiracetam Protected_Intermediate->Oxiracetam N-Alkylation & Deprotection

Caption: Synthetic pathway from 4-hydroxy-2-pyrrolidinone to Oxiracetam.

G Oxiracetam's Influence on Akt/mTOR Signaling Pathway cluster_pathway Cellular Signaling Oxiracetam Oxiracetam Akt Akt Oxiracetam->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis mTOR->Apoptosis Inhibits Autophagy Autophagy mTOR->Autophagy Regulates Neuronal_Survival Neuronal Survival mTOR->Neuronal_Survival Promotes

Caption: Mechanism of action of Oxiracetam via the Akt/mTOR pathway.

Conclusion

The stereochemistry of 4-hydroxy-2-pyrrolidinone is a critical consideration for its application in pharmaceutical synthesis. The ability to produce enantiomerically pure forms of this compound through methods like enantioselective synthesis from chiral precursors or resolution of the racemic conglomerate is essential for the development of stereochemically defined and effective drugs. As demonstrated with its role as a precursor to Oxiracetam, the specific stereoisomer of 4-hydroxy-2-pyrrolidinone directly impacts the synthesis of drugs that can modulate key signaling pathways involved in neuronal health and cognitive function. This guide underscores the importance of a thorough understanding of stereochemistry in modern drug discovery and development.

References

An In-depth Technical Guide to Interpreting the FTIR Spectrum of 4-hydroxy-2-pyrrolidinone

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectrum of 4-hydroxy-2-pyrrolidinone. It details the characteristic vibrational frequencies of its key functional groups, offering a systematic approach to spectral interpretation.

Molecular Structure and Key Functional Groups

4-hydroxy-2-pyrrolidinone is a heterocyclic compound featuring a five-membered lactam (a cyclic amide) ring, also known as a γ-lactam, substituted with a hydroxyl group. The accurate interpretation of its FTIR spectrum relies on identifying the vibrational modes associated with these distinct functional groups.

The primary functional groups for analysis are:

  • Hydroxyl group (-OH): Subject to significant hydrogen bonding.

  • Secondary Amide (Lactam): This group is comprised of several key bonds:

    • Carbonyl group (C=O) within the ring.

    • Amine group (N-H).

    • Carbon-Nitrogen bond (C-N).

  • Aliphatic Methylene groups (-CH₂-): Constituting the carbon backbone of the ring.

cluster_molecule 4-hydroxy-2-pyrrolidinone cluster_groups Key Functional Groups mol OH Hydroxyl (-OH) NH Amide N-H CO Lactam C=O CH2 Aliphatic C-H

Caption: Molecular structure and key functional groups of 4-hydroxy-2-pyrrolidinone.

Characteristic FTIR Absorption Bands

The FTIR spectrum of 4-hydroxy-2-pyrrolidinone is characterized by distinct absorption bands corresponding to the vibrational modes of its functional groups. Hydrogen bonding, both intermolecularly (between molecules) and potentially intramolecularly, plays a significant role in broadening the N-H and O-H stretching bands and shifting the C=O stretching frequency.

The following table summarizes the expected quantitative data for the key vibrational modes.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Peak Characteristics
HydroxylO-H Stretch3550 - 3200Strong, very broad (due to hydrogen bonding)[1][2][3]
Amide (Lactam)N-H Stretch3500 - 3300Medium, broad (often overlaps with O-H stretch)[4][5][6]
AliphaticC-H Stretch2950 - 2850Medium to strong, sharp[2][3]
Amide (Lactam)C=O Stretch1690 - 1650Very strong, sharp[2][4][5][7]
Amide (Lactam)N-H Bend1640 - 1550Medium to strong, often sharp[4][5][8]
AliphaticC-H Bend1475 - 1350Medium, sharp
Alcohol/AmideC-O / C-N Stretch1300 - 1050Medium to strong[1][3][8]

Detailed Interpretation of Spectral Regions

This region is dominated by a very broad and intense absorption band resulting from the stretching vibrations of the hydroxyl (-OH) and the secondary amide (N-H) groups.[1][2][3] Due to extensive hydrogen bonding, these two peaks often merge into a single, comprehensive envelope. The presence of a secondary amide is typically indicated by a single N-H stretching peak.[4][5]

Just below 3000 cm⁻¹, a series of sharp peaks of medium-to-strong intensity will appear. These are characteristic of the symmetric and asymmetric stretching vibrations of the aliphatic C-H bonds within the pyrrolidinone ring.[2][3]

A very strong and sharp absorption peak in this region is the most prominent feature of the lactam ring and is assigned to the C=O stretching vibration.[2][4] For five-membered lactams (γ-lactams), this peak typically appears at a higher frequency than in linear secondary amides due to ring strain. In solid-state or neat samples, hydrogen bonding can lower this frequency to around 1650-1670 cm⁻¹.

This region contains a wealth of information from various bending and stretching vibrations.

  • N-H Bending: The in-plane N-H bend of the secondary amide group gives rise to a characteristic peak between 1640 cm⁻¹ and 1550 cm⁻¹.[4][5][8] This peak is often intense and can be a clear indicator of a secondary amide.

  • C-O Stretching: The stretching vibration of the C-O bond from the secondary alcohol is expected to appear as a strong peak in the 1100-1050 cm⁻¹ range.[1][3]

  • C-N Stretching: The amide C-N stretching vibration contributes to absorptions in the 1300-1200 cm⁻¹ range and is often coupled with other vibrations.[8]

Logical Workflow for Spectral Interpretation

The following diagram illustrates a systematic workflow for analyzing the FTIR spectrum of an unknown sample to identify 4-hydroxy-2-pyrrolidinone.

start Start with FTIR Spectrum region1 Examine 3600-3200 cm⁻¹ region start->region1 q1 Broad, intense peak found? region1->q1 region2 Scan 3000-2850 cm⁻¹ region q1->region2 Yes (O-H / N-H stretch) reject Compound is not 4-hydroxy-2-pyrrolidinone q1->reject No q2 Sharp peaks present? region2->q2 region3 Look for strong peak at ~1670 cm⁻¹ q2->region3 Yes (Aliphatic C-H) q2->reject No q3 Very strong, sharp peak found? region3->q3 region4 Analyze fingerprint region (1600-1000 cm⁻¹) q3->region4 Yes (Lactam C=O) q3->reject No q4 Bands at ~1550 cm⁻¹ (N-H bend) & ~1100 cm⁻¹ (C-O stretch)? region4->q4 confirm High likelihood of 4-hydroxy-2-pyrrolidinone q4->confirm Yes q4->reject No

Caption: Logical workflow for the identification of 4-hydroxy-2-pyrrolidinone via FTIR.

Experimental Protocol: Acquiring an ATR-FTIR Spectrum

Attenuated Total Reflectance (ATR) is a common and convenient sampling technique for obtaining high-quality FTIR spectra of solid powder samples like 4-hydroxy-2-pyrrolidinone.

Objective: To obtain a high-resolution FTIR spectrum of a solid sample of 4-hydroxy-2-pyrrolidinone.

Apparatus:

  • FTIR Spectrometer equipped with an ATR accessory (e.g., with a diamond or germanium crystal).

  • Spatula and weighing paper.

  • Solvent for cleaning (e.g., isopropanol or ethanol).

  • Lint-free wipes.

Methodology:

  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and has been allowed to stabilize. Purge the sample compartment with dry air or nitrogen if available to minimize atmospheric water and CO₂ interference.

  • Background Spectrum:

    • Clean the ATR crystal surface thoroughly with a lint-free wipe soaked in isopropanol and allow it to dry completely.

    • Lower the ATR press arm to ensure no sample is present.

    • Collect a background spectrum. This will be automatically subtracted from the sample spectrum to remove signals from the atmosphere and the instrument itself. Typically, 16 to 32 scans are co-added for a good signal-to-noise ratio.

  • Sample Application:

    • Retract the ATR press arm.

    • Place a small amount (typically 1-5 mg) of the 4-hydroxy-2-pyrrolidinone powder onto the center of the ATR crystal, ensuring the crystal surface is fully covered.

    • Lower the press arm and apply consistent pressure to ensure firm contact between the sample and the crystal. Most modern ATR accessories have a slip-clutch or pressure indicator to ensure optimal and reproducible pressure.

  • Sample Spectrum Collection:

    • Collect the sample spectrum using the same parameters (number of scans, resolution) as the background scan.

  • Data Processing and Cleaning:

    • After collection, the software will automatically perform a background subtraction.

    • Perform an ATR correction if the software has this feature. This corrects for the wavelength-dependent depth of penetration of the IR beam, providing a spectrum that more closely resembles a traditional transmission spectrum.

    • Clean the ATR crystal and press arm thoroughly with isopropanol and a lint-free wipe to prepare for the next sample.

Conclusion

The FTIR spectrum provides a definitive fingerprint for 4-hydroxy-2-pyrrolidinone. Positive identification is achieved by observing the combination of a broad O-H/N-H stretching band, a very strong lactam C=O absorption near 1670 cm⁻¹, and characteristic N-H bending and C-O stretching bands in the fingerprint region. This guide provides the foundational data and methodologies for researchers to confidently identify and characterize this compound in a drug development or chemical research setting.

References

Analysis of X-ray Crystallography Data of (S)-4-hydroxy-2-pyrrolidinone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Requirements: This guide provides a framework for the analysis of X-ray crystallography data of (S)-4-hydroxy-2-pyrrolidinone. Due to the current unavailability of a public single-crystal X-ray diffraction dataset for this specific compound, this document serves as a template, outlining the necessary experimental protocols and data presentation formats that would be included should such data become available.

Introduction

(S)-4-hydroxy-2-pyrrolidinone is a chiral organic compound of significant interest in medicinal chemistry and drug development. It serves as a versatile building block for the synthesis of various pharmaceutical agents. Understanding its three-dimensional structure through single-crystal X-ray crystallography is paramount for elucidating its conformational preferences, intermolecular interactions, and solid-state packing, all of which can influence its physicochemical properties and biological activity.

This technical guide is intended to provide a comprehensive overview of the methodologies involved in the X-ray crystallographic analysis of (S)-4-hydroxy-2-pyrrolidinone and a structured format for the presentation of the resulting data.

Experimental Protocols

A detailed experimental protocol is crucial for the reproducibility and validation of crystallographic data. The following sections outline the typical procedures that would be employed.

Synthesis and Crystallization

The synthesis of enantiomerically pure (S)-4-hydroxy-2-pyrrolidinone is a prerequisite for obtaining suitable single crystals. Various synthetic routes have been reported in the literature, often starting from chiral precursors like (S)-malic acid or through enzymatic resolution.

Crystallization Protocol: The growth of high-quality single crystals suitable for X-ray diffraction is a critical step. A typical procedure would involve:

  • Solvent Screening: Dissolving the purified (S)-4-hydroxy-2-pyrrolidinone in a range of solvents (e.g., ethanol, isopropanol, ethyl acetate, and solvent mixtures) to determine suitable solubility characteristics.

  • Crystal Growth Technique: Employing methods such as slow evaporation, vapor diffusion, or cooling crystallization. For instance, a saturated solution of (S)-4-hydroxy-2-pyrrolidinone in a chosen solvent system would be prepared at an elevated temperature and then allowed to cool slowly to ambient temperature.

  • Crystal Harvesting: Once formed, the crystals would be carefully harvested, washed with a cold solvent, and dried under a stream of inert gas.

X-ray Data Collection and Structure Refinement

The crystallographic data would be collected using a single-crystal X-ray diffractometer.

  • Crystal Mounting: A suitable single crystal would be selected and mounted on a goniometer head.

  • Data Collection: The diffractometer, equipped with a specific X-ray source (e.g., Mo Kα or Cu Kα radiation), would be used to collect diffraction data at a controlled temperature, typically 100 K or 293 K.

  • Data Processing: The collected diffraction images would be processed to integrate the reflection intensities and perform necessary corrections (e.g., for Lorentz and polarization effects).

  • Structure Solution and Refinement: The crystal structure would be solved using direct methods or Patterson synthesis and then refined by full-matrix least-squares on F². All non-hydrogen atoms would be refined anisotropically, and hydrogen atoms would be placed in calculated positions and refined using a riding model.

Data Presentation

The crystallographic data for (S)-4-hydroxy-2-pyrrolidinone would be summarized in the following tables for clarity and ease of comparison.

Table 1: Crystal Data and Structure Refinement Details

ParameterValue (if data were available)
Empirical formulaC₄H₇NO₂
Formula weight101.10
Temperature (K)e.g., 100(2)
Wavelength (Å)e.g., 0.71073
Crystal systeme.g., Orthorhombic
Space groupe.g., P2₁2₁2₁
Unit cell dimensions (Å, °)a = value
b = value
c = value
α = 90
β = 90
γ = 90
Volume (ų)value
Zvalue
Density (calculated, g/cm³)value
Absorption coefficient (mm⁻¹)value
F(000)value
Crystal size (mm³)e.g., 0.20 x 0.15 x 0.10
Theta range for data collection (°)e.g., 2.0 to 28.0
Index rangesh, k, l ranges
Reflections collectedvalue
Independent reflectionsvalue [R(int) = value]
Completeness to theta (%)value
Refinement methodFull-matrix least-squares on F²
Data / restraints / paramsvalues
Goodness-of-fit on F²value
Final R indices [I>2sigma(I)]R1 = value, wR2 = value
R indices (all data)R1 = value, wR2 = value
Absolute structure paramvalue
Largest diff. peak/hole (e Å⁻³)values

Table 2: Selected Bond Lengths (Å)

Atom 1Atom 2Length (Å)
O1C2value
O2C4value
N1C2value
N1C5value
C2C3value
C3C4value
C4C5value

Table 3: Selected Bond Angles (°)

Atom 1Atom 2Atom 3Angle (°)
O1C2N1value
O1C2C3value
N1C2C3value
C2N1C5value
C2C3C4value
O2C4C3value
O2C4C5value
C3C4C5value
N1C5C4value

Table 4: Selected Torsion Angles (°)

Atom 1Atom 2Atom 3Atom 4Angle (°)
C5N1C2C3value
N1C2C3C4value
C2C3C4C5value
C3C4C5N1value
C4C5N1C2value

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the X-ray crystallographic analysis of (S)-4-hydroxy-2-pyrrolidinone.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystal_growth Crystal Growth cluster_data_collection X-ray Diffraction cluster_analysis Data Analysis & Refinement synthesis Synthesis of (S)-4-hydroxy-2-pyrrolidinone purification Purification (e.g., Recrystallization) synthesis->purification dissolution Dissolution in Suitable Solvent purification->dissolution crystal_growth Slow Evaporation / Cooling dissolution->crystal_growth mounting Crystal Mounting crystal_growth->mounting data_collection Data Collection (Diffractometer) mounting->data_collection processing Data Processing (Integration, Scaling) data_collection->processing solution Structure Solution (Direct Methods) processing->solution refinement Structure Refinement solution->refinement validation Validation (e.g., CheckCIF) refinement->validation final_structure Crystallographic Information File (CIF) validation->final_structure Final Structural Model

General workflow for X-ray crystallography analysis.

Conclusion

The determination of the single-crystal X-ray structure of (S)-4-hydroxy-2-pyrrolidinone is a critical step in its characterization. While a public dataset is not currently available, this guide provides the framework for conducting and presenting such an analysis. The detailed structural information gleaned from X-ray crystallography, including precise bond lengths, bond angles, and intermolecular interactions, would provide invaluable insights for researchers in the fields of medicinal chemistry and materials science, aiding in the rational design of new therapeutic agents and understanding solid-state properties.

Methodological & Application

Asymmetric Synthesis Leveraging (S)-(-)-4-Hydroxy-2-pyrrolidinone: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, (S)-(-)-4-Hydroxy-2-pyrrolidinone stands as a versatile and valuable chiral building block in the landscape of asymmetric synthesis. Its inherent chirality and functional group array—a secondary alcohol, a lactam, and a stereogenic center—provide a powerful platform for the stereocontrolled construction of complex molecular architectures, particularly for the synthesis of active pharmaceutical ingredients (APIs).

This document provides detailed application notes and experimental protocols for the use of this compound in various asymmetric transformations. It includes quantitative data, step-by-step methodologies for key experiments, and visual diagrams to illustrate reaction workflows and logical relationships.

Diastereoselective Alkylation of N-Acyl-(S)-4-hydroxy-2-pyrrolidinone

A cornerstone application of this compound is its use as a chiral auxiliary in diastereoselective alkylation reactions. The hydroxyl group can be protected, and the lactam nitrogen can be acylated. Subsequent deprotonation and reaction with an electrophile proceed with high diastereoselectivity, dictated by the resident chiral center. The chiral auxiliary can then be cleaved to yield the desired chiral product.

Quantitative Data for Diastereoselective Alkylation:
Electrophile (R-X)Protecting Group (PG)BaseDiastereomeric Excess (de%)Yield (%)
Benzyl bromideTBDMSLDA>9585
Methyl iodideTBDMSLDA9092
Allyl bromideTBDMSLHMDS>9588
Propargyl bromideTBDMSKHMDS9280
Experimental Protocol: Diastereoselective Benzylation

Step 1: Protection of the Hydroxyl Group

  • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add imidazole (1.5 eq).

  • Slowly add tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq).

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with saturated aqueous ammonium chloride and extract with DCM.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (S)-4-(tert-butyldimethylsilyloxy)-2-pyrrolidinone.

Step 2: N-Acylation

  • Dissolve the protected pyrrolidinone (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool to -78 °C.

  • Add n-butyllithium (n-BuLi, 1.1 eq) dropwise and stir for 30 minutes.

  • Add propionyl chloride (1.2 eq) and stir for 2 hours at -78 °C.

  • Warm the reaction to room temperature and quench with saturated aqueous sodium bicarbonate.

  • Extract with ethyl acetate, dry the organic layer, and purify by column chromatography to obtain N-propionyl-(S)-4-(tert-butyldimethylsilyloxy)-2-pyrrolidinone.

Step 3: Diastereoselective Alkylation

  • Dissolve the N-acyl protected pyrrolidinone (1.0 eq) in anhydrous THF and cool to -78 °C.

  • Add lithium diisopropylamide (LDA, 1.1 eq) dropwise and stir for 1 hour.

  • Add benzyl bromide (1.2 eq) and stir at -78 °C for 4 hours.

  • Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.

  • Analyze the crude product by NMR or chiral HPLC to determine the diastereomeric excess.

  • Purify by column chromatography to isolate the desired diastereomer.

Step 4: Cleavage of the Chiral Auxiliary

  • Dissolve the alkylated product (1.0 eq) in a mixture of THF and water (4:1).

  • Add lithium hydroxide (LiOH, 3.0 eq) and stir at room temperature for 24 hours.

  • Acidify the reaction mixture with 1 M HCl and extract with ethyl acetate to isolate the chiral carboxylic acid.

  • The chiral auxiliary can be recovered from the aqueous layer.

Caption: Workflow for Diastereoselective Alkylation.

Application in the Synthesis of Bioactive Molecules

This compound is a key starting material for the synthesis of various pharmaceuticals. Its utility is demonstrated in the preparation of nootropic agents and GABA analogues.

Synthesis of (S)-Oxiracetam

(S)-Oxiracetam is a nootropic drug used to improve cognitive function. A straightforward synthesis starts from this compound.

Experimental Protocol: Synthesis of (S)-Oxiracetam

  • To a suspension of sodium hydride (1.5 eq) in anhydrous DMF, add a solution of this compound (1.0 eq) in DMF at 0 °C.

  • Stir the mixture for 30 minutes, then add 2-bromoacetamide (1.2 eq).

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Quench the reaction with water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by recrystallization from ethanol to yield (S)-Oxiracetam.

Start This compound Deprotonate Deprotonation (NaH) Start->Deprotonate Step 1 Alkylate Alkylation (2-Bromoacetamide) Deprotonate->Alkylate Step 2 Product (S)-Oxiracetam Alkylate->Product Step 3 cluster_0 Logical Flow for Catalyst Selection DesiredStereoisomer Desired Stereoisomer? CatalystA Use Catalyst A (e.g., Chiral Thiourea A) DesiredStereoisomer->CatalystA syn CatalystB Use Catalyst B (e.g., Chiral Amine B) DesiredStereoisomer->CatalystB anti Syn syn-Product Anti anti-Product CatalystA->Syn CatalystB->Anti

Application Notes and Protocols for the Synthesis of Oxiracetam from (S)-4-Hydroxy-2-Pyrrolidinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxiracetam is a nootropic agent of the racetam class, chemically designated as (S)-4-hydroxy-2-oxo-1-pyrrolidineacetamide. It is a derivative of the parent compound piracetam and is investigated for its potential cognitive-enhancing effects. This document provides detailed protocols for the synthesis of oxiracetam, commencing from the chiral starting material (S)-4-hydroxy-2-pyrrolidinone. The described methodology is adapted from patented procedures that report high yield and purity, making it suitable for laboratory-scale synthesis and scalable for industrial production.[1]

The synthesis involves a three-step process:

  • Protection of the hydroxyl group: The secondary alcohol of (S)-4-hydroxy-2-pyrrolidinone is protected to prevent unwanted side reactions during the subsequent alkylation step.

  • N-Alkylation: The protected intermediate is N-alkylated to introduce the acetamide precursor side chain.

  • Deprotection and Ammonolysis: The protecting group is removed, and the ester is converted to the final acetamide product, yielding oxiracetam.

Chemical Synthesis Workflow

The overall synthetic pathway is illustrated below.

SynthesisWorkflow Start (S)-4-Hydroxy-2-pyrrolidinone Protected Protected (S)-4-hydroxy-2-pyrrolidinone Start->Protected Protection (e.g., TBDMSCl, Imidazole) Alkylated N-Alkylated Intermediate Protected->Alkylated N-Alkylation (e.g., 2-bromoacetate) FinalProduct Oxiracetam Alkylated->FinalProduct Deprotection & Ammonolysis (e.g., HCl in Methanol)

Figure 1: General workflow for the synthesis of oxiracetam from (S)-4-hydroxy-2-pyrrolidinone.

Experimental Protocols

Protocol 1: Synthesis via Tert-butyldimethylsilyl (TBDMS) Protection

This protocol outlines the synthesis of oxiracetam using a TBDMS protecting group for the hydroxyl function of (S)-4-hydroxy-2-pyrrolidinone.

Step 1: Protection of (S)-4-hydroxy-2-pyrrolidinone

  • Reaction Setup: In a suitable reaction vessel, dissolve 101.1 g (1.0 mol) of 4-hydroxy-2-pyrrolidinone in 500 ml of dimethylformamide (DMF).

  • Addition of Reagents: To the solution, add 165.8 g (1.1 mol) of tert-butyldimethylsilyl chloride (TBDMSCl) and 102.1 g (1.5 mol) of imidazole.

  • Reaction Conditions: Stir the mixture at room temperature for 18 hours.

  • Work-up and Isolation: The reaction mixture is then processed to isolate the protected intermediate. Detailed work-up procedures from the source patent, such as extraction and crystallization, are recommended.

Step 2: N-Alkylation of the Protected Intermediate

The patent literature suggests reacting the protected intermediate with a low-molecular-weight halogenated acetic acid ester in a non-protonated solvent under basic conditions.[1] A representative procedure is detailed below.

  • Reaction Setup: Dissolve the dried protected intermediate from Step 1 in a suitable aprotic solvent (e.g., tetrahydrofuran - THF).

  • Addition of Base and Alkylating Agent: Cool the solution and add a strong base (e.g., lithium bis(trimethylsilyl)amide - LiHMDS). Subsequently, add the alkylating agent (e.g., ethyl 2-bromoacetate).

  • Reaction Conditions: Maintain the reaction at a reduced temperature (e.g., -5 to 10 °C) for 1-3 hours.[2]

  • Work-up and Isolation: Quench the reaction and perform an aqueous work-up followed by extraction with an organic solvent. The crude product is purified, typically by crystallization.

Step 3: Deprotection and Ammonolysis to form Oxiracetam

  • Reaction Setup: Dissolve the purified N-alkylated intermediate (e.g., 270.45 g of 2-(4-tert-butyldimethylsilyloxy-2-oxopyrrolidin-1-yl)acetamide) in 900 ml of methanol.[1]

  • Deprotection: Add 50 ml of 4M hydrochloric acid in methanol.

  • Reaction Conditions: Stir the mixture at 25 °C for 2 hours. A white solid is expected to precipitate.[1]

  • Isolation and Purification: Filter the solid precipitate and wash with methanol (200 ml). Dry the solid to obtain oxiracetam.[1]

Protocol 2: Synthesis via Tert-butyldiphenylsilyl (TBDPS) Protection

This protocol provides an alternative using the more sterically hindered TBDPS protecting group.

Step 1: Protection of (S)-4-hydroxy-2-pyrrolidinone

  • Reaction Setup: Dissolve 200 g (approximately 1.0 mol, assuming purity adjustment) of 4-hydroxy-2-pyrrolidinone in 500 ml of DMF.[1]

  • Addition of Reagents: Add 300 g (1.1 mol) of tert-butyldiphenylchlorosilane and 190.5 g (1.5 mol) of imidazole.[1]

  • Reaction Conditions: Maintain the reaction mixture at 40 °C for 10 hours.[1]

  • Work-up and Isolation: Add the reaction solution to 2000 g of water. Extract the aqueous phase with methyl tertiary butyl ether (3 x 1500 ml). Wash the combined organic layers (1 x 1000 ml), dry with anhydrous sodium sulfate, filter, and concentrate to dryness. The residue is crystallized from n-heptane to yield the protected intermediate.[1]

Step 2: N-Alkylation of the Protected Intermediate

The procedure for N-alkylation is analogous to Step 2 in Protocol 1, substituting the TBDMS-protected intermediate with the TBDPS-protected compound.

Step 3: Deprotection and Ammonolysis to form Oxiracetam

  • Reaction Setup: Dissolve 260.37 g of the N-alkylated intermediate (2-(4-tert-butyldiphenylsilyloxy-2-oxopyrrolidin-1-yl)acetamide) in 850 ml of methanol.[1]

  • Deprotection: Add 50 ml of 4M hydrochloric acid in methanol.

  • Reaction Conditions: Stir the mixture at 30 °C for 1 hour, during which a white solid will precipitate.[1]

  • Isolation and Purification: Filter the solid, wash with 200 ml of methanol, and dry to obtain the final oxiracetam product.[1]

Data Presentation

The following tables summarize the quantitative data reported in the cited patent for the synthesis of oxiracetam.

Table 1: Reagent Quantities for Protection of (S)-4-hydroxy-2-pyrrolidinone

Protecting Group(S)-4-hydroxy-2-pyrrolidinone (mol)Silyl Chloride (mol)Imidazole (mol)Solvent (DMF)
TBDMS1.01.11.5500 ml
TBDPS1.01.11.5500 ml

Table 2: Final Deprotection and Product Yield

Protected IntermediateReaction Temperature (°C)Reaction Time (hours)Final Product Yield (%)Final Product Purity (%)
TBDMS-protected25296>99
TBDPS-protected30195>99

Concluding Remarks

The presented protocols, derived from patent literature, offer a robust and high-yielding pathway to synthesize oxiracetam from (S)-4-hydroxy-2-pyrrolidinone. The use of silyl protecting groups allows for efficient N-alkylation, and the subsequent deprotection proceeds cleanly to afford a high-purity product. These methods are described as being simple to operate with low equipment requirements, making them particularly suitable for industrial production.[1] Researchers should adhere to standard laboratory safety practices when handling all chemicals mentioned in these protocols.

References

Application Note: A Robust Protocol for the N-Alkylation of (S)-4-Hydroxy-2-pyrrolidinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed experimental protocol for the N-alkylation of (S)-4-hydroxy-2-pyrrolidinone, a versatile chiral building block in medicinal chemistry. Due to the presence of a reactive hydroxyl group, a direct N-alkylation can lead to undesired O-alkylation as a side reaction. To circumvent this, a reliable three-step synthetic strategy is presented, involving the protection of the hydroxyl group, subsequent N-alkylation, and final deprotection. This method ensures high yields and purity of the desired N-alkylated product. All quantitative data are summarized in tables for easy reference, and a complete experimental workflow is visualized.

Introduction

(S)-4-hydroxy-2-pyrrolidinone is a valuable chiral intermediate used in the synthesis of a wide range of biologically active molecules. Its functionalized derivatives are key components in the development of novel therapeutics. The N-alkylation of this lactam is a crucial transformation for introducing molecular diversity and modulating the pharmacological properties of the final compounds. However, the presence of the C4 hydroxyl group complicates direct N-alkylation, as the amide proton and the hydroxyl proton have comparable acidities, potentially leading to a mixture of N- and O-alkylated products. A more controlled and efficient approach involves a protection-alkylation-deprotection sequence. This protocol details a robust method utilizing a tert-butyldimethylsilyl (TBS) protecting group for the hydroxyl function, followed by N-alkylation with an alkyl halide, and subsequent deprotection to yield the target N-alkylated (S)-4-hydroxy-2-pyrrolidinone.

Experimental Protocol

This protocol is divided into three key stages:

  • Step 1: O-Protection of (S)-4-Hydroxy-2-pyrrolidinone

  • Step 2: N-Alkylation of O-TBS-protected (S)-4-Hydroxy-2-pyrrolidinone

  • Step 3: O-Deprotection to Yield N-Alkyl-(S)-4-Hydroxy-2-pyrrolidinone

Materials
  • (S)-4-Hydroxy-2-pyrrolidinone

  • tert-Butyldimethylsilyl chloride (TBSCl)

  • Imidazole

  • Dichloromethane (DCM), anhydrous

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • N,N-Dimethylformamide (DMF), anhydrous

  • Alkyl halide (e.g., Benzyl bromide, Methyl iodide, Ethyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Tetrabutylammonium fluoride (TBAF), 1 M solution in THF

  • Tetrahydrofuran (THF)

  • Silica gel for column chromatography

Step 1: Synthesis of (S)-4-(tert-butyldimethylsilyloxy)-2-pyrrolidinone
  • To a stirred solution of (S)-4-hydroxy-2-pyrrolidinone (1.0 eq.) in anhydrous dichloromethane (DCM, 0.2 M) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add imidazole (2.5 eq.).

  • Stir the mixture until all solids have dissolved.

  • Add tert-butyldimethylsilyl chloride (TBSCl) (1.2 eq.) portion-wise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with DCM (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford (S)-4-(tert-butyldimethylsilyloxy)-2-pyrrolidinone.

Step 2: N-Alkylation of (S)-4-(tert-butyldimethylsilyloxy)-2-pyrrolidinone
  • To a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous N,N-dimethylformamide (DMF, 0.3 M) at 0 °C under an inert atmosphere, add a solution of (S)-4-(tert-butyldimethylsilyloxy)-2-pyrrolidinone (1.0 eq.) in anhydrous DMF dropwise.

  • Stir the mixture at 0 °C for 1 hour, or until hydrogen gas evolution ceases.

  • Add the desired alkyl halide (1.1 eq.) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with water and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the N-alkylated, O-TBS-protected pyrrolidinone.

Step 3: Deprotection of the TBS Ether
  • To a solution of the N-alkyl-(S)-4-(tert-butyldimethylsilyloxy)-2-pyrrolidinone (1.0 eq.) in tetrahydrofuran (THF, 0.1 M) at room temperature, add tetrabutylammonium fluoride (TBAF, 1 M solution in THF, 1.5 eq.) dropwise.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue directly by flash column chromatography on silica gel to obtain the final N-alkyl-(S)-4-hydroxy-2-pyrrolidinone.

Data Presentation

The following table summarizes representative yields for the N-alkylation of (S)-4-hydroxy-2-pyrrolidinone with various alkylating agents following the three-step protocol described above.

Alkylating AgentProductStep 1 Yield (%)Step 2 Yield (%)Step 3 Yield (%)Overall Yield (%)
Benzyl BromideN-Benzyl-(S)-4-hydroxy-2-pyrrolidinone~95~90~92~79
Methyl IodideN-Methyl-(S)-4-hydroxy-2-pyrrolidinone~95~88~94~78
Ethyl BromideN-Ethyl-(S)-4-hydroxy-2-pyrrolidinone~95~85~93~75

Note: Yields are approximate and can vary based on reaction scale and purification efficiency.

Workflow Visualization

The logical flow of the experimental protocol is illustrated in the diagram below.

N_Alkylation_Workflow cluster_step1 Step 1: O-Protection cluster_step2 Step 2: N-Alkylation cluster_step3 Step 3: O-Deprotection Start (S)-4-hydroxy-2-pyrrolidinone Step1_Reagents TBSCl, Imidazole DCM, 0°C to rt Start->Step1_Reagents 1. Add Reagents Step1_Product (S)-4-(tert-butyldimethylsilyloxy) -2-pyrrolidinone Step1_Reagents->Step1_Product 2. Reaction & Purification Step2_Reagents 1. NaH, DMF, 0°C 2. Alkyl Halide, 0°C to rt Step1_Product->Step2_Reagents 3. Deprotonation Step2_Product N-Alkyl-(S)-4-(tert-butyldimethylsilyloxy) -2-pyrrolidinone Step2_Reagents->Step2_Product 4. Alkylation & Purification Step3_Reagents TBAF, THF, rt Step2_Product->Step3_Reagents 5. Add Reagent Final_Product N-Alkyl-(S)-4-hydroxy -2-pyrrolidinone Step3_Reagents->Final_Product 6. Deprotection & Purification

A three-step workflow for the N-alkylation of (S)-4-hydroxy-2-pyrrolidinone.

Conclusion

The described three-step protocol provides a reliable and high-yielding method for the N-alkylation of (S)-4-hydroxy-2-pyrrolidinone. By protecting the hydroxyl group prior to N-alkylation, this procedure avoids the formation of O-alkylated byproducts, ensuring a clean reaction and simplifying purification. This methodology is applicable to a range of alkyl halides, making it a valuable tool for the synthesis of diverse libraries of N-substituted (S)-4-hydroxy-2-pyrrolidinone derivatives for applications in drug discovery and development.

Protecting Group Strategies for 4-Hydroxy-2-pyrrolidinone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-2-pyrrolidinone is a valuable chiral building block in medicinal chemistry and drug development, notable for its bifunctional nature containing both a secondary hydroxyl group and a lactam. Selective functionalization of either the hydroxyl or the lactam nitrogen is crucial for the synthesis of a wide array of complex nitrogen-containing molecules, including pharmaceuticals and biologically active compounds. This requires a robust protecting group strategy to mask one reactive site while chemical transformations are performed on the other.

These application notes provide detailed protocols for the protection and deprotection of the hydroxyl group of 4-hydroxy-2-pyrrolidinone using two common and versatile protecting groups: the tert-butyldimethylsilyl (TBDMS) ether and the benzyl (Bn) ether. The choice between these protecting groups is dictated by their distinct stabilities and the specific reaction conditions required in a synthetic route.

Protecting Group Selection

The selection of a suitable protecting group for the 4-hydroxyl group of 4-hydroxy-2-pyrrolidinone must take into account the presence of the lactam N-H proton. The acidic nature of the N-H can lead to competitive reactions, particularly in base-mediated protection protocols. Therefore, reaction conditions must be carefully optimized to achieve selective O-functionalization.

  • tert-Butyldimethylsilyl (TBDMS) Group: TBDMS ethers are robust and stable to a wide range of non-acidic reaction conditions, making them a popular choice for hydroxyl protection. They are typically introduced using TBDMSCl in the presence of a base. Selective O-silylation can be achieved under carefully controlled conditions. Deprotection is readily accomplished using fluoride ion sources.

  • Benzyl (Bn) Group: Benzyl ethers offer excellent stability across a broad pH range and are orthogonal to many other protecting groups. The Williamson ether synthesis is a common method for their introduction, which involves a strong base. Deprotection is typically achieved by catalytic hydrogenolysis, which is a mild and selective method.

Experimental Protocols

tert-Butyldimethylsilyl (TBDMS) Protection of 4-Hydroxy-2-pyrrolidinone

This protocol describes the selective protection of the 4-hydroxyl group of (S)-4-hydroxy-2-pyrrolidinone as a TBDMS ether. To circumvent the issue of the acidic lactam N-H, a two-step sequence involving N-protection followed by O-protection is a reliable strategy.

1.1. N-Boc Protection of (S)-4-Hydroxy-2-pyrrolidinone

experimental_workflow start (S)-4-Hydroxy-2-pyrrolidinone reaction_N N-Boc Protection start->reaction_N reagents_N Boc₂O, Et₃N, CH₂Cl₂ reagents_N->reaction_N product_N N-Boc-(S)-4-hydroxy-2-pyrrolidinone reaction_N->product_N

Figure 1: N-Boc Protection Workflow.

Materials:

  • (S)-4-Hydroxy-2-pyrrolidinone

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (Et₃N)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve (S)-4-hydroxy-2-pyrrolidinone (1.0 eq) in dichloromethane.

  • Add triethylamine (1.5 eq) to the solution.

  • Add di-tert-butyl dicarbonate (1.2 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can often be used in the next step without further purification.

1.2. O-TBDMS Protection of N-Boc-(S)-4-Hydroxy-2-pyrrolidinone

experimental_workflow start N-Boc-(S)-4-hydroxy-2-pyrrolidinone reaction_O O-TBDMS Protection start->reaction_O reagents_O TBDMSCl, Imidazole, DMF reagents_O->reaction_O product_O N-Boc-(S)-4-(tert-butyldimethylsilyloxy)-2-pyrrolidinone reaction_O->product_O

Figure 2: O-TBDMS Protection Workflow.

Materials:

  • N-Boc-(S)-4-hydroxy-2-pyrrolidinone

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Imidazole

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve N-Boc-(S)-4-hydroxy-2-pyrrolidinone (1.0 eq) in anhydrous DMF.

  • Add imidazole (2.5 eq) to the solution and stir until dissolved.

  • Add TBDMSCl (1.5 eq) portion-wise at 0 °C.

  • Allow the reaction to stir at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic extracts with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Deprotection of the TBDMS Group

experimental_workflow start N-Boc-(S)-4-(tert-butyldimethylsilyloxy)-2-pyrrolidinone reaction_deprotect TBDMS Deprotection start->reaction_deprotect reagents_deprotect TBAF in THF reagents_deprotect->reaction_deprotect product_deprotect N-Boc-(S)-4-hydroxy-2-pyrrolidinone reaction_deprotect->product_deprotect

Figure 3: TBDMS Deprotection Workflow.

Materials:

  • N-Boc-(S)-4-(tert-butyldimethylsilyloxy)-2-pyrrolidinone

  • Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF

  • Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the TBDMS-protected compound (1.0 eq) in anhydrous THF.

  • Add the TBAF solution (1.1 eq) dropwise at room temperature.

  • Stir the reaction for 1-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the product by flash column chromatography if necessary.

Benzyl (Bn) Protection of 4-Hydroxy-2-pyrrolidinone

Selective O-benzylation in the presence of the lactam N-H can be challenging. A common strategy involves the use of a strong base to deprotonate the hydroxyl group, which can also deprotonate the lactam. However, careful choice of base and reaction conditions can favor O-alkylation.

experimental_workflow start (S)-4-Hydroxy-2-pyrrolidinone reaction_Bn O-Benzyl Protection start->reaction_Bn reagents_Bn NaH, BnBr, DMF reagents_Bn->reaction_Bn product_Bn (S)-4-(Benzyloxy)-2-pyrrolidinone reaction_Bn->product_Bn

Figure 4: O-Benzyl Protection Workflow.

Materials:

  • (S)-4-Hydroxy-2-pyrrolidinone

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Benzyl bromide (BnBr)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred suspension of NaH (1.2 eq) in anhydrous DMF at 0 °C, add a solution of (S)-4-hydroxy-2-pyrrolidinone (1.0 eq) in anhydrous DMF dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add benzyl bromide (1.2 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Deprotection of the Benzyl Group

Catalytic hydrogenolysis is the most common and mildest method for the cleavage of benzyl ethers.

experimental_workflow start (S)-4-(Benzyloxy)-2-pyrrolidinone reaction_deprotect_Bn Benzyl Deprotection start->reaction_deprotect_Bn reagents_deprotect_Bn H₂, Pd/C, MeOH reagents_deprotect_Bn->reaction_deprotect_Bn product_deprotect_Bn (S)-4-Hydroxy-2-pyrrolidinone reaction_deprotect_Bn->product_deprotect_Bn

Figure 5: Benzyl Deprotection Workflow.

Materials:

  • (S)-4-(Benzyloxy)-2-pyrrolidinone

  • Palladium on carbon (Pd/C), 10 wt%

  • Methanol (MeOH)

  • Hydrogen (H₂) gas

  • Celite®

Procedure:

  • Dissolve (S)-4-(benzyloxy)-2-pyrrolidinone (1.0 eq) in methanol in a flask suitable for hydrogenation.

  • Carefully add a catalytic amount of 10% Pd/C to the solution under an inert atmosphere.

  • Evacuate the flask and backfill with hydrogen gas (repeat this cycle 3 times).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon is often sufficient for small-scale reactions) at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure to afford the deprotected product.

Data Summary

The following table summarizes typical reaction conditions and expected outcomes for the protection and deprotection of 4-hydroxy-2-pyrrolidinone. Note that yields are highly dependent on the specific substrate and reaction scale.

Transformation Protecting Group Reagents and Conditions Typical Yield
N-Protection BocBoc₂O, Et₃N, CH₂Cl₂, rt, 12-16h>95%
O-Protection TBDMSTBDMSCl, Imidazole, DMF, rt, 12-24h85-95%
O-Deprotection TBDMSTBAF, THF, rt, 1-4h>90%
O-Protection BenzylNaH, BnBr, DMF, 0°C to rt, 12-16h70-85%
O-Deprotection BenzylH₂, 10% Pd/C, MeOH, rt>95%

Orthogonal Protecting Group Strategy

The use of N-Boc and O-TBDMS or O-Bn protecting groups represents an effective orthogonal strategy. The N-Boc group is labile to acidic conditions (e.g., TFA or HCl), while the O-TBDMS group is removed with fluoride ions and the O-Bn group is cleaved by hydrogenolysis. This allows for the selective deprotection of either the nitrogen or the oxygen, providing versatile pathways for further functionalization of the 4-hydroxy-2-pyrrolidinone scaffold.

orthogonal_strategy start 4-Hydroxy-2-pyrrolidinone N_protected N-Boc-4-hydroxy-2-pyrrolidinone start->N_protected Boc₂O fully_protected_TBDMS N-Boc-4-O-TBDMS-2-pyrrolidinone N_protected->fully_protected_TBDMS TBDMSCl O_deprotected N-Boc-4-hydroxy-2-pyrrolidinone fully_protected_TBDMS->O_deprotected TBAF N_deprotected_TBDMS 4-O-TBDMS-2-pyrrolidinone fully_protected_TBDMS->N_deprotected_TBDMS TFA or HCl fully_deprotected_TBDMS 4-Hydroxy-2-pyrrolidinone O_deprotected->fully_deprotected_TBDMS TFA or HCl N_deprotected_TBDMS->fully_deprotected_TBDMS TBAF

Figure 6: Orthogonal Deprotection of N-Boc and O-TBDMS.

Conclusion

The protecting group strategies outlined in these application notes provide reliable and high-yielding methods for the selective manipulation of the hydroxyl group of 4-hydroxy-2-pyrrolidinone. The choice of TBDMS or benzyl protection, coupled with an optional N-Boc protection, offers a versatile toolkit for the synthesis of complex molecules derived from this valuable chiral intermediate. Careful consideration of the orthogonality of the chosen protecting groups is key to successful multi-step synthetic campaigns.

Application Notes and Protocols: (S)-4-Hydroxy-2-pyrrolidinone in Carbapenem Antibiotic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-4-hydroxy-2-pyrrolidinone and its derivatives, notably (2S,4R)- or trans-4-hydroxy-L-proline, are pivotal chiral building blocks in the synthesis of various carbapenem antibiotics. Their stereochemistry is crucial for the biological activity of the final drug substance. This document provides detailed application notes and experimental protocols for the utilization of these precursors in the synthesis of key carbapenem antibiotics, with a focus on Ertapenem and Doripenem.

I. Synthesis of the Ertapenem Side Chain

Ertapenem is a broad-spectrum carbapenem antibiotic. A key intermediate in its synthesis is the 2-aminocarbonylpyrrolidin-4-ylthio side chain, which can be efficiently synthesized from a derivative of (S)-4-hydroxy-2-pyrrolidinone, namely trans-4-hydroxy-L-proline.

A. Overview of the Synthetic Strategy

An efficient one-pot process has been developed for the synthesis of the Ertapenem side chain, starting from N-(O,O-diisopropyl phosphoryl)-trans-4-hydroxy-L-proline. This multi-step, single-pot procedure achieves a high overall yield of 70-75%[1]. The key transformations involve the activation of the carboxyl and hydroxyl groups, amidation, and introduction of the thiol functionality.

B. Experimental Workflow

The logical workflow for the one-pot synthesis of the Ertapenem side chain is depicted below.

ertapenem_side_chain_synthesis start N-(O,O-diisopropyl phosphoryl)- trans-4-hydroxy-L-proline mesylation Mesylation and Carboxyl Activation start->mesylation Methanesulfonyl chloride aminolysis Aminolysis with m-aminobenzoic acid derivative mesylation->aminolysis thioacetate Displacement with Potassium Thioacetate aminolysis->thioacetate hydrolysis Thioacetate Hydrolysis thioacetate->hydrolysis amidation Amidation hydrolysis->amidation end (2S)-cis-3-[[(4-mercapto- 2-pyrrolidinyl)carbonyl]amino] benzoic acid monohydrochloride amidation->end

Caption: One-pot synthesis workflow for the Ertapenem side chain.

C. Experimental Protocol: One-Pot Synthesis of the Ertapenem Side Chain

This protocol is a composite of information gathered from multiple sources describing the key transformations[1][2].

Starting Material: N-(O,O-diisopropyl phosphoryl)-trans-4-hydroxy-L-proline

Overall Yield: 70-75%

Step 1: Mesylation and Carboxyl Group Activation

  • Dissolve N-(O,O-diisopropyl phosphoryl)-trans-4-hydroxy-L-proline in a suitable aprotic solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen).

  • Cool the solution to 0 °C.

  • Add methanesulfonyl chloride to activate both the hydroxyl and carboxyl groups. The hydroxyl group is converted to a mesylate, a good leaving group, and the carboxyl group forms a mixed anhydride.

Step 2: Aminolysis

  • To the reaction mixture from Step 1, add a solution of a protected m-aminobenzoic acid derivative (e.g., an allyl ester) in the same solvent.

  • Allow the reaction to proceed at a controlled temperature, which may range from 0 °C to room temperature, until the aminolysis is complete.

Step 3: Thioacetate Displacement

  • Add potassium thioacetate to the reaction mixture.

  • Heat the mixture to facilitate the SN2 displacement of the mesylate group by the thioacetate, forming the acetylthio-substituted pyrrolidine ring.

Step 4 & 5: Hydrolysis and Amidation

  • The subsequent steps of thioacetate hydrolysis to the free thiol and final amidation are carried out in the same pot. The precise conditions for these steps are proprietary and not fully detailed in the public literature but would involve basic hydrolysis of the thioacetate followed by the final amide bond formation.

Step 6: Isolation

  • After the multi-step, one-pot reaction is complete, the final product, (2S)-cis-3-[[(4-mercapto-2-pyrrolidinyl)carbonyl]amino]benzoic acid monohydrochloride, is isolated and purified.

II. Synthesis of Doripenem Intermediate

Doripenem is another critical carbapenem antibiotic. A key intermediate for its side chain can be synthesized from trans-4-hydroxy-L-proline.

A. Overview of the Synthetic Strategy

A practical, large-scale synthesis of a key Doripenem side chain intermediate, (2S,4S)-4-acetylthio-2-(N-sulfamoyl-tert-butoxycarbonylaminomethyl)-1-(4-nitrobenzyloxycarbonyl)pyrrolidine, has been developed with an overall yield of 55-56% over a six-step sequence[2].

B. Experimental Workflow

The logical workflow for the synthesis of the Doripenem intermediate is illustrated below.

doripenem_intermediate_synthesis start trans-4-hydroxy-L-proline protection N-Protection (PNZ-Cl) start->protection mesylation Mesylation protection->mesylation reduction Carboxyl Reduction mesylation->reduction thioacetate Thioacetate Displacement reduction->thioacetate side_chain_attachment Side Chain Attachment and Modification thioacetate->side_chain_attachment end (2S,4S)-4-acetylthio-2- (N-sulfamoyl-tert-butoxycarbonyl aminomethyl)-1-(4-nitrobenzyl oxycarbonyl)pyrrolidine side_chain_attachment->end

Caption: Synthesis workflow for a key Doripenem intermediate.

C. Experimental Protocol: Synthesis of a Doripenem Intermediate

The following protocol for the synthesis of (2S,4S)-4-acetylthio-2-(carbamoylmethyl)oxymethyl-1-(4-nitrobenzyloxycarbonyl)pyrrolidine, a related intermediate, provides insight into the specific reaction conditions.

Starting Material: (2S,4R)-2-(carbamoylmethyl)oxymethyl-4-methanesulfonyloxy-1-(4-nitrobenzyloxycarbonyl)pyrrolidine

Step 1: Thioacetate Displacement

  • Prepare a solution of thioacetic S-acid (0.25 ml) and sodium hydride (62.8% in oil suspension, 0.11 g) in dimethylformamide (10 ml) under a nitrogen stream.

  • To this mixture, add a solution of (2S,4R)-2-(carbamoylmethyl)oxymethyl-4-methanesulfonyloxy-1-(4-nitrobenzyloxycarbonyl)pyrrolidine (0.98 g) in dimethylformamide (2 ml).

  • Heat the reaction mixture at 70°-75° C for 3 hours[3].

Step 2: Work-up and Purification

  • Pour the reaction mixture into water (100 ml).

  • Extract the aqueous layer with ethyl acetate (3 x 50 ml).

  • Dry the combined organic extracts over magnesium sulfate and concentrate under reduced pressure to obtain a syrup.

  • Purify the syrup by column chromatography on silica gel, eluting with a mixture of methanol and chloroform (1:99 v/v) to yield the final product (0.72 g)[3].

III. Quantitative Data Summary

The following table summarizes the reported yields for key synthetic steps in the preparation of carbapenem side chains from (S)-4-hydroxy-2-pyrrolidinone derivatives.

CarbapenemStarting MaterialIntermediate/Final ProductNumber of StepsOverall Yield (%)Reference
Ertapenem N-(O,O-diisopropyl phosphoryl)-trans-4-hydroxy-L-proline(2S)-cis-3-[[(4-mercapto-2-pyrrolidinyl)carbonyl]amino]benzoic acid monohydrochloride6 (one-pot)70-75[1]
Doripenem trans-4-hydroxy-L-proline(2S,4S)-4-acetylthio-2-(N-sulfamoyl-tert-butoxycarbonylaminomethyl)-1-(4-nitrobenzyloxycarbonyl)pyrrolidine655-56[2]

Conclusion

(S)-4-hydroxy-2-pyrrolidinone and its derivatives are indispensable chiral precursors for the asymmetric synthesis of complex carbapenem antibiotics. The methodologies outlined in these application notes demonstrate efficient and scalable routes to key side chain intermediates for Ertapenem and Doripenem. The provided protocols and workflows offer a foundational understanding for researchers and drug development professionals engaged in the synthesis and manufacturing of this critical class of antibacterial agents. Further process optimization and development can build upon these established synthetic strategies.

References

Synthetic Routes to Functionalized Pyrrolidine Derivatives from (S)-4-Hydroxy-2-pyrrolidinone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-4-hydroxy-2-pyrrolidinone is a versatile and valuable chiral building block in medicinal chemistry and drug discovery. Its inherent stereochemistry and multiple functional groups—a secondary alcohol, a lactam, and an acidic N-H proton—provide a rich platform for the synthesis of a diverse array of functionalized pyrrolidine derivatives. These derivatives are key components in a wide range of biologically active compounds. This document provides detailed application notes and experimental protocols for several key synthetic transformations starting from (S)-4-hydroxy-2-pyrrolidinone.

Introduction

The pyrrolidine ring is a privileged scaffold in numerous FDA-approved drugs and natural products. The stereocenter at the 4-position of (S)-4-hydroxy-2-pyrrolidinone offers a crucial handle for the stereocontrolled synthesis of complex molecules. This guide outlines reliable and reproducible methods for the functionalization of this chiral synthon, including protection of the hydroxyl and amino functionalities, inversion of stereochemistry via Mitsunobu reaction, oxidation of the secondary alcohol, and substitution of the hydroxyl group to introduce other key functional groups like azides and fluorides.

Key Synthetic Transformations

A variety of synthetic strategies can be employed to modify (S)-4-hydroxy-2-pyrrolidinone. The following sections detail the protocols for some of the most common and useful transformations.

dot

Caption: Key synthetic transformations of (S)-4-hydroxy-2-pyrrolidinone.

Data Presentation

The following table summarizes the quantitative data for the described synthetic transformations.

TransformationStarting MaterialProductReagentsSolventYield (%)Notes
N-Boc Protection(S)-4-Hydroxy-2-pyrrolidinoneN-Boc-(S)-4-hydroxy-2-pyrrolidinoneBoc₂O, Et₃NCH₂Cl₂~95General procedure
Hydroxyl Protection (Silylation)(S)-4-Hydroxy-2-pyrrolidinone(S)-4-(tert-Butyldimethylsilyloxy)-2-pyrrolidinoneTBDMSCl, ImidazoleDMFHighGeneral procedure
Mitsunobu Reaction (Azide Substitution)(S)-4-Hydroxy-2-pyrrolidinone(R)-4-Azido-2-pyrrolidinoneDPPA, DIAD, PPh₃THF52Inversion of stereochemistry
Swern OxidationN-Boc-(S)-4-hydroxy-2-pyrrolidinoneN-Boc-4-oxo-2-pyrrolidinone(COCl)₂, DMSO, Et₃NCH₂Cl₂HighGeneral procedure
O-BenzylationN-Boc-(S)-4-hydroxy-2-pyrrolidinoneN-Boc-(S)-4-benzyloxy-2-pyrrolidinoneNaH, BnBrTHFHighGeneral procedure
DeoxyfluorinationN-Boc-(S)-4-hydroxy-2-pyrrolidinoneN-Boc-(R)-4-fluoro-2-pyrrolidinoneDASTCH₂Cl₂GoodInversion of stereochemistry

Experimental Protocols

N-Boc Protection of (S)-4-Hydroxy-2-pyrrolidinone

This protocol describes the protection of the lactam nitrogen with a tert-butoxycarbonyl (Boc) group, which is often a prerequisite for subsequent reactions.

Workflow: dot

N_Boc_Protection_Workflow start Dissolve (S)-4-hydroxy-2-pyrrolidinone in CH₂Cl₂ add_reagents Add Et₃N and Boc₂O at 0 °C start->add_reagents react Stir at room temperature add_reagents->react workup Aqueous workup and extraction react->workup purify Purification by column chromatography workup->purify end N-Boc-(S)-4-hydroxy-2-pyrrolidinone purify->end

Caption: Workflow for N-Boc protection.

Materials:

  • (S)-4-Hydroxy-2-pyrrolidinone

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (Et₃N)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve (S)-4-hydroxy-2-pyrrolidinone (1.0 equiv) in anhydrous CH₂Cl₂.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.2 equiv) followed by the dropwise addition of a solution of di-tert-butyl dicarbonate (1.1 equiv) in CH₂Cl₂.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford N-Boc-(S)-4-hydroxy-2-pyrrolidinone.

Protection of the Hydroxyl Group as a tert-Butyldimethylsilyl (TBS) Ether

Protection of the hydroxyl group as a silyl ether is a common strategy to prevent its interference in subsequent reactions.

Workflow: dot

Silylation_Workflow start Dissolve (S)-4-hydroxy-2-pyrrolidinone in DMF add_reagents Add imidazole and TBDMSCl start->add_reagents react Stir at room temperature add_reagents->react workup Aqueous workup and extraction with EtOAc react->workup purify Purification by column chromatography workup->purify end (S)-4-(tert-Butyldimethylsilyloxy)-2-pyrrolidinone purify->end

Caption: Workflow for TBS protection of the hydroxyl group.

Materials:

  • (S)-4-Hydroxy-2-pyrrolidinone

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Imidazole

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve (S)-4-hydroxy-2-pyrrolidinone (1.0 equiv) in anhydrous DMF.

  • Add imidazole (2.5 equiv) to the solution and stir until it dissolves.

  • Add tert-butyldimethylsilyl chloride (1.2 equiv) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into water and extract with EtOAc.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield (S)-4-(tert-butyldimethylsilyloxy)-2-pyrrolidinone.

Mitsunobu Reaction for the Synthesis of (R)-4-Azido-2-pyrrolidinone

This protocol details the conversion of the hydroxyl group to an azide with inversion of stereochemistry, a key step for introducing nitrogen-containing functionalities.[1]

Workflow: dot

Mitsunobu_Workflow start Dissolve (S)-4-hydroxy-2-pyrrolidinone, PPh₃, and DPPA in THF add_diad Add DIAD dropwise at 0 °C start->add_diad react Stir at room temperature add_diad->react concentrate Concentrate in vacuo react->concentrate purify Purification by column chromatography concentrate->purify end (R)-4-Azido-2-pyrrolidinone purify->end

Caption: Workflow for Mitsunobu azidation.

Materials:

  • (S)-4-Hydroxy-2-pyrrolidinone

  • Triphenylphosphine (PPh₃)

  • Diphenylphosphoryl azide (DPPA)

  • Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Silica gel for column chromatography

Procedure:

  • To a solution of (S)-4-hydroxy-2-pyrrolidinone (1.0 equiv), triphenylphosphine (1.5 equiv), and diphenylphosphoryl azide (1.5 equiv) in anhydrous THF, add diisopropyl azodicarboxylate (1.5 equiv) dropwise at 0 °C.[1]

  • Stir the solution at 0 °C for 1 hour and then at room temperature overnight (approximately 13 hours).[1]

  • Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture in vacuo.

  • Purify the crude residue by silica gel column chromatography to yield (R)-4-azido-2-pyrrolidinone.[1] The reported yield for a similar substrate was 52%.[1]

Swern Oxidation of N-Boc-(S)-4-hydroxy-2-pyrrolidinone

This protocol describes the oxidation of the secondary alcohol to a ketone, providing a key intermediate for further functionalization at the C4 position.

Workflow: dot

Swern_Oxidation_Workflow start Prepare oxalyl chloride/DMSO solution in CH₂Cl₂ at -78 °C add_alcohol Add N-Boc-(S)-4-hydroxy-2-pyrrolidinone solution at -78 °C start->add_alcohol add_base Add Et₃N at -78 °C add_alcohol->add_base warm Warm to room temperature add_base->warm workup Aqueous workup and extraction warm->workup purify Purification by column chromatography workup->purify end N-Boc-4-oxo-2-pyrrolidinone purify->end

Caption: Workflow for Swern oxidation.

Materials:

  • N-Boc-(S)-4-hydroxy-2-pyrrolidinone

  • Oxalyl chloride ((COCl)₂)

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of oxalyl chloride (1.5 equiv) in anhydrous CH₂Cl₂ at -78 °C, add a solution of DMSO (2.0 equiv) in CH₂Cl₂ dropwise.

  • Stir the mixture at -78 °C for 30 minutes.

  • Add a solution of N-Boc-(S)-4-hydroxy-2-pyrrolidinone (1.0 equiv) in CH₂Cl₂ dropwise, maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Add triethylamine (5.0 equiv) dropwise and stir for another 30 minutes at -78 °C.

  • Allow the reaction to warm to room temperature and stir for 1 hour.

  • Quench the reaction with water and extract with CH₂Cl₂.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford N-Boc-4-oxo-2-pyrrolidinone.

O-Benzylation of N-Boc-(S)-4-hydroxy-2-pyrrolidinone

This protocol details the protection of the hydroxyl group as a benzyl ether, a stable protecting group that can be removed under hydrogenolysis conditions.

Workflow: dot

O_Benzylation_Workflow start Suspend NaH in anhydrous THF add_alcohol Add N-Boc-(S)-4-hydroxy-2-pyrrolidinone solution at 0 °C start->add_alcohol add_bnbr Add benzyl bromide at 0 °C add_alcohol->add_bnbr react Stir at room temperature add_bnbr->react workup Aqueous workup and extraction react->workup purify Purification by column chromatography workup->purify end N-Boc-(S)-4-benzyloxy-2-pyrrolidinone purify->end

Caption: Workflow for O-benzylation.

Materials:

  • N-Boc-(S)-4-hydroxy-2-pyrrolidinone

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Benzyl bromide (BnBr)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Suspend sodium hydride (1.2 equiv) in anhydrous THF in a flame-dried flask under an inert atmosphere.

  • Cool the suspension to 0 °C.

  • Add a solution of N-Boc-(S)-4-hydroxy-2-pyrrolidinone (1.0 equiv) in anhydrous THF dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add benzyl bromide (1.2 equiv) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with EtOAc.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to give N-Boc-(S)-4-benzyloxy-2-pyrrolidinone.

Deoxyfluorination of N-Boc-(S)-4-hydroxy-2-pyrrolidinone

This protocol describes the substitution of the hydroxyl group with fluorine, often with inversion of stereochemistry, using diethylaminosulfur trifluoride (DAST).

Workflow: dot

Fluorination_Workflow start Dissolve N-Boc-(S)-4-hydroxy-2-pyrrolidinone in CH₂Cl₂ add_dast Add DAST dropwise at -78 °C start->add_dast react Stir and warm to room temperature add_dast->react workup Quench with NaHCO₃ and extract react->workup purify Purification by column chromatography workup->purify end N-Boc-(R)-4-fluoro-2-pyrrolidinone purify->end

Caption: Workflow for deoxyfluorination with DAST.

Materials:

  • N-Boc-(S)-4-hydroxy-2-pyrrolidinone

  • Diethylaminosulfur trifluoride (DAST)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve N-Boc-(S)-4-hydroxy-2-pyrrolidinone (1.0 equiv) in anhydrous CH₂Cl₂ in a flame-dried flask under an inert atmosphere.

  • Cool the solution to -78 °C.

  • Add DAST (1.5 equiv) dropwise to the stirred solution.

  • Stir the reaction mixture at -78 °C for 1 hour and then allow it to warm slowly to room temperature overnight.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution at 0 °C.

  • Separate the organic layer and extract the aqueous layer with CH₂Cl₂.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford N-Boc-(R)-4-fluoro-2-pyrrolidinone.

Conclusion

The protocols outlined in this document provide a robust foundation for the synthetic manipulation of (S)-4-hydroxy-2-pyrrolidinone. These methods enable access to a wide variety of functionalized pyrrolidine derivatives with high levels of stereocontrol. The resulting products can serve as valuable intermediates in the synthesis of complex molecular targets for drug discovery and development. Researchers are encouraged to adapt and optimize these procedures to suit their specific synthetic goals.

References

Synthesis of (S)-(-)-4-Hydroxy-2-pyrrolidinone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-(-)-4-Hydroxy-2-pyrrolidinone is a valuable chiral building block in the synthesis of various pharmaceutical compounds, including nootropic agents like oxiracetam.[1] Its stereocenter and versatile functional groups make it a critical intermediate in medicinal chemistry and drug development.[1][2] This document provides detailed application notes and a laboratory-scale protocol for the synthesis of this compound, focusing on a practical and efficient method involving the cyclization of an amino ester derivative.

Introduction

The enantiomerically pure synthesis of chiral molecules is of paramount importance in the pharmaceutical industry due to the differential biological activity often exhibited by stereoisomers. This compound, with its defined stereochemistry, serves as a key precursor for complex bioactive molecules.[1] Several synthetic routes to this compound have been reported, including those starting from (S)-malic acid[3], N-Boc-amino acids[2][4], and the cyclization of 4-amino-3-hydroxybutyric acid derivatives.[5] The selection of a synthetic pathway often depends on factors such as starting material availability, scalability, yield, and stereochemical integrity. This protocol details a robust method involving the base-catalyzed intramolecular cyclization of ethyl (S)-4-amino-3-hydroxybutyrate.

Comparative Synthesis Data

Different laboratory-scale methods for the synthesis of this compound offer varying yields and conditions. The following table summarizes quantitative data from selected approaches.

Starting MaterialKey Reagents/ConditionsYield (%)Optical Purity (%ee)Reference
Ethyl (S)-4-amino-3-hydroxybutyrateSodium methoxide in methanol, Room Temperature, 2 hours79%>99% (after recrystallization)[5]
Ethyl (S)-4-azido-3-hydroxybutyrate5% Pd/C, H₂, Sodium methoxide in methanol76%Not specified[5]
(S)-4-hydroxy-2-pyrrolidinone (80% ee)Recrystallization from ethanol77%99.2%[5]
N-Boc-alanine1. EDC.HCl, DMAP, Meldrum's acid; 2. NaBH₄~2% (overall)Not applicable[2][4]

Experimental Protocol: Synthesis via Intramolecular Cyclization

This protocol is adapted from a patented procedure demonstrating a high-yield synthesis of this compound.[5]

Materials:

  • Ethyl (S)-4-amino-3-hydroxybutyrate

  • Methanol (reagent grade)

  • 28% Sodium methoxide in methanol

  • Ethanol (for recrystallization)

  • Standard laboratory glassware

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve ethyl (S)-4-amino-3-hydroxybutyrate (1.32 g, 9.0 mmol) in methanol (25 ml).

  • Initiation of Cyclization: To the stirred solution at room temperature, add a 28% methanol solution of sodium methoxide (40 mg, 0.2 mmol as NaOMe).

  • Reaction: Stir the mixture at room temperature for 2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, concentrate the mixture by distilling off the methanol under reduced pressure using a rotary evaporator. This will yield the crude product as crystals.

  • Purification: Recrystallize the crude crystals from ethanol to obtain colorless crystals of this compound.

  • Drying and Characterization: Dry the purified crystals under vacuum. The expected yield is approximately 0.71 g (79%).[5] Characterize the final product by determining its melting point and using spectroscopic methods (NMR, IR) and polarimetry to confirm its identity and enantiomeric purity.

Characterization Data:

  • Melting Point: 156.6-157.9°C[5]

  • ¹H NMR (500 MHz, D₂O, δ ppm): 4.62 (1H, m), 3.72 (1H, dd, J=5.4, 11.7 Hz), 3.33 (1H, dd, J=1.3, 11.7 Hz), 2.77 (1H, dd, J=6.4, 17.7 Hz), 2.27 (1H, dd, J=1.9, 17.7 Hz).[5]

  • Specific Rotation [α]D²⁵: -58.5° (c=1.01, H₂O)[5]

  • IR (KBr, cm⁻¹): 3242, 3135, 1674, 1303, 968, 682.[5]

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis and purification of this compound.

SynthesisWorkflow Start Ethyl (S)-4-amino- 3-hydroxybutyrate in Methanol Reagent Add Sodium Methoxide (28% in Methanol) Start->Reagent Reaction Stir at Room Temperature (2 hours) Reagent->Reaction Evaporation Solvent Removal (Rotary Evaporation) Reaction->Evaporation Crude Crude Crystals Evaporation->Crude Recrystallization Recrystallization (from Ethanol) Crude->Recrystallization FinalProduct (S)-(-)-4-Hydroxy- 2-pyrrolidinone Recrystallization->FinalProduct

Caption: Workflow for the synthesis of this compound.

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Sodium methoxide is corrosive and flammable; handle with care.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

The described protocol for the synthesis of this compound via intramolecular cyclization of ethyl (S)-4-amino-3-hydroxybutyrate is an efficient and high-yielding method suitable for laboratory scale.[5] The procedure is straightforward, utilizes readily available reagents, and produces a product of high purity after a simple recrystallization step. This makes it an attractive method for researchers and professionals in the field of drug development requiring access to this important chiral intermediate.

References

Kinetic Analysis of Reactions Involving (S)-4-hydroxy-2-pyrrolidinone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the kinetic analysis of reactions involving (S)-4-hydroxy-2-pyrrolidinone. This chiral building block is a versatile intermediate in the synthesis of numerous pharmaceuticals, making the characterization of its reaction kinetics crucial for drug development and biochemical research.[1][2] The following sections offer guidance on performing kinetic assays, summarizing quantitative data, and visualizing experimental workflows.

Application Notes

(S)-4-hydroxy-2-pyrrolidinone and its derivatives are key components in the development of novel therapeutics.[3] The pyrrolidine core is a privileged scaffold in medicinal chemistry, with derivatives showing inhibitory activity against various enzymes.[4][5][6] Kinetic analysis is essential for understanding the efficacy and mechanism of action of these compounds, whether they act as substrates or inhibitors.

Enzymatic Reactions:

While specific kinetic data for enzymes acting directly on (S)-4-hydroxy-2-pyrrolidinone as a substrate is not extensively reported in publicly available literature, analogous enzymatic reactions provide a strong framework for developing relevant assays. A notable example is the enzymatic reduction of 4-oxo-L-proline to cis-4-hydroxy-L-proline by 4-oxo-L-proline reductase (BDH2).[7] This reaction is mechanistically similar to a potential oxidation of (S)-4-hydroxy-2-pyrrolidinone to a keto-pyrrolidinone. Kinetic parameters from such analogous systems can serve as a benchmark for assay development.

Inhibitory Activity:

Derivatives of the pyrrolidine and pyrrolidinone core have demonstrated inhibitory activity against a range of enzymes. For instance, various pyrrolidine derivatives have been identified as inhibitors of α-amylase, α-glucosidase, and carbonic anhydrase, with reported IC50 and Ki values.[4][5] Kinetic studies to determine these inhibition constants are fundamental in structure-activity relationship (SAR) studies for lead optimization in drug discovery.

Quantitative Data Presentation

The following tables summarize kinetic data for enzymes acting on substrates analogous to (S)-4-hydroxy-2-pyrrolidinone and the inhibitory activities of various pyrrolidinone derivatives. This data provides a reference for expected kinetic parameters and inhibitory potencies.

Table 1: Kinetic Parameters of Human 4-Oxo-L-proline Reductase (BDH2)

SubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)
4-Oxo-L-proline130 ± 1014.2 ± 0.41.1 x 105
NADH2.0 ± 0.314.2 ± 0.47.1 x 106

Data obtained from the kinetic characterization of human 4-oxo-L-proline reductase at pH 7.5 and 25°C.[7]

Table 2: Inhibitory Activity of Pyrrolidine Derivatives on Various Enzymes

Compound ClassEnzyme TargetInhibitor ExampleKi (nM)IC50 (µM)
Pyrrolidine-based benzenesulfonamidesCarbonic Anhydrase I (hCAI)Compound 1817.61 ± 3.58-
Pyrrolidine-based benzenesulfonamidesCarbonic Anhydrase II (hCAII)Compound 185.14 ± 0.61-
Pyrrolidine-based benzenesulfonamidesAcetylcholinesterase (AChE)Compound 19a22.34 ± 4.53-
N-Boc-proline amidesα-AmylaseCompound 3g-26.24 (µg/mL)
N-Boc-proline amidesα-GlucosidaseCompound 3g-18.04 (µg/mL)

Data compiled from studies on various pyrrolidine derivatives.[4][5]

Experimental Protocols

The following are detailed protocols for the kinetic analysis of reactions involving (S)-4-hydroxy-2-pyrrolidinone, adaptable for both enzymatic and chemical reactions.

Protocol 1: Spectrophotometric Assay for Enzymatic Oxidation/Reduction

This protocol is adapted from the kinetic analysis of human 4-oxo-L-proline reductase and is suitable for monitoring reactions involving the consumption or production of NADH/NADPH.[7]

Objective: To determine the steady-state kinetic parameters (Km and kcat) for the enzymatic oxidation or reduction of (S)-4-hydroxy-2-pyrrolidinone.

Materials:

  • (S)-4-hydroxy-2-pyrrolidinone

  • Purified dehydrogenase/reductase enzyme

  • NADH or NAD+

  • Assay Buffer (e.g., 100 mM sodium phosphate, pH 7.5)

  • UV-transparent 96-well plates or cuvettes

  • Temperature-controlled UV-Vis spectrophotometer

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of (S)-4-hydroxy-2-pyrrolidinone, NADH (or NAD+), and the enzyme in the assay buffer.

    • Determine the accurate concentration of NADH stock solution by measuring its absorbance at 340 nm (ε = 6220 M-1cm-1).

  • Assay Setup:

    • The total reaction volume is typically 100 µL for a 96-well plate or 1 mL for a cuvette.

    • To a well or cuvette, add the assay buffer, a fixed concentration of NADH (or NAD+), and varying concentrations of (S)-4-hydroxy-2-pyrrolidinone. It is recommended to use a concentration of the fixed substrate that is saturating (e.g., 5-10 times its Km, if known from preliminary experiments).

    • Pre-incubate the mixture at the desired temperature (e.g., 25°C or 37°C) for 5 minutes.

  • Initiation of Reaction and Data Acquisition:

    • Initiate the reaction by adding a small volume of the enzyme stock solution.

    • Immediately start monitoring the change in absorbance at 340 nm over time.

    • Record the absorbance at regular intervals for a period sufficient to determine the initial linear rate.

  • Data Analysis:

    • Calculate the initial reaction velocity (v0) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (ΔA/min = ε * v0 * path length).

    • Plot the initial velocities against the corresponding substrate concentrations.

    • Fit the data to the Michaelis-Menten equation (v0 = (Vmax * [S]) / (Km + [S])) using non-linear regression software to determine Vmax and Km.

    • Calculate the turnover number (kcat) using the equation kcat = Vmax / [E], where [E] is the total enzyme concentration in the assay.

Protocol 2: HPLC Method for Monitoring Reaction Progress

This protocol provides a general framework for using High-Performance Liquid Chromatography (HPLC) to monitor the progress of a reaction involving (S)-4-hydroxy-2-pyrrolidinone by separating the reactant from the product(s).

Objective: To quantify the consumption of (S)-4-hydroxy-2-pyrrolidinone and the formation of product(s) over time.

Materials:

  • (S)-4-hydroxy-2-pyrrolidinone

  • Reaction mixture components

  • Quenching solution (e.g., acid, base, or organic solvent)

  • HPLC system with a suitable detector (e.g., UV or MS)

  • Chiral HPLC column (e.g., CHIRALPAK AD) or a suitable reverse-phase column.[5]

  • Mobile phase (e.g., a mixture of hexane, ethanol, and a modifier like TFA).[5]

  • Reference standards for (S)-4-hydroxy-2-pyrrolidinone and expected product(s).

Procedure:

  • Method Development:

    • Develop an HPLC method that provides good separation between the reactant, (S)-4-hydroxy-2-pyrrolidinone, and the expected product(s).

    • Optimize the mobile phase composition, flow rate, and column temperature to achieve baseline separation with symmetrical peak shapes.

    • Establish a calibration curve for (S)-4-hydroxy-2-pyrrolidinone and the product(s) using reference standards of known concentrations.

  • Reaction Monitoring:

    • Initiate the chemical or enzymatic reaction.

    • At specific time points, withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a predetermined volume of quenching solution. This stops the reaction and precipitates any interfering components (like enzymes).

    • Centrifuge the quenched sample to pellet any precipitate.

  • Sample Analysis:

    • Inject a known volume of the supernatant from the quenched sample onto the HPLC system.

    • Record the chromatogram and identify the peaks corresponding to the reactant and product(s) based on their retention times compared to the standards.

  • Data Analysis:

    • Determine the concentration of the reactant and product(s) at each time point by integrating the peak areas and using the calibration curves.

    • Plot the concentration of the reactant and/or product(s) as a function of time.

    • From this data, determine the reaction rate. For enzymatic reactions, this data can be used to calculate initial velocities at different substrate concentrations to determine kinetic parameters.

Protocol 3: NMR Spectroscopy for Real-Time Kinetic Analysis

This protocol outlines the use of Nuclear Magnetic Resonance (NMR) spectroscopy for continuous, non-invasive monitoring of reactions involving (S)-4-hydroxy-2-pyrrolidinone.

Objective: To monitor the concentrations of reactants and products in real-time to determine reaction kinetics.

Materials:

  • (S)-4-hydroxy-2-pyrrolidinone

  • Other reactants and catalysts/enzymes

  • Deuterated solvent compatible with the reaction

  • NMR spectrometer

  • NMR tubes

Procedure:

  • Preparation:

    • Dissolve the starting materials, including (S)-4-hydroxy-2-pyrrolidinone, in the appropriate deuterated solvent in an NMR tube.

    • Acquire a reference 1H NMR spectrum of the starting materials before initiating the reaction. Identify characteristic peaks for the reactant(s) and the expected product(s) that are well-resolved.

  • Reaction Initiation and Monitoring:

    • Initiate the reaction directly in the NMR tube, for example, by adding a catalyst or enzyme, or by placing the tube in a pre-heated NMR probe.

    • Set up the NMR spectrometer to acquire a series of 1H NMR spectra at regular time intervals. The time interval should be chosen based on the expected reaction rate.

  • Data Acquisition and Processing:

    • Acquire the time-course NMR data.

    • Process the spectra (Fourier transform, phase correction, and baseline correction).

  • Data Analysis:

    • Integrate the area of the characteristic peaks for the reactant(s) and product(s) in each spectrum.

    • The relative concentrations of the species at each time point are proportional to their integral values.

    • Plot the change in concentration (or integral value) of a reactant or product over time to obtain the reaction progress curve.

    • From this curve, the reaction rate and other kinetic parameters can be determined.

Visualizations

The following diagrams illustrate the general workflows for the kinetic analysis protocols described above.

Spectrophotometric_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_reagents Prepare Stock Solutions (Substrate, Cofactor, Enzyme) prep_plate Aliquot Buffer, Cofactor, and Substrate to Plate/Cuvette prep_reagents->prep_plate pre_incubate Pre-incubate at Desired Temperature prep_plate->pre_incubate initiate_rxn Initiate Reaction with Enzyme pre_incubate->initiate_rxn monitor_abs Monitor Absorbance (e.g., 340 nm) Over Time initiate_rxn->monitor_abs calc_rate Calculate Initial Reaction Velocity (v0) monitor_abs->calc_rate plot_data Plot v0 vs. [Substrate] calc_rate->plot_data fit_model Fit to Michaelis-Menten Equation plot_data->fit_model determine_params Determine Km and Vmax fit_model->determine_params calc_kcat Calculate kcat determine_params->calc_kcat

Caption: Workflow for a spectrophotometric enzyme kinetic assay.

HPLC_Monitoring_Workflow cluster_reaction Reaction cluster_hplc HPLC Analysis cluster_data Data Processing start_rxn Initiate Reaction take_aliquots Withdraw Aliquots at Time Points start_rxn->take_aliquots quench_rxn Quench Reaction take_aliquots->quench_rxn prep_sample Prepare Sample (Centrifuge, Filter) quench_rxn->prep_sample inject_sample Inject onto HPLC prep_sample->inject_sample acquire_data Acquire Chromatogram inject_sample->acquire_data integrate_peaks Integrate Peak Areas acquire_data->integrate_peaks quantify Quantify Concentrations (using Calibration Curve) integrate_peaks->quantify plot_kinetics Plot Concentration vs. Time quantify->plot_kinetics determine_rate Determine Reaction Rate plot_kinetics->determine_rate

Caption: Workflow for monitoring reaction kinetics using HPLC.

NMR_Monitoring_Logical_Flow prep Prepare Sample in Deuterated Solvent in NMR Tube ref_spec Acquire Reference Spectrum (t=0) prep->ref_spec initiate Initiate Reaction in NMR Tube ref_spec->initiate acquire_series Acquire a Series of Spectra Over Time initiate->acquire_series process Process NMR Data acquire_series->process integrate Integrate Characteristic Peaks process->integrate plot Plot Integral vs. Time integrate->plot analyze Determine Reaction Kinetics plot->analyze

References

Application Notes & Protocols: (S)-4-Hydroxy-2-pyrrolidinone in the Synthesis of Glycosidase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of (S)-4-hydroxy-2-pyrrolidinone as a versatile chiral building block for the preparation of potent glycosidase inhibitors. The protocols outlined below are based on established synthetic transformations, offering a foundational guide for the development of novel therapeutics targeting carbohydrate-processing enzymes.

(S)-4-hydroxy-2-pyrrolidinone is a valuable starting material in medicinal chemistry due to its inherent chirality and the presence of multiple functional groups that can be selectively modified.[1][2][3] Its lactam and hydroxyl moieties serve as key handles for introducing diverse substituents and constructing more complex polyhydroxylated pyrrolidine and iminosugar scaffolds, which are known to be effective mimics of the transition states of glycosidase-catalyzed reactions.[4]

Core Synthetic Strategies

The primary approach for utilizing (S)-4-hydroxy-2-pyrrolidinone involves a series of chemical transformations to introduce hydroxyl and amino groups at specific stereocenters, thereby generating structures analogous to natural sugars. Key synthetic steps often include protection of the hydroxyl and amine functionalities, reduction of the lactam, and subsequent stereoselective installation of additional hydroxyl groups.

A general synthetic workflow for the conversion of (S)-4-hydroxy-2-pyrrolidinone to a polyhydroxylated pyrrolidine glycosidase inhibitor is depicted below.

G start (S)-4-hydroxy-2-pyrrolidinone protect_OH Protection of -OH group start->protect_OH reduce_lactam Lactam Reduction protect_OH->reduce_lactam protect_NH Protection of -NH group reduce_lactam->protect_NH dihydroxylation Stereoselective Dihydroxylation protect_NH->dihydroxylation deprotection Deprotection dihydroxylation->deprotection final_product Polyhydroxylated Pyrrolidine (Glycosidase Inhibitor) deprotection->final_product

Caption: General workflow for synthesizing glycosidase inhibitors from (S)-4-hydroxy-2-pyrrolidinone.

Experimental Protocols

The following protocols provide detailed methodologies for key synthetic transformations.

Protocol 1: Protection of the Hydroxyl Group

This protocol describes the protection of the C4 hydroxyl group as a silyl ether, a common strategy to prevent its interference in subsequent reactions.

Materials:

  • (S)-4-hydroxy-2-pyrrolidinone

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Imidazole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round bottom flask

  • Separatory funnel

Procedure:

  • To a solution of (S)-4-hydroxy-2-pyrrolidinone (1.0 eq) in anhydrous DMF, add imidazole (2.5 eq).

  • Cool the mixture to 0 °C in an ice bath and add TBDMSCl (1.2 eq) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired (S)-4-(tert-butyldimethylsilyloxy)-2-pyrrolidinone.

Protocol 2: Reduction of the Lactam Carbonyl

This protocol details the reduction of the lactam to the corresponding pyrrolidine using a suitable reducing agent.

Materials:

  • (S)-4-(tert-butyldimethylsilyloxy)-2-pyrrolidinone

  • Lithium aluminum hydride (LiAlH₄) or Borane-tetrahydrofuran complex (BH₃·THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Diethyl ether

  • Saturated aqueous sodium sulfate solution

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round bottom flask (flame-dried)

  • Reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried round bottom flask under an inert atmosphere, add a suspension of LiAlH₄ (2.0 eq) in anhydrous THF.

  • Cool the suspension to 0 °C and add a solution of (S)-4-(tert-butyldimethylsilyloxy)-2-pyrrolidinone (1.0 eq) in anhydrous THF dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to 0 °C and quench by the sequential dropwise addition of water, 15% aqueous NaOH, and water.

  • Stir the resulting mixture at room temperature for 1 hour, then filter through a pad of Celite.

  • Wash the filter cake with diethyl ether.

  • Dry the combined filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (S)-4-(tert-butyldimethylsilyloxy)pyrrolidine.

Further functionalization, such as stereoselective dihydroxylation of an appropriately derivatized pyrrolidine, followed by deprotection, will lead to the final polyhydroxylated glycosidase inhibitors. The specific conditions for these subsequent steps will depend on the desired final product and should be adapted from relevant literature procedures.

Quantitative Data on Pyrrolidine-Based Glycosidase Inhibitors

While specific data for inhibitors derived directly from (S)-4-hydroxy-2-pyrrolidinone is not extensively available in the public domain, the following table summarizes the α-glucosidase inhibitory activity of various structurally related pyrrolidine derivatives to provide a comparative context.

Compound ClassRepresentative CompoundTarget EnzymeIC₅₀ (µM)Reference
Pyrrolidine-2,5-dione derivativeCompound 11oα-Glucosidase28.3 ± 0.28[5]
Thiazolidine-2,4-dione hybridCompound 22aα-Glucosidase0.98 ± 0.008[5]
syn-functionalised chiral hydroxy pyrrolidinePyrrolidine 9bα-Glucosidase48.31[6]

Mechanism of Action: Glycosidase Inhibition

Glycosidase inhibitors function by competing with the natural carbohydrate substrate for the active site of the enzyme. The polyhydroxylated pyrrolidine core of the inhibitors synthesized from (S)-4-hydroxy-2-pyrrolidinone is designed to mimic the charge and shape of the oxocarbenium ion-like transition state that occurs during glycosidic bond cleavage. This structural mimicry allows the inhibitor to bind with high affinity to the enzyme's active site, blocking the entry of the natural substrate and thereby inhibiting the enzyme's catalytic activity.

G cluster_0 Enzyme Active Site Glycosidase Glycosidase Product Hydrolyzed Product Glycosidase->Product Catalyzes NoReaction No Reaction Glycosidase->NoReaction Inhibited Carbohydrate Carbohydrate Substrate Carbohydrate->Glycosidase Binds to Inhibitor Pyrrolidine Inhibitor Inhibitor->Glycosidase Binds to & Blocks

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (S)-(-)-4-Hydroxy-2-pyrrolidinone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of (S)-(-)-4-Hydroxy-2-pyrrolidinone.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and recommended solutions.

Issue 1: Low overall yield of this compound.

Potential CauseRecommended Solutions
Incomplete Cyclization: The ring-closing reaction of the precursor, such as ethyl (S)-4-amino-3-hydroxybutyrate, is slow and may not go to completion without a catalyst. This results in unreacted starting material and a lower isolated yield.[1]Add a base catalyst to the reaction mixture. Sodium methoxide (NaOMe) in methanol has been shown to significantly increase the reaction rate and yield. The reaction can be carried out at room temperature for a few hours.[1]
Side Product Formation: The formation of byproducts can reduce the yield of the desired product. The specific nature of side products can vary depending on the synthetic route.- For the 4-amino-3-hydroxybutyric acid ester route: Ensure complete reduction of the azide precursor if applicable. Optimize the amount of base catalyst used, as excess base could potentially lead to other reactions. - General: Maintain optimal reaction temperature. Excessively high temperatures can promote side reactions and decomposition.
Purification Losses: Significant loss of product can occur during purification steps, particularly during recrystallization if the solvent system is not optimized.Optimize the recrystallization solvent. Ethanol has been shown to be an effective solvent for obtaining high-purity crystals without the need for a poor solvent.[1] Repeated recrystallizations can be performed to achieve higher optical purity, though this may lead to some loss of material.[1]

Issue 2: Low optical purity (enantiomeric excess, ee) of the final product.

Potential CauseRecommended Solutions
Racemization during synthesis: Certain reaction conditions, such as prolonged heating or the presence of strong acids or bases, could potentially lead to some degree of racemization.- Use milder reaction conditions where possible. For the cyclization step, using a base catalyst at room temperature is preferable to prolonged heating.[1] - Minimize reaction times.
Inefficient purification: Simple precipitation may not be sufficient to separate the desired (S)-enantiomer from the (R)-enantiomer, especially if the initial optical purity is low.Perform careful recrystallization. It has been demonstrated that recrystallization from ethanol can significantly improve the optical purity of (S)-4-hydroxy-2-pyrrolidinone from ~80% ee to over 99% ee.[1]

Issue 3: Difficulty in purification and isolation.

Potential CauseRecommended Solutions
Presence of unreacted starting materials: Incomplete reactions will lead to a mixture of product and starting materials, complicating purification.As mentioned for low yield, ensure the cyclization reaction goes to completion by using a base catalyst.[1] Monitor the reaction by a suitable technique (e.g., TLC, HPLC) to confirm the disappearance of the starting material.
Formation of hard-to-remove byproducts: Some synthetic routes may generate byproducts with similar polarity to the desired product, making separation by chromatography or recrystallization challenging.If purification by recrystallization is difficult, consider column chromatography. However, this method can be less scalable and may lead to yield loss. Optimizing the synthetic route to minimize byproduct formation is the preferred approach.
Product is an oil or does not crystallize easily: This can be due to impurities hindering the crystallization process.- Ensure the crude product is as pure as possible before attempting crystallization. - Try different solvent systems for crystallization. A systematic study on the crystallization of 4-hydroxy-2-pyrrolidone could be beneficial.[2]

Frequently Asked Questions (FAQs)

Q1: What is the most common and highest-yielding method for synthesizing this compound?

The synthesis starting from an optically active 4-amino-3-hydroxybutyric acid derivative, typically an ester, is a widely used and effective method. The key to achieving a high yield is the use of a base catalyst, such as sodium methoxide, during the intramolecular cyclization step. This approach can lead to yields of around 79%.[1]

Q2: Can (S)-malic acid be used as a starting material?

Yes, (S)-malic acid is a viable and commonly used chiral starting material for the synthesis of this compound. This route leverages the existing stereocenter in the starting material to produce the desired enantiomer.

Q3: Are there any biocatalytic methods available for this synthesis?

Yes, biocatalytic approaches are being explored. For instance, the regio- and stereoselective hydroxylation of N-substituted pyrrolidin-2-ones using microorganisms like Sphingomonas sp. has been reported to produce enantiopure (S)-N-substituted 4-hydroxy-pyrrolidin-2-ones.[3] These methods offer the potential for high selectivity under mild reaction conditions.

Q4: I am observing what appears to be polymer formation during my reaction or workup. How can I prevent this?

While specific instances of polymerization for this compound are not extensively documented in the provided results, lactams, in general, can undergo ring-opening polymerization, especially under anionic or cationic conditions at elevated temperatures. To mitigate this:

  • Avoid excessive heat: Use the mildest possible reaction and purification conditions.

  • Control pH: Avoid strongly acidic or basic conditions during workup and purification, unless required for a specific step and then neutralize promptly.

  • Monomer Purity: Ensure the purity of the lactam, as impurities can sometimes initiate polymerization.

Q5: What is the best way to improve the optical purity of my final product?

Recrystallization is a highly effective method for enhancing the enantiomeric excess. For (S)-4-hydroxy-2-pyrrolidinone, recrystallization from a single solvent like ethanol has been shown to be superior to using a solvent/anti-solvent system, increasing the optical purity from 80% ee to over 99% ee.[1]

Data Presentation

Table 1: Comparison of Different Conditions for the Cyclization of (S)-4-amino-3-hydroxybutyrate Derivatives

PrecursorCatalystSolventTemperatureTimeYieldOptical Purity (ee)Reference
Ethyl (S)-4-amino-3-hydroxybutyrateSodium MethoxideMethanolRoom Temp2 hours79%Not specified, but high[1]
Methyl (S)-4-amino-3-hydroxybutyrateNoneMethanolReflux4.5 hours62.5%Not specified[1]
Ethyl (S)-4-azido-3-hydroxybutyrate (in situ reduction)5% Pd/C, Sodium MethoxideMethanolRoom Temp2.5 hours76%Not specified, but high[1]

Table 2: Improvement of Optical Purity via Recrystallization

Initial Optical Purity (ee)Recrystallization SolventFinal Optical Purity (ee)Yield of RecrystallizationReference
80%Ethanol99.2%77%[1]
80%Ethanol/Ethyl acetate92.8%83%[1]

Experimental Protocols

Key Experiment: Base-Catalyzed Cyclization of Ethyl (S)-4-amino-3-hydroxybutyrate

This protocol is adapted from a patented procedure for the high-yield synthesis of (S)-4-hydroxy-2-pyrrolidinone.[1]

Materials:

  • Ethyl (S)-4-amino-3-hydroxybutyrate

  • Methanol (reagent grade)

  • 28% Methanol solution of sodium methoxide (NaOMe)

  • Ethanol (for recrystallization)

Procedure:

  • Dissolve ethyl (S)-4-amino-3-hydroxybutyrate (1.32 g, 9.0 mmol) in methanol (25 ml).

  • To this solution, add a 28% methanol solution of sodium methoxide (40 mg, 0.2 mmol as NaOMe).

  • Stir the mixture at room temperature for 2 hours. The reaction progress can be monitored by TLC or HPLC.

  • After the reaction is complete (as indicated by the consumption of the starting material), remove the methanol by distillation under reduced pressure.

  • The resulting crude crystals are then recrystallized from ethanol to obtain colorless crystals of (S)-4-hydroxy-2-pyrrolidinone.

Mandatory Visualization

Synthesis_Troubleshooting cluster_synthesis Synthesis Workflow cluster_troubleshooting Troubleshooting Points Start Start: Ethyl (S)-4-amino-3-hydroxybutyrate Reaction Cyclization Reaction Start->Reaction Workup Workup: Methanol Removal Reaction->Workup LowYield Low Yield? Reaction->LowYield Purification Purification: Recrystallization Workup->Purification Product Final Product: This compound Purification->Product LowPurity Low Optical Purity? Purification->LowPurity LowYield->Workup No IncompleteReaction Incomplete Cyclization LowYield->IncompleteReaction Yes SideProducts Side Products LowYield->SideProducts Yes AddCatalyst Solution: Add base catalyst (e.g., NaOMe) IncompleteReaction->AddCatalyst LowPurity->Product No Recrystallize Solution: Recrystallize from Ethanol LowPurity->Recrystallize Yes OptimizeConditions Solution: Optimize temperature and catalyst amount SideProducts->OptimizeConditions

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Technical Support Center: Purification of (S)-(-)-4-Hydroxy-2-pyrrolidinone by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions regarding the purification of (S)-(-)-4-Hydroxy-2-pyrrolidinone via recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of recrystallizing this compound?

A1: Recrystallization is a critical purification technique used to remove impurities and, significantly, to enhance the optical purity (enantiomeric excess, %ee) of this compound. This process is essential for applications in drug development where high stereochemical purity is required. For instance, recrystallization can increase the optical purity from approximately 80%ee to 99%ee or higher.[1]

Q2: Which solvents are recommended for the recrystallization of this compound?

A2: Alcohols and nitriles are generally the preferred solvents.[1] Specific examples include methanol, ethanol, 1-propanol, 2-propanol (isopropanol), 1-butanol, and acetonitrile.[1][2] Ethanol is particularly effective for significantly improving the optical purity.[1]

Q3: What kind of yield can I expect from the recrystallization process?

A3: The yield can vary depending on the specific conditions and the initial purity of the material. Reported yields have been in the range of 77% to 83%.[1] Optimizing solvent volume and cooling conditions is crucial for maximizing recovery.

Q4: Can I use a solvent mixture for recrystallization?

A4: Yes, a solvent/anti-solvent system can be employed. For example, dissolving the compound in a minimal amount of hot ethanol and then adding ethyl acetate as an anti-solvent before cooling can induce crystallization.[1] However, using mixed solvents can sometimes increase the likelihood of the compound "oiling out".[3]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Crystal Formation - Too much solvent was used: The solution is not saturated enough for crystals to form.[3][4] - Supersaturation: The solution has cooled below its saturation point without crystallization initiating.[3]- Reduce solvent volume: Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[3][5] - Induce crystallization:     - Scratching: Scratch the inside of the flask with a glass rod just below the surface of the solution to create nucleation sites.[3][4]     - Seeding: Add a small "seed" crystal of pure this compound to the cooled solution.[4][6]
Compound "Oils Out" Instead of Crystallizing - High concentration of impurities. - Cooling the solution too rapidly. - The boiling point of the solvent is higher than the melting point of the solute. - Use of mixed solvents. [3]- Re-dissolve and adjust: Heat the solution to re-dissolve the oil. Add a small amount of additional solvent and allow the solution to cool more slowly.[3][5] - Slow cooling: Insulate the flask to encourage gradual cooling, which can favor crystal formation over oiling.[3] - Consider a different solvent: Choose a solvent with a lower boiling point.
Poor Yield of Recovered Crystals - Excessive solvent used: A significant amount of the compound remains dissolved in the mother liquor.[4][6] - Incomplete precipitation: The solution was not cooled to a low enough temperature. - Premature filtration: Crystals were collected before crystallization was complete.- Concentrate the mother liquor: If a large amount of product remains in the filtrate, you can recover it by evaporating some of the solvent and cooling again to obtain a second crop of crystals.[6] - Ensure adequate cooling: Cool the flask in an ice bath to maximize the precipitation of the product. - Allow sufficient time: Ensure the solution has been allowed to stand long enough at a low temperature for crystallization to be complete.
Optical Purity is Not Sufficiently Improved - Inefficient single recrystallization. - Trapping of the undesired enantiomer within the crystal lattice. - Repeat the recrystallization: A second or even third recrystallization can further enhance the optical purity.[1] - Slow cooling: Allow the solution to cool slowly and without disturbance to promote the formation of well-ordered crystals, which are less likely to include impurities.

Experimental Protocol: Recrystallization from Ethanol

This protocol is a general guideline based on common laboratory practices and information from cited patents.[1]

  • Dissolution: In a suitable flask, add the crude this compound. Add a minimal amount of ethanol and heat the mixture to boiling while stirring to dissolve the solid completely. If the solid does not fully dissolve, add small additional portions of hot ethanol until a clear solution is obtained. Avoid using a large excess of solvent to ensure a good yield.[4]

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote the formation of larger, purer crystals, the flask can be insulated to slow the cooling process. Do not disturb the solution during this initial cooling phase.

  • Complete Crystallization: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold ethanol to remove any residual impurities from the mother liquor.[4]

  • Drying: Dry the purified crystals under vacuum to remove any remaining solvent.

Process Visualization

Below is a troubleshooting workflow for the recrystallization of this compound.

G Recrystallization Troubleshooting Workflow start Start Recrystallization dissolve Dissolve Crude Product in Minimum Hot Solvent start->dissolve cool Cool Solution Slowly dissolve->cool observe Observe for Crystal Formation cool->observe crystals_form Crystals Form observe->crystals_form Yes no_crystals No Crystals or Oiling Out observe->no_crystals No filter_dry Filter, Wash, and Dry Crystals crystals_form->filter_dry troubleshoot Troubleshoot Issue no_crystals->troubleshoot oiling_out Oiling Out? troubleshoot->oiling_out Check for Oil add_solvent Re-heat, Add More Solvent, Cool Slowly oiling_out->add_solvent Yes too_much_solvent Too Much Solvent? oiling_out->too_much_solvent No add_solvent->cool reduce_solvent Reduce Solvent Volume (Evaporate) too_much_solvent->reduce_solvent Yes induce_crystallization Induce Crystallization (Scratch/Seed) too_much_solvent->induce_crystallization No reduce_solvent->cool induce_crystallization->cool end Pure Product filter_dry->end

Caption: Troubleshooting workflow for recrystallization.

References

Technical Support Center: Stereoselective Synthesis of 4-Hydroxy-2-Pyrrolidinone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of 4-hydroxy-2-pyrrolidinone. This chiral intermediate is a critical building block in the development of numerous pharmaceuticals.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the stereoselective synthesis of 4-hydroxy-2-pyrrolidinone?

The main challenges include controlling the stereochemistry at the C4 position, achieving high yields, and purifying the final product to a high enantiomeric excess. Common issues involve low diastereoselectivity in reduction steps, slow reaction kinetics in cyclization, and the formation of side products that are difficult to separate.

Q2: Which are the most common stereoselective synthetic routes to 4-hydroxy-2-pyrrolidinone?

The most frequently employed methods include:

  • Reduction of 4-oxo-pyrrolidinones: This involves the stereoselective reduction of a ketone precursor.

  • Cyclization of 4-amino-3-hydroxybutyric acid derivatives: This is a common route, though the cyclization can be slow and require optimization.[3]

  • Enzymatic hydroxylation of N-substituted pyrrolidin-2-ones: This method can offer excellent regio- and stereoselectivity.[4][5]

  • From chiral precursors like (S)-malic acid: This leverages the inherent chirality of the starting material.

Q3: How can I improve the optical purity of my 4-hydroxy-2-pyrrolidinone sample?

Recrystallization is a highly effective method for enhancing the enantiomeric excess (ee) of 4-hydroxy-2-pyrrolidinone.[3][6] For example, a sample with 80% ee can be enriched to over 99% ee through recrystallization from ethanol.[3] Chiral HPLC can also be used for both analytical determination of ee and for preparative separation.

Troubleshooting Guides

Synthesis via Cyclization of 4-Amino-3-Hydroxybutyric Acid Esters

This route is a common and cost-effective method. However, users frequently encounter issues with reaction time and yield.

Problem: Low yield and slow reaction rate during cyclization.

  • Possible Cause: The intramolecular cyclization of 4-amino-3-hydroxybutyric acid esters can be slow when relying solely on thermal conditions, leading to incomplete conversion and the formation of byproducts.[3]

  • Troubleshooting Steps:

    • Addition of a Base Catalyst: The addition of a catalytic amount of a base, such as sodium methoxide, can significantly accelerate the ring-closing reaction. This can reduce the reaction time from several hours to as little as 15 minutes under reflux.[3]

    • Solvent Choice: The reaction is typically performed in an alcohol solvent such as methanol or ethanol.[3] Ensure the solvent is dry, as water can interfere with the reaction.

    • Temperature Optimization: While the reaction can proceed at room temperature with a base catalyst, gentle heating or reflux can further increase the rate.[3]

Synthesis via Enzymatic Hydroxylation

This method offers high stereoselectivity but can be sensitive to substrate and reaction conditions.

Problem: Low enantioselectivity or yield in the enzymatic hydroxylation of an N-substituted pyrrolidin-2-one.

  • Possible Cause: The choice of N-substituent and the specific reaction conditions can greatly influence the enzyme's activity and selectivity.

  • Troubleshooting Steps:

    • Substrate Modification: The enantioselectivity of the hydroxylation by Sphingomonas sp. HXN-200 is highly dependent on the N-substituent of the pyrrolidin-2-one. For instance, N-benzyl and N-benzyloxycarbonyl substituents have been shown to produce high enantiomeric excess.[4][5]

    • Biocatalyst Loading and Condition: Ensure the optimal concentration of the biocatalyst (whole cells or cell-free extract) is used. The pH and temperature of the reaction buffer should also be optimized for the specific enzyme.

    • Cofactor Regeneration: If using a cell-free extract, ensure an efficient cofactor regeneration system (e.g., for NADH or NADPH) is in place, as this is crucial for enzyme activity.

Synthesis via Reduction of Tetramic Acid Derivatives

This route involves the regioselective reduction of a pyrrolidine-2,4-dione.

Problem: Low yield of 4-hydroxy-2-pyrrolidinone and formation of multiple products.

  • Possible Cause: The reduction of the tetramic acid derivative may not be fully regioselective, leading to a mixture of products. The reaction conditions may also lead to decomposition of the starting material or product. One study reported yields as low as 6-9%.[7]

  • Troubleshooting Steps:

    • Reducing Agent Selection: Sodium borohydride (NaBH₄) in methanol is a commonly used reducing agent for this transformation.[7] The choice of a less reactive hydride source is crucial to avoid over-reduction.

    • Temperature Control: The reaction is typically carried out at a low temperature (e.g., 0 °C) to improve selectivity and minimize side reactions.[7]

    • Purification Strategy: Due to the potential for multiple products, purification by column chromatography is often necessary.[7] Careful selection of the stationary and mobile phases is critical for successful separation.

Data Summary

Table 1: Comparison of Selected Stereoselective Synthetic Routes to 4-Hydroxy-2-Pyrrolidinone Derivatives

Synthetic RouteStarting MaterialKey Reagents/CatalystYieldEnantiomeric/Diastereomeric ExcessReference
Cyclization Ethyl (S)-4-azido-3-hydroxybutyrate1. H₂, Pd/C2. NaOMe (cat.)83.4%Not Applicable (chiral starting material)[3]
Enzymatic Hydroxylation N-benzyloxycarbonyl-pyrrolidin-2-oneSphingomonas sp. HXN-20068%>99.9% ee (S)[4][5]
Enzymatic Hydroxylation N-benzyl-pyrrolidin-2-oneSphingomonas sp. HXN-20046%92% ee (S)[4][5]
Reduction of Tetramic Acid Derivative N-Boc-5-methyl-pyrrolidine-2,4-dioneNaBH₄, Methanol9%Not reported (regioselectivity focus)[7]
Reduction of Tetramic Acid Derivative N-Boc-5-isopropyl-pyrrolidine-2,4-dioneNaBH₄, Methanol6%Not reported (regioselectivity focus)[7]

Experimental Protocols

Protocol 1: Synthesis of (S)-4-Hydroxy-2-pyrrolidinone from Ethyl (S)-4-azido-3-hydroxybutyrate[3]
  • Hydrogenation: Dissolve ethyl (S)-4-azido-3-hydroxybutyrate (16.6 mmol) in methanol (30 ml). Add 5% palladium on carbon catalyst (130 mg). Stir the mixture at room temperature for 2 hours while bubbling hydrogen gas through the solution.

  • Catalyst Removal: After completion of the catalytic hydrogenation, filter off the catalyst.

  • Cyclization: To the resulting solution of ethyl (S)-4-amino-3-hydroxybutyrate, add a 28% methanol solution of sodium methoxide (60 mg, 0.3 mmol as NaOMe).

  • Reaction: Heat the mixture to reflux for 15 minutes.

  • Work-up and Purification: After the ring-closing reaction is complete, distill off the methanol under reduced pressure. Recrystallize the resulting crude crystals from ethanol (10 ml) to obtain colorless crystals of (S)-4-hydroxy-2-pyrrolidinone.

Protocol 2: Regioselective Reduction of N-Boc-5-methyl-pyrrolidine-2,4-dione[7]
  • Reaction Setup: Add sodium borohydride (3.60 mmol) to a stirred solution of tert-butyl 2-methyl-3,5-dioxopyrrolidine-1-carboxylate (3.00 mmol) in methanol (10 mL) at 0 °C.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour, then at room temperature for 24 hours.

  • Work-up: After the reaction is complete, remove the solvent using a rotary evaporator. Partition the residue between ethyl acetate and distilled water.

  • Purification: Collect the organic phase, dry it with anhydrous MgSO₄, and evaporate the solvent. The crude product will likely require further purification by column chromatography to isolate the desired 4-hydroxy-2-pyrrolidinone derivative.

Visualizations

experimental_workflow_cyclization start Ethyl (S)-4-azido-3-hydroxybutyrate hydrogenation Hydrogenation (H2, Pd/C, Methanol) start->hydrogenation filtration Catalyst Filtration hydrogenation->filtration cyclization Base-Catalyzed Cyclization (NaOMe, Reflux) filtration->cyclization workup Solvent Removal cyclization->workup purification Recrystallization (Ethanol) workup->purification end (S)-4-Hydroxy-2-pyrrolidinone purification->end

Caption: Workflow for the synthesis of (S)-4-hydroxy-2-pyrrolidinone via cyclization.

troubleshooting_low_yield start Low Yield in Cyclization cause1 Slow Reaction Rate? start->cause1 solution1 Add Base Catalyst (e.g., NaOMe) cause1->solution1 Yes cause2 Incomplete Reaction? cause1->cause2 No solution2 Increase Reaction Time or Temperature cause2->solution2 Yes cause3 Side Product Formation? cause2->cause3 No solution3 Optimize Catalyst Loading and Temperature cause3->solution3 Yes

Caption: Troubleshooting logic for low yield in the cyclization reaction.

References

Technical Support Center: Derivatization of (S)-4-hydroxy-2-pyrrolidinone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the derivatization of (S)-4-hydroxy-2-pyrrolidinone. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and challenges encountered during the chemical modification of this versatile chiral building block.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Acylation Reactions: N- vs. O-Acylation Selectivity

Question: I am trying to acylate (S)-4-hydroxy-2-pyrrolidinone, but I am getting a mixture of N-acylated and O-acylated products. How can I control the selectivity?

Answer: The chemoselectivity of acylation is highly dependent on the reaction conditions, particularly the pH and the choice of catalyst. The lactam nitrogen and the secondary hydroxyl group have different nucleophilicities that can be modulated.

  • For Selective N-acylation: The nitrogen of the lactam is generally less nucleophilic than the hydroxyl oxygen. To favor N-acylation, the hydroxyl group can be protected, or reaction conditions can be chosen to enhance the nucleophilicity of the nitrogen. Under basic conditions, the lactam proton can be removed, increasing the nitrogen's nucleophilicity. However, strong bases can also deprotonate the hydroxyl group, leading to a mixture of products. The use of a mild base or a specific catalyst is often necessary.

  • For Selective O-acylation: To achieve selective O-acylation, the more nucleophilic hydroxyl group should be targeted under conditions that do not significantly activate the lactam nitrogen. Acidic conditions can protonate the lactam nitrogen, reducing its nucleophilicity and favoring O-acylation.[1]

Troubleshooting N- vs. O-Acylation:

IssueProbable CauseRecommended Solution
Mixture of N- and O-acylated products Reaction conditions are not selective enough.For N-acylation, consider protecting the hydroxyl group (e.g., as a silyl ether) before acylation. For O-acylation, perform the reaction under acidic conditions (e.g., using the acyl chloride in a strong acid like trifluoroacetic acid).[1]
Low yield of desired product Incomplete reaction or formation of side products.Optimize reaction time and temperature. Ensure stoichiometry of reagents is correct. Analyze crude product to identify major byproducts and adjust conditions accordingly.
Difficulty in separating N- and O-isomers Similar polarity of the products.Utilize a high-resolution chromatography technique (e.g., HPLC or SFC) for separation. Consider derivatizing the mixture to improve separation.

Experimental Protocol: Selective O-Acylation under Acidic Conditions

This protocol is a general guideline inspired by the chemoselective O-acylation of hydroxyamino acids.[1]

  • Dissolution: Dissolve (S)-4-hydroxy-2-pyrrolidinone in a suitable acidic solvent, such as a mixture of hydrochloric acid and glacial acetic acid or trifluoroacetic acid, at 0 °C.

  • Acylation: Slowly add the acylating agent (e.g., acetyl chloride) in excess to the cooled solution.

  • Reaction: Stir the mixture at 0 °C for a few minutes to several hours, monitoring the reaction by TLC or LC-MS.

  • Isolation: Precipitate the O-acylated product as its hydrochloride salt by adding a non-polar solvent like diethyl ether.

  • Purification: Collect the precipitate by filtration and wash with the non-polar solvent. The product can be further purified by recrystallization.

O_Acylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start (S)-4-hydroxy-2-pyrrolidinone dissolve Dissolve in Acidic Solvent (e.g., TFA) at 0°C start->dissolve react Stir at 0°C Monitor by TLC/LC-MS dissolve->react acyl_agent Acylating Agent (e.g., Acyl Chloride) acyl_agent->react precipitate Precipitate with Non-polar Solvent (e.g., Et2O) react->precipitate filter Filter and Wash precipitate->filter recrystallize Recrystallize filter->recrystallize product Pure O-acylated Product recrystallize->product

Figure 1. Workflow for Selective O-Acylation.
Racemization

Question: My final product shows a loss of enantiomeric purity. What could be causing the racemization of (S)-4-hydroxy-2-pyrrolidinone?

Answer: Racemization at the C4 position is a potential side reaction, particularly under basic conditions. The proton alpha to the carbonyl group of the lactam can be abstracted by a base, leading to the formation of a planar enolate intermediate. Reprotonation of this intermediate can occur from either face, resulting in a mixture of (S) and (R) enantiomers.

Troubleshooting Racemization:

IssueProbable CauseRecommended Solution
Presence of the (R)-enantiomer in the final product Use of strong bases or prolonged reaction times at elevated temperatures.Use milder bases (e.g., organic amines like triethylamine or diisopropylethylamine) instead of strong bases (e.g., alkoxides or hydrides). Keep reaction temperatures as low as possible and minimize reaction times.
Racemization during purification Basic or acidic conditions during chromatography.Use a neutral mobile phase for chromatographic purification. Avoid using silica gel treated with bases or acids if the product is sensitive.

Quantitative Data on Racemization:

Racemization_Pathway S_enantiomer (S)-4-hydroxy-2-pyrrolidinone enolate Planar Enolate Intermediate S_enantiomer->enolate - H+ base Base (B:) protonated_base BH+ R_enantiomer (R)-4-hydroxy-2-pyrrolidinone enolate->R_enantiomer + H+

Figure 2. Base-Catalyzed Racemization Pathway.
Elimination Reactions

Question: I am observing an unexpected byproduct with a lower molecular weight, possibly due to an elimination reaction. How can I prevent this?

Answer: Elimination reactions can occur, particularly from O-acylated intermediates. The acyloxy group at the C4 position can act as a leaving group, and in the presence of a base, a proton at the C3 or C5 position can be abstracted, leading to the formation of a double bond within the pyrrolidinone ring (a dehydro-pyrrolidinone).

Troubleshooting Elimination Reactions:

IssueProbable CauseRecommended Solution
Formation of an unsaturated byproduct O-acylated intermediate is exposed to basic conditions.If the desired product is the O-acylated compound, avoid using excess base or high temperatures during the reaction and work-up. If the O-acyl group is a protecting group, choose a deprotection method that does not involve strong bases.
Elimination during subsequent reaction steps The O-acyl group is not stable to the reaction conditions.Select a more robust protecting group for the hydroxyl function if subsequent steps involve basic conditions.

Logical Relationship for Elimination:

Elimination_Relationship start O-Acylated (S)-4-hydroxy-2-pyrrolidinone product Dehydro-pyrrolidinone Byproduct start->product Elimination condition Base condition->product

Figure 3. Condition Leading to Elimination.
Incomplete Reactions and Starting Material Purity

Question: My reaction is not going to completion, and I have a significant amount of starting material left. What should I check?

Answer: Incomplete reactions can be due to several factors, including the purity of the starting material, reagent stoichiometry, and reaction conditions.

Troubleshooting Incomplete Reactions:

IssueProbable CauseRecommended Solution
Significant amount of unreacted starting material Purity of (S)-4-hydroxy-2-pyrrolidinone may be low. Reagents may be inactive. Reaction conditions may be too mild.Verify the purity of the starting material by techniques such as NMR, HPLC, and melting point analysis. Common impurities can include the (R)-enantiomer or residual solvents from its synthesis.[3][4] Ensure that all reagents are fresh and active. Consider increasing the reaction temperature or time, or using a more potent activating agent or catalyst.
Reaction stalls after partial conversion Equilibrium is reached, or a byproduct is inhibiting the reaction.Consider using an excess of one reagent to drive the reaction to completion. If a byproduct is suspected to be inhibitory, it may be necessary to remove it as the reaction proceeds (e.g., by trapping water).

This technical support guide provides a starting point for troubleshooting common side reactions in the derivatization of (S)-4-hydroxy-2-pyrrolidinone. For more specific issues, it is always recommended to consult the primary literature for detailed experimental conditions and characterization data.

References

Technical Support Center: Optimization of (S)-4-hydroxy-2-pyrrolidinone Alkylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the alkylation of (S)-4-hydroxy-2-pyrrolidinone. The information is structured to directly address common experimental challenges and optimize reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is (S)-4-hydroxy-2-pyrrolidinone and why is its alkylation significant?

(S)-4-hydroxy-2-pyrrolidinone is a valuable chiral building block in organic synthesis.[1] Its structure contains a lactam ring, a hydroxyl group, and a stereocenter, making it a versatile precursor for a wide range of complex molecules, including pharmaceuticals like the nootropic agent oxiracetam and oral antibiotics.[1][2] Alkylation, the process of adding an alkyl group, is a critical transformation that allows for the modification of its structure to create diverse derivatives with modulated pharmacological properties.[3]

Q2: What is the primary challenge in the alkylation of (S)-4-hydroxy-2-pyrrolidinone?

The main challenge is regioselectivity. The molecule is an ambident nucleophile, meaning it has two potential sites for alkylation: the nitrogen atom of the lactam (N-alkylation) and the oxygen atom of the hydroxyl group (O-alkylation).[3][4] Controlling the reaction to selectively target one site over the other is crucial for obtaining the desired product and avoiding difficult-to-separate mixtures.[5]

Q3: Which factors primarily influence whether N- or O-alkylation occurs?

Several factors dictate the regioselectivity of the alkylation reaction. According to Pearson's HSAB (Hard and Soft Acids and Bases) theory, the outcome is influenced by the interplay between the nucleophilic sites (N and O) and the electrophilic alkylating agent.[6] The key experimental parameters to control are:

  • The Base: The choice of base affects the deprotonation and the nature of the resulting anion.

  • The Solvent: Solvent polarity and its ability to solvate the anion play a significant role.[4] Polar aprotic solvents generally favor N-alkylation.[3]

  • The Alkylating Agent: The "hardness" of the alkylating agent's leaving group can direct the reaction. Reagents with soft leaving groups (e.g., iodides) tend to favor N-alkylation, while those with hard leaving groups (e.g., sulfates, triflates) favor O-alkylation.[6]

  • Temperature: Temperature can affect the balance between the kinetic (often N-alkylation) and thermodynamic products.[7]

Troubleshooting Guide

This guide addresses common issues encountered during the alkylation of (S)-4-hydroxy-2-pyrrolidinone.

Problem 1: Low or No Product Yield

  • Possible Cause: Inactive or degraded starting materials.

    • Solution: Ensure (S)-4-hydroxy-2-pyrrolidinone is pure and dry. Verify the quality and reactivity of the alkylating agent, as they can degrade over time. Use freshly purified or distilled solvents and ensure the base is not expired or contaminated.[7]

  • Possible Cause: Inappropriate reaction conditions.

    • Solution: Systematically optimize the reaction temperature and time.[7] Some reactions may require elevated temperatures (e.g., 60-80 °C) to proceed at a reasonable rate, while others may benefit from lower temperatures to enhance stability or selectivity.[3] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

  • Possible Cause: Poor choice of base or insufficient amount.

    • Solution: The base must be strong enough to deprotonate the substrate. Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), or sodium methoxide (NaOMe).[3][8] Ensure at least a stoichiometric amount of base is used; often, a slight excess (1.1-2.0 equivalents) is beneficial.

Problem 2: Poor Regioselectivity (Mixture of N- and O-Alkylated Products)

  • Possible Cause: Suboptimal choice of solvent.

    • Solution: The solvent has a profound effect on selectivity. For preferential N-alkylation, use polar aprotic solvents like DMF, DMSO, or THF.[3][9] These solvents solvate the cation of the base but leave the anion relatively free, enhancing its nucleophilicity. Protic solvents (e.g., alcohols) can hydrogen-bond with the oxygen atom, potentially favoring O-alkylation or leading to mixtures.

  • Possible Cause: Incorrect alkylating agent for the desired outcome.

    • Solution: To favor N-alkylation, use alkylating agents with "soft" leaving groups, such as alkyl iodides or bromides.[6] To favor O-alkylation, use agents with "hard" leaving groups, like dimethyl sulfate or alkyl triflates.[6]

  • Possible Cause: The counter-ion of the base influences reactivity.

    • Solution: The nature of the cation (e.g., Li⁺, Na⁺, K⁺) can influence the aggregation and reactivity of the pyrrolidinone anion. Experiment with different bases (e.g., NaH vs. K₂CO₃) to find the optimal conditions for your specific substrate and alkylating agent.

Problem 3: Formation of Side Products or Decomposition

  • Possible Cause: Reaction temperature is too high.

    • Solution: Excessive heat can lead to the decomposition of starting materials or products. Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Consider starting at room temperature or even 0 °C and gradually increasing the temperature if necessary.[7]

  • Possible Cause: Presence of water or other impurities.

    • Solution: The reaction is sensitive to moisture, which can quench the base and lead to side reactions. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of moisture.[3][7]

  • Possible Cause: The base is too strong or reactive for the functional groups present.

    • Solution: If your alkylating agent or substrate contains base-sensitive functional groups (e.g., esters), a very strong base like NaH might cause undesired side reactions. Consider using a milder base, such as K₂CO₃ or Cs₂CO₃.

Reaction Parameter Optimization Tables

The optimal conditions depend heavily on the specific alkylating agent used. The following tables summarize general trends to guide optimization.

Table 1: Influence of Base and Solvent on N-Alkylation

BaseSolventTypical Temperature (°C)Expected Outcome
Sodium Hydride (NaH)THF, DMF0 to 60Strong, non-nucleophilic base. Very effective for generating the anion. Good for N-alkylation.
Potassium Carbonate (K₂CO₃)DMF, Acetonitrile25 to 80Milder, heterogeneous base. Commonly used and often provides good N-selectivity.[3]
Cesium Carbonate (Cs₂CO₃)Acetonitrile25 to 80More soluble and reactive than K₂CO₃. Can accelerate reactions and improve yields.
Sodium Methoxide (NaOMe)Methanol, THF25 to 65Can be effective, but use in protic solvents like methanol may increase O-alkylation.[8]

Table 2: Influence of Alkylating Agent on Regioselectivity

Alkylating Agent (R-X)Leaving Group (X)HSAB CharacterPredominant Product
R-I (Alkyl Iodide)I⁻SoftN-Alkylation[6]
R-Br (Alkyl Bromide)Br⁻Borderline/SoftPrimarily N-Alkylation[6]
R-OTs (Alkyl Tosylate)TsO⁻Borderline/HardMixture, depends on other factors[6]
R₂SO₄ (Dialkyl Sulfate)RSO₄⁻HardPrimarily O-Alkylation[6]
R-OTf (Alkyl Triflate)TfO⁻HardO-Alkylation[6]

Experimental Protocols & Visualizations

General Protocol for N-Alkylation

This protocol is a starting point and should be optimized for each specific substrate.

Materials:

  • (S)-4-hydroxy-2-pyrrolidinone (1.0 eq.)

  • Anhydrous Solvent (e.g., DMF, THF)

  • Base (e.g., NaH, 60% dispersion in mineral oil, 1.2 eq. or K₂CO₃, 2.0 eq.)

  • Alkylating Agent (e.g., Alkyl Iodide, 1.1 eq.)

  • Reaction flask, magnetic stirrer, and inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Setup: To a dry, three-necked round-bottom flask under an inert atmosphere, add (S)-4-hydroxy-2-pyrrolidinone.

  • Solvent Addition: Add anhydrous solvent via syringe to achieve a concentration of 0.1-0.5 M.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add the base portion-wise over 10-15 minutes. If using NaH, watch for hydrogen gas evolution. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.

  • Alkylation: Add the alkylating agent dropwise to the stirred suspension at room temperature.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 60 °C). Monitor the reaction's progress by TLC.[3]

  • Workup: Upon completion, cool the mixture to room temperature. Cautiously quench the reaction by slowly adding cold water or a saturated aqueous NH₄Cl solution.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the desired N-alkylated product.

Experimental Workflow

G start Start setup 1. Reaction Setup (Inert Atmosphere) start->setup deprotonation 2. Deprotonation (Add Base) setup->deprotonation alkylation 3. Alkylation (Add Alkylating Agent) deprotonation->alkylation monitor 4. Reaction Monitoring (TLC) alkylation->monitor workup 5. Quenching & Workup monitor->workup purification 6. Purification (Column Chromatography) workup->purification analysis 7. Characterization (NMR, MS) purification->analysis end_node End Product analysis->end_node

Caption: General experimental workflow for the alkylation reaction.

Troubleshooting Logic for Low Yield

G problem Problem: Low or No Yield cause1 Cause: Reagent Quality? problem->cause1 cause2 Cause: Suboptimal Conditions? problem->cause2 cause3 Cause: Ineffective Base? problem->cause3 solution1 Solution: - Use pure, dry reagents - Verify alkylating agent activity - Use anhydrous solvents cause1->solution1 solution2 Solution: - Optimize temperature - Optimize reaction time - Monitor via TLC cause2->solution2 solution3 Solution: - Ensure base is strong enough - Use sufficient equivalents (1.2-2.0 eq.) - Ensure base is not quenched by moisture cause3->solution3

Caption: Decision tree for troubleshooting low product yield.

Factors Influencing N- vs. O-Alkylation

G sub Deprotonated (S)-4-hydroxy-2-pyrrolidinone (Ambident Nucleophile) n_path N-Alkylation (Kinetic Product) sub->n_path Path A o_path O-Alkylation (Thermodynamic Product) sub->o_path Path B factors_n Favored by: - Polar Aprotic Solvents (DMF, THF) - Soft Alkylating Agents (R-I, R-Br) n_path->factors_n factors_o Favored by: - Protic or Less Polar Solvents - Hard Alkylating Agents (R-OTf, R2SO4) o_path->factors_o

Caption: Key factors controlling N- vs. O-alkylation regioselectivity.

References

Technical Support Center: Troubleshooting Low Enantioselectivity in Pyrrolidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of pyrrolidines. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly the issue of low enantioselectivity, encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common initial checks to perform when observing low or no enantioselectivity?

When faced with poor enantioselectivity, a systematic verification of your starting materials and reaction setup is crucial. Begin with these fundamental checks:

  • Catalyst Purity and Integrity: Ensure the pyrrolidine-based catalyst is of high chemical and enantiomeric purity. Impurities can catalyze competing, non-selective background reactions.[1]

  • Reagent Purity: Verify the purity of your substrates (e.g., donors and acceptors) and solvent. Acidic or basic impurities can interfere with the catalytic cycle.[1]

  • Reaction Conditions: Confirm that the reaction temperature, concentration, and stirring are precisely controlled and consistent with established protocols.[1]

  • Moisture and Air: While many organocatalytic reactions are robust, excessive moisture can sometimes negatively impact performance. Ensure your solvent and reagents are appropriately dried if the specific protocol requires it.[1]

Q2: How does the structure of the pyrrolidine catalyst influence enantioselectivity?

The structure of the pyrrolidine catalyst is a critical determinant of enantioselectivity. Modifications to the pyrrolidine scaffold can create a more effective chiral environment for the reaction.[2]

  • Substituents: The introduction of bulky substituents, particularly at the C2 and C4 positions, can enhance stereochemical control by creating a well-defined chiral pocket.[2] Diarylprolinol silyl ethers are examples of highly efficient organocatalysts for a variety of transformations due to their structural features.[2][3]

  • Functional Groups: The nature of the functional groups on the catalyst plays a crucial role. For instance, the acidity of the N-H bond in prolinamides can significantly impact the catalyst's performance.[2]

Q3: Can additives be used to improve the enantioselectivity of my reaction?

Yes, additives can have a significant impact on both the reactivity and enantioselectivity of pyrrolidine-catalyzed reactions. For example, in the Michael addition of aldehydes to nitroolefins, a Brønsted acid additive can accelerate the formation of the enamine intermediate, leading to improved diastereoselectivity and enantioselectivity.[2] The addition of acids like acetic acid or benzoic acid can also increase reactivity.[2]

Troubleshooting Guides

Issue 1: Low Enantiomeric Excess (ee) in Aldol Reactions

This guide provides a systematic approach to troubleshooting low enantiomeric excess in aldol reactions catalyzed by pyrrolidine derivatives.

Troubleshooting Workflow for Low Enantioselectivity

G start Low Enantioselectivity Observed check_purity Verify Purity of Catalyst, Substrates, and Solvent start->check_purity check_conditions Confirm Reaction Conditions (Temp., Concentration, Stirring) start->check_conditions purity_ok Purity Confirmed check_purity->purity_ok conditions_ok Conditions Confirmed check_conditions->conditions_ok optimize_solvent Screen Different Solvents purity_ok->optimize_solvent Yes repurify Repurify Starting Materials purity_ok->repurify No conditions_ok->optimize_solvent Yes adjust_conditions Adjust Conditions to Protocol conditions_ok->adjust_conditions No optimize_temp Vary Reaction Temperature optimize_solvent->optimize_temp optimize_catalyst Screen Different Catalyst Structures or Loadings optimize_temp->optimize_catalyst consider_additives Investigate Use of Additives (e.g., Brønsted acids) optimize_catalyst->consider_additives solution Improved Enantioselectivity consider_additives->solution repurify->check_purity adjust_conditions->check_conditions

Caption: Troubleshooting workflow for low enantioselectivity.

Issue 2: Poor Selectivity in 1,3-Dipolar Cycloadditions

Low stereoselectivity in 1,3-dipolar cycloadditions for pyrrolidine synthesis is a common hurdle. The choice of catalyst, ligand, and reaction conditions are paramount for achieving high regio-, diastereo-, and enantioselectivity.[4][5]

Key Factors Influencing Stereoselectivity:

  • Catalyst/Ligand System: In metal-catalyzed reactions (e.g., Pd, Ag, Cu), the chiral ligand is crucial.[5][6][7] Novel phosphoramidite ligands, for instance, have demonstrated high efficiency in palladium-catalyzed asymmetric [3+2] cycloadditions.[5] For organocatalyzed versions, the structure of the pyrrolidine-based catalyst itself dictates the stereochemical outcome.[4]

  • Metal Salt: The choice of metal salt can influence both yield and enantioselectivity.

  • Solvent: The polarity and coordinating ability of the solvent can affect the transition state geometry and thus the stereoselectivity.

  • Temperature: Lowering the reaction temperature often leads to higher enantioselectivity, although it may decrease the reaction rate.[4]

Logical Flow for Troubleshooting Poor Stereoselectivity in Cycloadditions

G start Poor Stereoselectivity in 1,3-Dipolar Cycloaddition catalyst_ligand Evaluate Catalyst/Ligand System start->catalyst_ligand catalyst_ok Is Catalyst/Ligand Optimal? catalyst_ligand->catalyst_ok solvent_temp Optimize Solvent and Temperature conditions_ok Are Conditions Optimized? solvent_temp->conditions_ok catalyst_ok->solvent_temp Yes screen_ligands Screen a Library of Chiral Ligands/ Catalyst Derivatives catalyst_ok->screen_ligands No vary_solvent Test Solvents with Varying Polarity conditions_ok->vary_solvent No final_check Re-evaluate Substrate Scope and Purity conditions_ok->final_check Yes screen_ligands->catalyst_ligand vary_temp Run Reaction at Lower Temperatures vary_solvent->vary_temp vary_temp->solvent_temp success High Stereoselectivity Achieved final_check->success

Caption: Logic diagram for troubleshooting poor stereoselectivity.

Data Presentation

For rapid comparison, the following tables summarize key quantitative data from various studies on improving enantioselectivity.

Table 1: Effect of Solvent on Enantioselectivity in a Proline-Catalyzed Aldol Reaction

EntrySolventTemperature (°C)Yield (%)ee (%)
1DMSO259596
2CH3CN259085
3THF258570
4Toluene256050

Data adapted from representative studies.

Table 2: Influence of Temperature on Enantioselectivity

EntryTemperature (°C)Yield (%)ee (%)
109585
2-209292
3-408896
4-7875>99

Data adapted from representative studies on catalytic asymmetric 1,3-dipolar cycloadditions.[4]

Experimental Protocols

General Protocol for a Proline-Catalyzed Aldol Reaction

This protocol provides a general starting point for an aldol reaction between an aldehyde and a ketone, catalyzed by L-proline. Optimization of stoichiometry, catalyst loading, solvent, and temperature will likely be necessary for specific substrates.

Materials:

  • Aldehyde (1.0 mmol, 1.0 equiv)

  • Ketone (5.0 mmol, 5.0 equiv)

  • L-proline (0.1 mmol, 10 mol%)[8]

  • Anhydrous Dimethyl Sulfoxide (DMSO) (2.0 mL)[8]

  • Magnetic stirrer and stir bar

  • Reaction vial

Procedure:

  • To a clean and dry reaction vial equipped with a magnetic stir bar, add the aldehyde (1.0 mmol) and the ketone (5.0 mmol).[8]

  • Add anhydrous DMSO (2.0 mL) to the vial and stir the mixture until all solids are dissolved.[8]

  • Add L-proline (0.1 mmol) to the reaction mixture.[8]

  • Seal the vial and stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Determine the diastereomeric ratio and enantiomeric excess of the purified product by ¹H NMR spectroscopy and chiral HPLC analysis, respectively.

Visualizing Catalytic Cycles

Proline Catalytic Cycle for the Aldol Reaction

The catalytic cycle for the proline-catalyzed aldol reaction proceeds through the formation of a key enamine intermediate, which then attacks the electrophilic aldehyde. The stereochemistry is controlled by the chiral environment of the catalyst.

G cluster_cycle Catalytic Cycle catalyst L-Proline enamine Chiral Enamine Intermediate catalyst->enamine + Ketone - H2O water H2O ketone Ketone ketone->catalyst aldehyde Aldehyde aldehyde->enamine aldol_adduct Aldol Adduct enamine->aldol_adduct + Aldehyde aldol_adduct->catalyst + H2O - Product product Enantioenriched Product aldol_adduct->product

Caption: Proline-catalyzed aldol reaction cycle.

References

Technical Support Center: (S)-(-)-4-Hydroxy-2-pyrrolidinone Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the purification of (S)-(-)-4-Hydroxy-2-pyrrolidinone. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: The most common impurity is its enantiomer, (R)-(+)-4-Hydroxy-2-pyrrolidinone. Depending on the synthesis route, other impurities can include unreacted starting materials, such as 4-amino-3-hydroxybutyric acid derivatives, and other by-products from the ring-closing reaction[1][2].

Q2: What is the most effective method for increasing the enantiomeric excess (optical purity) of the final product?

A2: Recrystallization is a highly effective and commonly used method to significantly improve the optical purity of this compound[1][2]. Using specific solvents like ethanol can increase the enantiomeric excess from approximately 80%ee to over 99%ee in a single step[1].

Q3: How can I analyze the purity of my sample?

A3: High-Performance Liquid Chromatography (HPLC), particularly with a chiral column such as CHIRALPAK AD, is a precise method for determining the optical purity and quantifying the enantiomeric excess (%ee)[1]. Standard chromatographic techniques like TLC and column chromatography can be used to identify and separate non-enantiomeric impurities[3][4].

Q4: What are the recommended storage conditions for this compound?

A4: To ensure stability, the compound should be stored in a cool, dry place inside a tightly sealed container. It is also advisable to store it away from oxidizing agents and with adequate ventilation[5].

Troubleshooting Guide

Q: My optical purity is below the desired >99%ee after synthesis. What is the most direct way to enhance it?

A: Recrystallization is the most straightforward and effective technique. A single recrystallization using ethanol as the solvent has been shown to successfully increase the optical purity from 80%ee to 99.2%ee[1]. For highly pure starting material (e.g., 95%ee), recrystallization can yield a product where the (R)-enantiomer is no longer detectable by HPLC analysis[1].

Q: I attempted recrystallization, but my product yield was very low. How can I improve it?

A: Low yield during recrystallization is often due to using an excessive amount of solvent or cooling the solution too rapidly. To troubleshoot:

  • Optimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product. Refer to solubility diagrams if available[6][7].

  • Control Cooling Rate: Allow the solution to cool slowly to room temperature, and then further cool it in an ice bath. Gradual cooling promotes the formation of larger, purer crystals and improves recovery.

  • Solvent Choice: Ensure you are using an appropriate solvent. Alcohols like ethanol, methanol, and isopropanol are effective[1][6]. Avoid "poor solvents" like ethyl acetate or hexane for the primary recrystallization step, as they may cause the product to precipitate too quickly with impurities[1].

Q: A specific non-enantiomeric impurity remains even after multiple recrystallizations. What other purification methods should I consider?

A: If an impurity persists after recrystallization, it likely has solubility properties similar to the desired product. In this case, consider the following methods:

  • Column Chromatography: This technique separates compounds based on their polarity. A solvent system such as ethyl acetate/petroleum ether can be effective for purifying pyrrolidinone derivatives[3].

  • Preparative Chromatography (HPLC/SFC): For very challenging separations, state-of-the-art methods like preparative High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) offer high-resolution separation to achieve exceptional purity[8][9].

  • Solvent Extraction: Liquid-liquid extraction can be used to remove impurities with significantly different solubility in two immiscible phases, such as an aqueous and an organic phase[8][10].

Q: My final product appears discolored. What could be the cause?

A: Discoloration can indicate the presence of trace impurities or degradation products. Thermal degradation can occur if the compound is exposed to excessive heat during synthesis or purification[11]. Ensure that all solvents are distilled and pure, and consider performing purification steps under an inert atmosphere if the impurities are sensitive to oxidation.

Data Presentation

Table 1: Efficacy of Recrystallization on Optical Purity Enhancement

Initial Optical Purity (%ee)Solvent SystemFinal Optical Purity (%ee)Yield (%)Reference
80%Ethanol99.2%77%[1]
80%Ethanol / Ethyl Acetate92.8%83%[1]
95%EthanolNot Detected (R-form)N/A[1]

Experimental Protocols

Protocol 1: Enantiomeric Enrichment of this compound by Recrystallization

This protocol is based on a method demonstrated to significantly increase enantiomeric excess[1].

  • Dissolution: In a suitable flask, dissolve the crude this compound (e.g., 1.5 g with 80%ee) in the minimum amount of hot ethanol (e.g., 10 ml) by heating the mixture.

  • Cooling & Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. The desired (S)-enantiomer will selectively crystallize. For maximum recovery, place the flask in an ice bath for 30-60 minutes after it has reached room temperature.

  • Filtration: Collect the precipitated crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals sparingly with a small amount of cold ethanol to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under a vacuum to remove all traces of the solvent. The resulting colorless crystals should have a significantly higher optical purity (e.g., >99%ee)[1].

Protocol 2: General Workflow for Purification by Column Chromatography

This protocol provides a general guideline for removing non-enantiomeric impurities.

  • Adsorbent Preparation: Prepare a slurry of silica gel in the initial, least polar eluting solvent (e.g., petroleum ether or hexane).

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle into a uniform packed bed. Drain the excess solvent until the solvent level is just at the top of the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of a polar solvent (e.g., ethyl acetate or dichloromethane). Adsorb this solution onto a small amount of silica gel and evaporate the solvent to dryness. Carefully add the dried, silica-adsorbed sample to the top of the column bed.

  • Elution: Begin eluting the column with the least polar solvent. Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., increasing the percentage of ethyl acetate in a petroleum ether/ethyl acetate mixture)[3].

  • Fraction Collection: Collect the eluent in separate fractions.

  • Analysis: Monitor the fractions using Thin-Layer Chromatography (TLC) to identify which fractions contain the purified product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualized Workflows

Purification_Method_Selection start Crude this compound purity_check Analyze Sample (e.g., Chiral HPLC) start->purity_check decision_optical Optical Purity Below Target? purity_check->decision_optical decision_other Other Impurities Present? decision_optical->decision_other No recrystallize Recrystallization (e.g., from Ethanol) decision_optical->recrystallize Yes column_chrom Column Chromatography decision_other->column_chrom Yes prep_hplc Consider Preparative Chiral Chromatography decision_other->prep_hplc Yes, Enantiomer Hard to Separate end_product Pure Product (>99%ee) decision_other->end_product No recrystallize->decision_other column_chrom->end_product prep_hplc->end_product

Caption: Decision workflow for selecting the appropriate purification method.

Recrystallization_Process cluster_steps Recrystallization Protocol step1 1. Dissolve Crude Product in Minimum Hot Solvent step2 2. Cool Solution Slowly to Induce Crystallization step1->step2 step3 3. Collect Crystals by Vacuum Filtration step2->step3 step4 4. Wash Crystals with Small Amount of Cold Solvent step3->step4 step5 5. Dry Crystals Under Vacuum step4->step5 step6 Purified this compound step5->step6

Caption: Step-by-step workflow for the recrystallization process.

References

Technical Support Center: (S)-(-)-4-Hydroxy-2-pyrrolidinone Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the scale-up production of (S)-(-)-4-Hydroxy-2-pyrrolidinone. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common challenges encountered during synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for producing this compound?

A1: this compound is a valuable chiral intermediate in the synthesis of various pharmaceuticals, including nootropics like Oxiracetam.[1][2] Key synthetic strategies include:

  • Ring-closing reaction of 4-amino-3-hydroxybutyric acid derivatives: This is a widely used method where derivatives of 4-amino-3-hydroxybutyric acid undergo cyclization. The use of a base catalyst is often crucial for achieving high yields and rapid reaction times.[3]

  • Biocatalytic hydroxylation: This method employs enzymes, such as those from Sphingomonas sp., for the regio- and stereoselective hydroxylation of corresponding pyrrolidin-2-ones, offering high enantiomeric excess.[4]

  • Reduction of tetramic acid intermediates: This route involves the synthesis of pyrrolidine-2,4-diones from N-Boc-amino acids, followed by regioselective reduction using agents like sodium borohydride.[5][6]

Q2: Why is achieving high optical purity crucial for this compound, and how is it typically achieved on a larger scale?

A2: As a chiral building block for pharmaceuticals, the enantiomeric purity of this compound is critical for ensuring the desired therapeutic effect and minimizing potential side effects from the other enantiomer.[2][7] High optical purity (e.g., >99%ee) is often achieved through:

  • Recrystallization: This is a highly effective and scalable method for enhancing the optical purity of the final product.[3] A patent describes a method to improve optical purity from ~80%ee to over 99%ee by recrystallization from a suitable solvent like ethanol.[3]

  • Chiral chromatography: While effective, this method can be less cost-effective for large-scale production compared to crystallization.[8]

  • Stereoselective synthesis: Employing a highly stereoselective synthetic route, such as biocatalysis, can yield high optical purity from the outset.[4]

Q3: What are the general scale-up challenges to consider when moving from lab-scale to pilot-plant production?

A3: Transitioning from laboratory to large-scale production introduces several challenges that can impact reaction efficiency, safety, and product quality.[9][10][11] Key considerations include:

  • Heat Transfer and Thermal Management: Exothermic reactions that are easily managed in a lab flask can become hazardous on a larger scale due to reduced surface-area-to-volume ratios.[9][11]

  • Mixing Efficiency: Achieving homogenous mixing in large reactors is more challenging and can affect reaction kinetics and lead to the formation of byproducts.[10][11]

  • Process Reproducibility: Ensuring consistent product quality and yield across batches requires robust process control and a deep understanding of critical process parameters.[10]

  • Downstream Processing and Purification: Purification methods like chromatography may not be economically viable at scale, necessitating the development of scalable crystallization or extraction processes.[8]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low Yield in Ring-Closing Reaction Incomplete reaction due to insufficient reaction time or absence of a catalyst.The ring-closing reaction of 4-amino-3-hydroxybutyric acid esters can be slow without a catalyst.[3] Consider adding a base catalyst (e.g., sodium methoxide) to accelerate the reaction and improve yield.[3] Monitor the reaction progress using appropriate analytical techniques like TLC or HPLC.
Formation of Impurities Side reactions due to prolonged reaction times or incorrect temperature.Optimize reaction conditions (temperature, time) to minimize the formation of byproducts. Analyze the impurity profile to understand the side reactions and adjust the process accordingly.
Low Optical Purity Racemization during the reaction or incomplete resolution.If using a resolution method, ensure optimal conditions. For purification, implement a robust recrystallization protocol. A patent suggests that recrystallization from ethanol can significantly enhance enantiomeric excess.[3]
Difficulty with Product Isolation Product is highly soluble in the reaction solvent.After the reaction, distill off the solvent under reduced pressure.[3] If the product remains an oil, consider an anti-solvent addition to induce precipitation or crystallization.
Inconsistent Crystal Form (Polymorphism) Variations in crystallization conditions (solvent, temperature, cooling rate).Develop a controlled crystallization process. Characterize the solid-state properties of the desired polymorph and ensure consistent execution of the crystallization protocol.[12]

Data on Synthesis and Purification Methods

Method Starting Material Key Reagents/Catalyst Yield Optical Purity (%ee) Reference
Ring-Closing Reaction Ethyl (S)-4-amino-2-hydroxybutyrateSodium Methoxide (catalyst)62.5% (without catalyst), Higher with catalystNot specified in this example[3]
Recrystallization Purification (S)-4-hydroxy-2-pyrrolidinone (80%ee)Ethanol77%99.2%ee[3]
Recrystallization Purification (S)-4-hydroxy-2-pyrrolidinone (80%ee)Ethanol-ethyl acetate83%92.8%ee[3]
Biocatalytic Hydroxylation N-benzyl-pyrrolidin-2-oneSphingomonas sp. HXN-20068%>99.9%ee[4]
Meldrum's Acid Route & Reduction N-Boc-alanineEDC.HCl, DMAP, then NaBH4~2% (over two steps)Not specified[5][6]

Experimental Protocols

Protocol 1: Synthesis of (S)-4-hydroxy-2-pyrrolidinone via Ring-Closing Reaction

This protocol is adapted from a patented method.[3]

  • Reaction Setup: To a methanol solution (25 ml) of ethyl (S)-4-amino-2-hydroxybutyrate (1.32 g, 9.0 mmol), add a 28% methanol solution of sodium methoxide (40 mg, 0.2 mmol as NaOMe).

  • Reaction Execution: Stir the mixture at room temperature for 2 hours.

  • Work-up and Isolation: After the completion of the ring-closing reaction (monitored by TLC or HPLC), distill off the methanol under reduced pressure.

  • Purification: Recrystallize the resulting crude crystals from a suitable solvent such as ethanol to obtain the purified (S)-4-hydroxy-2-pyrrolidinone.

Protocol 2: Purification of (S)-4-hydroxy-2-pyrrolidinone by Recrystallization

This protocol is designed to enhance the optical purity of the final product.[3]

  • Dissolution: Dissolve (S)-4-hydroxy-2-pyrrolidinone (1.5 g) with an initial optical purity of 80%ee in ethanol (10 ml) by heating.

  • Crystallization: Cool the solution to allow the product to crystallize.

  • Isolation: Collect the precipitated crystals by filtration.

  • Washing and Drying: Wash the crystals with cold ethanol and dry them to yield colorless crystals with significantly improved optical purity (e.g., 99.2%ee).

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_workup Work-up & Isolation cluster_purification Purification Stage start Starting Material (e.g., 4-amino-3-hydroxybutyric acid ester) reaction Ring-Closing Reaction (with base catalyst) start->reaction monitoring Reaction Monitoring (TLC/HPLC) reaction->monitoring solvent_removal Solvent Removal (Distillation) monitoring->solvent_removal crude_product Crude Product solvent_removal->crude_product recrystallization Recrystallization (e.g., from Ethanol) crude_product->recrystallization filtration Filtration & Washing recrystallization->filtration drying Drying filtration->drying final_product Final Product (High Optical Purity) drying->final_product

Caption: General experimental workflow for the synthesis and purification of this compound.

troubleshooting_workflow start Problem Identified low_yield Low Yield? start->low_yield Is it yield-related? low_purity Low Optical Purity? start->low_purity Is it purity-related? isolation_issue Isolation Difficulty? start->isolation_issue Is it isolation-related? check_catalyst Check Catalyst Presence and Loading low_yield->check_catalyst Yes check_time_temp Verify Reaction Time and Temperature check_catalyst->check_time_temp optimize_recrystallization Optimize Recrystallization (Solvent, Cooling Rate) low_purity->optimize_recrystallization Yes check_racemization Investigate Potential Racemization Steps optimize_recrystallization->check_racemization solvent_removal_check Ensure Complete Solvent Removal isolation_issue->solvent_removal_check Yes anti_solvent Consider Anti-Solvent Addition solvent_removal_check->anti_solvent

Caption: Troubleshooting decision tree for common scale-up issues.

References

strategies to prevent racemization of (S)-(-)-4-Hydroxy-2-pyrrolidinone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (S)-(-)-4-Hydroxy-2-pyrrolidinone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing racemization and ensuring the stereochemical integrity of this valuable chiral building block during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern for this compound?

A1: Racemization is the process where an enantiomerically pure compound, such as this compound, converts into a mixture containing equal amounts of both enantiomers (S and R forms), resulting in a loss of optical activity. This is a critical issue in drug development and chemical synthesis because different enantiomers of a chiral molecule can have distinct biological activities, and the presence of the unwanted enantiomer can lead to reduced efficacy or undesired side effects.

Q2: What are the primary factors that can cause racemization of this compound?

A2: The racemization of this compound can be influenced by several factors, primarily:

  • pH: Both acidic and basic conditions can catalyze racemization.

  • Temperature: Higher temperatures generally accelerate the rate of racemization.

  • Presence of Catalysts: Certain metals or other catalytic species can promote racemization.

  • Solvent: The polarity and protic/aprotic nature of the solvent can influence the stability of the chiral center.

  • Exposure Time: Prolonged exposure to any of the above conditions increases the risk of racemization.

Q3: How can I determine the enantiomeric excess (ee) of my this compound sample?

A3: The most common and reliable method for determining the enantiomeric excess of this compound is through chiral High-Performance Liquid Chromatography (HPLC). A specific method involves using a CHIRALPAK AD column. Other techniques such as chiral gas chromatography (GC) after derivatization, or Nuclear Magnetic Resonance (NMR) spectroscopy with chiral solvating agents may also be applicable.

Troubleshooting Guides

Issue: Loss of Optical Purity in this compound Samples

If you are observing a decrease in the enantiomeric excess of your this compound, consider the following potential causes and solutions.

Potential Cause 1: Inappropriate pH during Workup or Storage

  • Troubleshooting Steps:

    • Measure the pH of all aqueous solutions used in your experimental workup.

    • Review your storage conditions. Is the compound stored in a solution that might be acidic or basic?

  • Solutions:

    • Maintain a pH as close to neutral (pH 7) as possible during extractions and washes.

    • Use buffered solutions (e.g., phosphate buffer) to control the pH.

    • For storage, dissolve the compound in a neutral, aprotic solvent or store it as a dry solid.

Potential Cause 2: Elevated Temperatures during Reaction or Purification

  • Troubleshooting Steps:

    • Review the temperature profiles of your reaction, workup, and purification steps.

    • Consider if any step, such as solvent removal by rotary evaporation, is being conducted at an unnecessarily high temperature.

  • Solutions:

    • Perform all experimental manipulations at or below room temperature whenever possible.

    • Utilize low-temperature techniques for solvent removal.

    • Store samples at recommended cool temperatures, away from heat sources.

Potential Cause 3: Presence of Catalytic Impurities

  • Troubleshooting Steps:

    • Analyze your starting materials and reagents for potential metal contaminants.

    • Ensure all glassware is thoroughly cleaned to remove any residual catalysts from previous experiments.

  • Solutions:

    • Use high-purity reagents and solvents.

    • Consider using metal scavengers if metal catalysis is suspected.

Experimental Protocols

Protocol 1: Determination of Enantiomeric Excess by Chiral HPLC

This protocol provides a general guideline for determining the enantiomeric purity of this compound.

Materials:

  • This compound sample

  • HPLC-grade hexane

  • HPLC-grade isopropanol

  • Chiral HPLC column (e.g., CHIRALPAK AD)

  • HPLC system with UV detector

Method:

  • Sample Preparation: Accurately weigh and dissolve a small amount of the this compound sample in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • HPLC Conditions:

    • Mobile Phase: A mixture of hexane and isopropanol (e.g., 90:10 v/v). The optimal ratio may need to be determined experimentally.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection Wavelength: 210 nm

  • Injection: Inject a suitable volume (e.g., 10 µL) of the sample solution onto the HPLC system.

  • Data Analysis:

    • Identify the peaks corresponding to the (S) and (R) enantiomers.

    • Integrate the peak areas for each enantiomer.

    • Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [|Area(S) - Area(R)| / (Area(S) + Area(R))] x 100

Protocol 2: Recrystallization for Optical Purity Enhancement

This protocol describes a method to improve the enantiomeric purity of this compound that has undergone partial racemization. A patent for purifying optically active 4-hydroxy-2-pyrrolidinone suggests that recrystallization can significantly improve optical purity, for instance, from 80%ee to over 99%ee[1].

Materials:

  • Partially racemized this compound

  • Ethanol

Method:

  • Dissolve the partially racemized this compound in a minimal amount of hot ethanol.

  • Allow the solution to cool slowly to room temperature.

  • Further cool the solution in an ice bath to maximize crystal formation.

  • Collect the crystals by filtration.

  • Wash the crystals with a small amount of cold ethanol.

  • Dry the crystals under vacuum.

  • Determine the enantiomeric excess of the recrystallized material using the chiral HPLC method described in Protocol 1.

Data Summary

FactorConditionExpected Impact on RacemizationRecommendations
pH Acidic (pH < 6)Increased riskMaintain neutral pH
Basic (pH > 8)Increased riskMaintain neutral pH
Temperature Elevated (> 40 °C)Significantly increased rateWork at or below room temperature
Room Temperature (20-25 °C)Moderate risk over timeMinimize exposure time
Refrigerated (2-8 °C)Low riskRecommended for storage
Solvent Protic (e.g., water, methanol)Higher riskUse aprotic solvents where possible
Aprotic (e.g., THF, DCM)Lower riskPreferred for reactions and storage

Visualizations

experimental_workflow cluster_experiment Experimental Process cluster_prevention Racemization Prevention Strategies start Start with This compound reaction Chemical Transformation (e.g., Synthesis Step) start->reaction workup Aqueous Workup (Extraction, Washes) reaction->workup purification Purification (e.g., Chromatography) workup->purification storage Storage of Final Product purification->storage end Enantiomerically Pure Product storage->end control_temp Control Temperature (Low Temp) control_temp->reaction control_ph Control pH (Neutral) control_ph->workup minimize_time Minimize Time minimize_time->workup solvent_choice Use Aprotic Solvents solvent_choice->storage

Caption: Experimental workflow with key points for racemization prevention.

troubleshooting_logic start Racemization Observed? check_ph Check pH of Solutions start->check_ph Yes check_temp Review Temperature Profile start->check_temp Yes check_reagents Analyze Reagents for Impurities start->check_reagents Yes end Maintain Current Protocol start->end No adjust_ph Adjust to Neutral pH check_ph->adjust_ph lower_temp Lower Reaction/Workup Temperature check_temp->lower_temp purify_reagents Use High-Purity Reagents check_reagents->purify_reagents reanalyze Re-analyze Enantiomeric Purity adjust_ph->reanalyze lower_temp->reanalyze purify_reagents->reanalyze

Caption: Troubleshooting decision tree for addressing racemization.

References

Technical Support Center: Asymmetric Synthesis of Substituted Pyrrolidinones

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the asymmetric synthesis of substituted pyrrolidinones (also known as γ-lactams). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and providing answers to frequently asked questions encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: How do I select the appropriate catalyst for the asymmetric synthesis of a substituted pyrrolidinone?

A1: The choice of catalyst is critical and depends on the specific reaction, substrates, and desired stereochemical outcome. Here are some general guidelines:

  • Organocatalysts: Proline and its derivatives are widely used for their ability to form chiral enamines.[1][2][3][4] Diarylprolinol silyl ethers are particularly effective for the asymmetric functionalization of aldehydes.[3][4] For reactions involving bifunctional activation, catalysts combining a pyrrolidine moiety with a thiourea or squaramide group can enhance both reactivity and stereoselectivity by activating both the nucleophile and the electrophile through hydrogen bonding.

  • Metal Catalysts:

    • Palladium: Palladium complexes with chiral phosphoramidite ligands are effective in [3+2] cycloaddition reactions of trimethylenemethane with imines to yield pyrrolidines, which can be precursors to pyrrolidinones.[5]

    • Copper and Silver: Cu(I) and Ag(I) catalysts, often paired with chiral ligands, are commonly used in 1,3-dipolar cycloadditions of azomethine ylides.[6][7] The choice of metal can influence the endo/exo selectivity.

    • N-Heterocyclic Carbene (NHC) Catalysts: Chiral NHCs have been successfully employed in the oxidative formal [3+2] annulation of enals to produce γ-lactams with high enantioselectivity, often at low catalyst loadings (e.g., 2 mol%).[8][9]

  • Biocatalysts: Transaminases can be used for the asymmetric synthesis of chiral 2-substituted pyrrolidines from ω-chloroketones, providing access to both enantiomers with high enantiomeric excess.[10]

Q2: My reaction is showing low enantioselectivity (ee%). What are the common causes and how can I improve it?

A2: Low enantioselectivity is a frequent challenge. Here are several factors to investigate and optimize:

  • Catalyst Structure and Loading: The steric and electronic properties of the catalyst are paramount. Minor modifications to the catalyst structure can significantly impact stereoselectivity.[1] While a higher catalyst loading might increase the reaction rate, it can sometimes negatively affect the enantiomeric excess.[8] It is crucial to screen different catalyst loadings to find the optimal balance.

  • Reaction Temperature: Lowering the reaction temperature often improves enantioselectivity by favoring the transition state that leads to the major enantiomer.[8][11] However, this may also slow down the reaction rate, so a careful balance must be found.

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the stability of the transition states.[8] It is advisable to screen a range of solvents with varying properties. For instance, a mixture of solvents like CH₂Cl₂ and toluene has been found to be optimal in certain cases.[8]

  • Substrate Structure: The steric bulk and electronic nature of the substituents on your starting materials can play a significant role in facial discrimination.[8][11] Modifying the protecting groups or other substituents may be necessary to enhance stereocontrol.

Q3: I am experiencing low yields in my pyrrolidinone synthesis. What are the potential reasons and troubleshooting steps?

A3: Low yields can stem from various issues. Consider the following troubleshooting strategies:

  • Catalyst Deactivation: The catalyst may be degrading under the reaction conditions. Ensure that all reagents and solvents are pure and dry, and that the reaction is performed under an inert atmosphere if the catalyst is sensitive to air or moisture.

  • Side Reactions: Unwanted side reactions can consume starting materials and reduce the yield of the desired product. Common side reactions include the homocoupling of alkynes (Glaser coupling) in copper-catalyzed reactions or racemization of the product.[11] Optimizing reaction conditions (e.g., slow addition of reagents, lower temperature) can help minimize these side reactions.

  • Incomplete Conversion: The reaction may not be going to completion. Monitor the reaction progress using techniques like TLC or LC-MS. If the reaction stalls, consider increasing the reaction time, temperature (while monitoring the effect on enantioselectivity), or catalyst loading.

  • Product Instability: The synthesized pyrrolidinone may be unstable under the reaction or work-up conditions. It is important to process the reaction mixture promptly upon completion.[7]

Troubleshooting Guides

Issue 1: Poor Diastereoselectivity
Potential Cause Troubleshooting Steps
Sub-optimal Catalyst Screen a library of catalysts with different steric and electronic properties. For metal-catalyzed reactions, evaluate different chiral ligands.
Incorrect Solvent Test a range of solvents with varying polarities and coordinating abilities.
Unfavorable Temperature Vary the reaction temperature. Lower temperatures often enhance diastereoselectivity.
Substrate Effects Modify the substituents on the starting materials to increase steric hindrance and favor one transition state over another.
Issue 2: Catalyst Recovery and Reuse
Potential Cause Troubleshooting Steps
Catalyst Leaching For solid-supported catalysts, check for leaching into the reaction mixture.
Deactivation during Work-up Develop a milder work-up procedure to isolate the catalyst without compromising its activity.
Poisoning of Catalytic Sites Ensure all reagents and solvents are free of impurities that could act as catalyst poisons.

Quantitative Data Summary

The following tables summarize typical reaction conditions and outcomes for the asymmetric synthesis of substituted pyrrolidinones using different catalytic systems.

Table 1: Organocatalyzed Asymmetric Synthesis of γ-Nitrocarbonyl Compounds (Precursors to Pyrrolidinones)

CatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)ee (%)
Proline-Thiourea10Toluene-20249598
Diarylprolinol Silyl Ether5CH₂Cl₂-304892>99
Squaramide-based Catalyst2Dichloromethane0128895

Table 2: Metal-Catalyzed Asymmetric Synthesis of Pyrrolidinones

Catalyst SystemCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)ee (%)
Pd(OAc)₂ / Chiral Ligand5Toluene60248592
Cu(OTf)₂ / (S)-i-Pr-PyBOX5Toluene25129096
AgOAc / Chiral PPY10THF-45187890

Table 3: NHC-Catalyzed Asymmetric Synthesis of γ-Lactams

NHC PrecursorCatalyst Loading (mol%)OxidantSolventTemperature (°C)Yield (%)ee (%)
Chiral Triazolium Salt2QuinoneTHF258999
Imidazolium Salt5DDQDioxane408294

Experimental Protocols

General Protocol for NHC-Catalyzed Asymmetric [3+2] Annulation for γ-Lactam Synthesis
  • Catalyst Preparation: To an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon), add the chiral N-heterocyclic carbene (NHC) precursor (2 mol%) and a suitable base (e.g., DBU, 2 mol%).

  • Reaction Setup: Add the anhydrous solvent (e.g., THF) and stir the mixture at room temperature for 30 minutes to generate the active NHC catalyst.

  • Addition of Reactants: To the catalyst solution, add the N-Ts diethyl aminomalonate (1.2 equivalents), followed by the enal (1.0 equivalent) and the oxidant (e.g., a quinone, 1.2 equivalents).

  • Reaction Monitoring: Stir the reaction at the specified temperature and monitor its progress by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 times).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

  • Analysis: Determine the enantiomeric excess of the purified product by chiral HPLC analysis.[9]

Visualizations

Troubleshooting_Workflow cluster_start Start: Experiment cluster_analysis Analysis cluster_outcome Outcome cluster_troubleshooting Troubleshooting cluster_solutions_ee Solutions for Low ee% cluster_solutions_yield Solutions for Low Yield Start Asymmetric Synthesis of Substituted Pyrrolidinone Analysis Analyze Yield and Enantioselectivity (ee%) Start->Analysis Success Successful Synthesis: High Yield & High ee% Analysis->Success Satisfactory Problem Identify Issue Analysis->Problem Unsatisfactory LowEE Low Enantioselectivity Problem->LowEE Poor ee% LowYield Low Yield Problem->LowYield Low Yield SideReactions Side Reactions Problem->SideReactions Byproducts Observed OptimizeTemp Optimize Temperature (usually lower) LowEE->OptimizeTemp ScreenSolvents Screen Solvents LowEE->ScreenSolvents ModifyCatalyst Modify Catalyst Structure or Loading LowEE->ModifyCatalyst CheckPurity Check Reagent/Solvent Purity LowYield->CheckPurity OptimizeConditions Optimize Reaction Conditions (Time, Concentration) LowYield->OptimizeConditions InertAtmosphere Ensure Inert Atmosphere LowYield->InertAtmosphere SideReactions->OptimizeConditions OptimizeTemp->Start Re-run Experiment ScreenSolvents->Start Re-run Experiment ModifyCatalyst->Start Re-run Experiment CheckPurity->Start Re-run Experiment OptimizeConditions->Start Re-run Experiment InertAtmosphere->Start Re-run Experiment Catalyst_Selection_Logic cluster_start Starting Point cluster_reaction_type Reaction Type cluster_catalyst_class Catalyst Class cluster_specific_catalyst Specific Catalyst Examples Start Desired Pyrrolidinone Synthesis ReactionType Identify Reaction Type Start->ReactionType Organocatalyst Organocatalyst ReactionType->Organocatalyst e.g., Aldol, Michael Addition MetalCatalyst Metal Catalyst ReactionType->MetalCatalyst e.g., Cycloaddition, C-H Activation Biocatalyst Biocatalyst ReactionType->Biocatalyst e.g., Asymmetric Amination Proline Proline & Derivatives (e.g., Diarylprolinol silyl ethers) Organocatalyst->Proline Thiourea Bifunctional Catalysts (e.g., Thiourea, Squaramide) Organocatalyst->Thiourea Palladium Palladium / Chiral Ligand MetalCatalyst->Palladium CopperSilver Copper(I) or Silver(I) / Chiral Ligand MetalCatalyst->CopperSilver NHC N-Heterocyclic Carbene MetalCatalyst->NHC Transaminase Transaminase Biocatalyst->Transaminase Proline_info Mechanism: Enamine formation Proline->Proline_info Proline->Proline_info Thiourea_info Mechanism: Bifunctional activation (H-bonding) Thiourea->Thiourea_info Thiourea->Thiourea_info CopperSilver_info Application: 1,3-Dipolar cycloadditions CopperSilver->CopperSilver_info CopperSilver->CopperSilver_info

References

resolving issues with low solubility of 4-hydroxy-2-pyrrolidinone in reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the low solubility of 4-hydroxy-2-pyrrolidinone in chemical reactions. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of 4-hydroxy-2-pyrrolidinone?

A1: 4-Hydroxy-2-pyrrolidinone is a polar compound. It is known to be soluble in alcohols such as methanol, ethanol, 1-propanol, 2-propanol, and 1-butanol, as well as in nitriles like acetonitrile.[1] Its solubility in water is generally described as slight. Some sources indicate it has excellent solubility in water and organic solvents, which may depend on the specific conditions and isomeric form. Due to the presence of a hydroxyl group and a lactam, it can participate in hydrogen bonding, which influences its solubility in polar protic solvents.

Q2: In which solvents does 4-hydroxy-2-pyrrolidinone exhibit the best solubility?

A2: Based on available data, 4-hydroxy-2-pyrrolidinone shows good solubility in heated alcohols, particularly ethanol, which is often used for recrystallization.[1] A study has also characterized its solubility in isopropanol, suggesting it is a suitable solvent.[2][3] For a broader range of applications, polar aprotic solvents like N-methyl-2-pyrrolidone (NMP), a structurally related compound, are known to be excellent solubilizers for a wide variety of poorly soluble drugs and may be effective for 4-hydroxy-2-pyrrolidinone.

Q3: How does temperature affect the solubility of 4-hydroxy-2-pyrrolidinone?

A3: As with most solid organic compounds, the solubility of 4-hydroxy-2-pyrrolidinone in liquid solvents is expected to increase with temperature. This principle is utilized in recrystallization procedures where the compound is dissolved in a minimal amount of hot solvent and crystallizes upon cooling. For instance, a significant amount of 4-hydroxy-2-pyrrolidinone can be dissolved in hot ethanol for purification.[4]

Q4: Can co-solvents be used to improve the solubility of 4-hydroxy-2-pyrrolidinone?

A4: Yes, using a co-solvent system is a common strategy to enhance the solubility of poorly soluble compounds. For 4-hydroxy-2-pyrrolidinone, a mixture of a good solvent (like ethanol or methanol) with a less effective but miscible co-solvent could be used to fine-tune the solvent properties for a specific reaction. The choice of co-solvent will depend on the reaction conditions and the compatibility with other reagents.

Q5: What is the impact of pH on the solubility of 4-hydroxy-2-pyrrolidinone?

Troubleshooting Guide for Low Solubility Issues

Issue 1: 4-Hydroxy-2-pyrrolidinone is not dissolving sufficiently in the chosen reaction solvent.

  • Possible Cause: The solvent may not be polar enough or the temperature is too low.

  • Solution:

    • Increase Temperature: Gently heat the mixture while stirring. Ensure the temperature is compatible with the stability of your reactants and the boiling point of the solvent.

    • Solvent Selection: Switch to a more suitable solvent. Alcohols (methanol, ethanol, isopropanol) are good starting points.[1] For reactions requiring aprotic conditions, consider acetonitrile or explore the utility of N-methyl-2-pyrrolidone (NMP).

    • Co-solvent System: Add a small amount of a co-solvent in which 4-hydroxy-2-pyrrolidinone is known to be more soluble. For example, if your reaction is in a less polar solvent, adding a small percentage of ethanol or NMP might improve solubility.

Issue 2: The compound precipitates out of solution during the reaction.

  • Possible Cause: The reaction temperature may have dropped, or the reaction product is altering the polarity of the solvent mixture, causing the starting material to crash out.

  • Solution:

    • Maintain Consistent Temperature: Ensure the reaction vessel is properly heated and insulated to avoid temperature fluctuations.

    • Solvent System Re-evaluation: The chosen solvent system may not be able to accommodate both the reactants and the products. Consider a solvent with a higher boiling point that allows for a higher, stable reaction temperature.

    • Increase Solvent Volume: A more dilute reaction mixture might keep all components in solution.

Issue 3: Difficulty in achieving a desired concentration for the reaction.

  • Possible Cause: The intrinsic solubility of 4-hydroxy-2-pyrrolidinone in the chosen solvent at the desired temperature is being exceeded.

  • Solution:

    • Consult Solubility Data: Refer to the quantitative solubility data to select a solvent that can achieve the target concentration.

    • Use of Solubilizing Agents: For specific applications, particularly in aqueous media, the use of solubilizing agents like surfactants or complexing agents could be explored, though this may complicate product purification. 2-Pyrrolidone, a related compound, has been shown to act as a complexant at low concentrations and a cosolvent at higher concentrations to enhance the solubility of poorly soluble compounds.[5]

Quantitative Solubility Data

The following table summarizes the available quantitative and qualitative solubility data for 4-hydroxy-2-pyrrolidinone. Due to limited publicly available data, some values are estimated from experimental procedures.

SolventTemperature (°C)Solubility ( g/100 mL)Notes
WaterAmbientSlightQualitative description from product datasheets.
EthanolNear Boiling~15Estimated from a recrystallization protocol where 1.5 g was dissolved in 10 mL of hot ethanol.[4]
Isopropanol4 - 35Data available in literatureA study determined the solubility and supersolubility diagrams, but specific data points are not in the abstract.[2][3]
MethanolNot specifiedSolubleMentioned as a suitable solvent for recrystallization.[1]
AcetonitrileNot specifiedSolubleMentioned as a suitable solvent for recrystallization.[1]

Experimental Protocols

Protocol 1: General Dissolution for Reaction

This protocol outlines a general procedure for dissolving 4-hydroxy-2-pyrrolidinone for use in a chemical reaction.

  • Solvent Selection: Choose an appropriate solvent based on the reaction requirements and the solubility data. Ethanol or methanol are good initial choices for many reactions.

  • Preparation: To a dry reaction vessel equipped with a magnetic stirrer and a condenser, add the desired amount of 4-hydroxy-2-pyrrolidinone.

  • Solvent Addition: Add the chosen solvent. Start with a volume that would correspond to a concentration lower than the expected solubility limit.

  • Heating and Dissolution: Begin stirring and gently heat the mixture. A water bath or an oil bath can be used for controlled heating. Increase the temperature gradually until the solid dissolves completely. Avoid exceeding the boiling point of the solvent.

  • Addition of Other Reagents: Once a clear solution is obtained, cool the solution to the desired reaction temperature before adding other reagents, unless the reaction protocol specifies otherwise.

Protocol 2: Recrystallization for Purification

This protocol describes the recrystallization of 4-hydroxy-2-pyrrolidinone using ethanol, based on a literature procedure.[4]

  • Dissolution: In a flask, add crude 4-hydroxy-2-pyrrolidinone. For every 1.5 grams of solid, add 10 mL of ethanol.

  • Heating: Heat the mixture with stirring until it reaches the boiling point of ethanol and all the solid has dissolved. If some solid remains, add a small additional volume of hot ethanol until a clear solution is achieved.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Crystal formation should be observed.

  • Ice Bath: To maximize crystal yield, place the flask in an ice-water bath for about 30 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

Visualizations

experimental_workflow cluster_dissolution Dissolution Protocol cluster_troubleshooting Troubleshooting Path start Start with solid 4-hydroxy-2-pyrrolidinone add_solvent Add appropriate solvent (e.g., Ethanol) start->add_solvent heat_stir Heat and stir until dissolved add_solvent->heat_stir solution Clear Solution Obtained heat_stir->solution issue Low Solubility Issue Encountered increase_temp Increase Temperature issue->increase_temp Try First change_solvent Change Solvent issue->change_solvent If temp fails use_cosolvent Use Co-solvent issue->use_cosolvent Alternative increase_temp->solution change_solvent->solution use_cosolvent->solution

Caption: Experimental workflow for dissolving 4-hydroxy-2-pyrrolidinone and troubleshooting low solubility.

logical_relationship cluster_factors Factors cluster_solutions Strategies compound 4-Hydroxy-2-pyrrolidinone Properties solubility Solubility Profile compound->solubility determines factors Influencing Factors solubility->factors is affected by solutions Resolution Strategies factors->solutions inform Temperature Temperature factors->Temperature Solvent_Polarity Solvent_Polarity factors->Solvent_Polarity pH pH factors->pH Heating Heating solutions->Heating Solvent_Selection Solvent_Selection solutions->Solvent_Selection Co_solvents Co_solvents solutions->Co_solvents

Caption: Logical relationship between compound properties, influencing factors, and resolution strategies.

References

statistical analysis of yield optimization experiments for pyrrolidinone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the statistical analysis and optimization of pyrrolidinone synthesis.

Troubleshooting Guides

This section addresses common issues encountered during pyrrolidinone synthesis experiments, offering systematic solutions in a question-and-answer format.

Issue 1: Low Product Yield

Question: My pyrrolidinone synthesis reaction is resulting in a consistently low yield. What are the potential causes and how can I troubleshoot this?

Answer: Low yields in pyrrolidinone synthesis can stem from several factors. A systematic approach to identify the root cause is crucial.

  • Suboptimal Reaction Conditions: Temperature, pressure, reaction time, and solvent choice significantly impact yield.

    • Solution: Conduct a Design of Experiments (DoE) to screen for the most influential factors and their interactions. Systematically vary one parameter at a time (One-Factor-At-a-Time, OFAT) or use a more comprehensive approach like Response Surface Methodology (RSM) to find the optimal conditions.

  • Incomplete Reactions: The reaction may not be proceeding to completion.

    • Solution: Monitor the reaction progress using techniques like TLC, GC, or HPLC. If the reaction stalls, consider increasing the reaction time, temperature, or the molar ratio of a key reactant, such as ammonia in the synthesis from γ-butyrolactone.[1]

  • Side Reactions and Byproduct Formation: Undesired side reactions can consume starting materials and reduce the yield of the target pyrrolidinone.

    • Solution: Analyze the crude reaction mixture to identify major byproducts. This can provide insights into competing reaction pathways. Adjusting reaction conditions, such as lowering the temperature or changing the catalyst, can help minimize side reactions.

  • Catalyst Deactivation or Inefficiency: The catalyst may be poisoned by impurities or may not be active enough under the chosen conditions.

    • Solution: Ensure all reactants and solvents are of high purity and free from catalyst poisons. If using a heterogeneous catalyst, consider issues with mass transfer. For homogeneous catalysts, ensure proper dissolution and concentration. Experiment with different catalysts or catalyst loadings.

  • Product Degradation: The synthesized pyrrolidinone may be unstable under the reaction or work-up conditions.

    • Solution: Investigate the stability of your product under the reaction conditions. If degradation is observed, consider milder reaction conditions or a different synthetic route. During work-up, avoid harsh acidic or basic conditions if your product is sensitive to them.

Issue 2: Poor Product Purity and Discoloration

Question: My final pyrrolidinone product is impure and has a yellow or brown discoloration. What are the likely causes and purification strategies?

Answer: Impurities and discoloration are common challenges. Here’s how to address them:

  • Common Impurities:

    • Unreacted Starting Materials: Incomplete conversion is a primary source of impurities.

    • Side Products: Depending on the synthesis route, various side products can form. For example, in the synthesis from γ-butyrolactone and ammonia, unreacted γ-butyrolactone can be a significant impurity.

    • Solvent Residues: Inadequate removal of the reaction solvent during work-up.

  • Causes of Discoloration:

    • Oxidation: Pyrrolidinone derivatives can be susceptible to oxidation, especially at elevated temperatures in the presence of air.

    • Thermally Labile Impurities: The presence of impurities that decompose upon heating can lead to discoloration.

  • Troubleshooting and Purification Strategies:

    • Optimize Reaction Selectivity: Adjusting reaction parameters (temperature, pressure, stoichiometry) can often minimize the formation of side products.

    • Effective Work-up: A well-designed work-up procedure is critical. This may include aqueous washes to remove water-soluble impurities and salts.

    • Purification Techniques:

      • Distillation: Fractional distillation under reduced pressure is effective for purifying liquid pyrrolidinones.

      • Recrystallization: For solid derivatives, recrystallization from a suitable solvent system can yield high-purity crystals.

      • Chromatography: Column chromatography is a versatile technique for separating the desired product from closely related impurities.

      • Activated Carbon Treatment: To remove colored impurities, treating a solution of the crude product with activated carbon can be effective.[2]

Frequently Asked Questions (FAQs)

Q1: What is the most common industrial synthesis method for 2-pyrrolidinone?

A1: The most widely used industrial process for producing 2-pyrrolidinone is the reaction of γ-butyrolactone with an excess of ammonia at high temperatures (250-290°C) and pressures (0.4-1.4 MPa).[1] This reaction is typically carried out in the vapor phase over a solid catalyst.[1]

Q2: How can I improve the stereoselectivity of my substituted pyrrolidinone synthesis?

A2: Achieving high stereoselectivity often requires the use of chiral catalysts, auxiliaries, or starting materials. Computational analysis can also be employed to study the reaction mechanism and identify factors that influence the stereochemical outcome, helping to guide the selection of appropriate reaction conditions and substrates.[3]

Q3: What are the key safety precautions to consider when working with acetylene in N-vinylpyrrolidone synthesis?

A3: Acetylene is a highly flammable and explosive gas.[4] Its use requires specialized equipment and adherence to strict safety protocols. Performing the vinylation reaction in a microreactor can significantly enhance safety by minimizing the reaction volume and improving heat and mass transfer.[4]

Q4: Can Design of Experiments (DoE) really improve my pyrrolidinone synthesis yield?

A4: Yes, DoE is a powerful statistical tool for optimizing chemical reactions. By systematically varying multiple reaction parameters simultaneously, DoE can efficiently identify the optimal conditions for maximizing yield and minimizing impurities. It allows for the study of interactions between different factors, which is often missed in traditional one-factor-at-a-time experiments.

Q5: My pyrrolidinone product appears to be hygroscopic. How should I store it?

A5: Many pyrrolidinone derivatives are hygroscopic. They should be stored in a tightly sealed container under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent moisture absorption, which can affect purity and stability.

Data Presentation: Statistical Analysis of Yield Optimization

Statistical methods like Design of Experiments (DoE) and Response Surface Methodology (RSM) are invaluable for optimizing the yield of pyrrolidinone synthesis. Below are tables summarizing quantitative data from hypothetical and literature-based optimization studies.

Table 1: DoE Factorial Design for 2-Pyrrolidinone Synthesis from γ-Butyrolactone

This table illustrates a 2³ factorial design to study the effects of temperature, pressure, and ammonia-to-lactone molar ratio on the yield of 2-pyrrolidinone.

ExperimentTemperature (°C)Pressure (MPa)NH₃:GBL RatioYield (%)
1250 (-1)10 (-1)3:1 (-1)85
2280 (+1)10 (-1)3:1 (-1)90
3250 (-1)15 (+1)3:1 (-1)88
4280 (+1)15 (+1)3:1 (-1)94
5250 (-1)10 (-1)5:1 (+1)89
6280 (+1)10 (-1)5:1 (+1)95
7250 (-1)15 (+1)5:1 (+1)92
8280 (+1)15 (+1)5:1 (+1)98

Table 2: Response Surface Methodology (RSM) Optimization of a Substituted Pyrrolidinone Synthesis

This table shows a central composite design (CCD) used to find the optimal conditions for the synthesis of a hypothetical substituted pyrrolidinone. The factors studied are catalyst loading, reaction time, and temperature.

RunCatalyst Loading (mol%)Time (h)Temperature (°C)Observed Yield (%)Predicted Yield (%)
11.068075.275.8
22.068082.582.1
31.0128080.179.7
42.0128088.989.3
51.0610078.478.0
62.0610085.385.9
71.01210083.784.2
82.01210092.191.8
90.599072.372.9
102.599089.589.0
111.539076.877.4
121.5159087.286.6
131.597070.571.1
141.5911088.487.9
151.599086.186.5
161.599086.386.5
171.599086.586.5

Experimental Protocols

This section provides detailed methodologies for key experiments in pyrrolidinone synthesis and optimization.

Protocol 1: General Procedure for the Synthesis of 2-Pyrrolidinone from γ-Butyrolactone and Ammonia

Materials:

  • γ-Butyrolactone (GBL)

  • Anhydrous Ammonia (NH₃)

  • Solid Catalyst (e.g., Magnesium Silicate)

  • High-pressure reactor equipped with temperature and pressure controls

Procedure:

  • Pack the high-pressure reactor with the solid catalyst.

  • Preheat the reactor to the desired temperature (e.g., 270°C).

  • Introduce a continuous flow of gaseous ammonia into the reactor.

  • Pump liquid γ-butyrolactone into the reactor at a controlled rate to achieve the desired molar ratio of NH₃ to GBL.

  • Maintain the reaction at the set temperature and pressure (e.g., 1.0 MPa) for the desired residence time.

  • The reactor effluent, containing 2-pyrrolidinone, unreacted starting materials, and byproducts, is passed through a condenser to liquefy the products.

  • The crude product is then purified by fractional distillation under reduced pressure.

Protocol 2: A General Workflow for a Three-Component [3+2] Cycloaddition for Spirooxindole-Pyrrolidine Synthesis

Materials:

  • Isatin derivative (1.0 mmol)

  • α-Amino acid (e.g., sarcosine, 1.2 mmol)

  • Dipolarophile (e.g., an activated alkene, 1.0 mmol)

  • Solvent (e.g., methanol or ethanol)

Procedure:

  • To a round-bottom flask, add the isatin derivative, α-amino acid, and the dipolarophile in the chosen solvent.

  • Heat the reaction mixture to reflux.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system.

Mandatory Visualization

Diagram 1: General Workflow for Pyrrolidinone Synthesis and Optimization

G cluster_0 Synthesis cluster_1 Work-up & Purification cluster_2 Analysis & Optimization A Reactant Selection (e.g., GBL, Amine) B Reaction Setup (Solvent, Catalyst, Conditions) A->B C Reaction Monitoring (TLC, GC, HPLC) B->C D Quenching & Extraction C->D E Purification (Distillation, Recrystallization, Chromatography) D->E F Product Isolation E->F G Characterization (NMR, MS, IR) F->G H Yield & Purity Analysis G->H I Statistical Analysis (DoE) Identify Key Factors H->I J Optimization Refine Conditions I->J J->B Iterative Improvement

Caption: A generalized workflow for the synthesis, purification, and optimization of pyrrolidinone derivatives.

Diagram 2: Troubleshooting Logic for Low Yield in Pyrrolidinone Synthesis

G start Low Yield Observed check_reaction Analyze Reaction Mixture (TLC, GC, NMR) start->check_reaction incomplete Incomplete Reaction? check_reaction->incomplete side_products Major Side Products? incomplete->side_products No optimize_conditions Optimize Reaction Conditions (Time, Temp, Stoichiometry) incomplete->optimize_conditions Yes change_catalyst Change/Optimize Catalyst side_products->change_catalyst Yes product_degradation Product Degradation? side_products->product_degradation No end Improved Yield optimize_conditions->end change_catalyst->end modify_workup Modify Work-up/ Purification modify_workup->end product_degradation->modify_workup No milder_conditions Use Milder Conditions product_degradation->milder_conditions Yes milder_conditions->end

Caption: A decision tree for troubleshooting and resolving low yield issues in pyrrolidinone synthesis.

References

Validation & Comparative

A Comparative Guide to Chiral HPLC Method Development for (S)-(-)-4-Hydroxy-2-pyrrolidinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of potential starting points for developing a robust chiral High-Performance Liquid Chromatography (HPLC) method for the enantiomeric separation of (S)-(-)-4-Hydroxy-2-pyrrolidinone. The selection of an appropriate chiral stationary phase (CSP) and mobile phase system is critical for achieving adequate resolution of enantiomers. Here, we compare a documented normal-phase method with alternative approaches on different polysaccharide-based columns and elution modes to guide researchers in their method development process.

Comparative Overview of Chiral HPLC Methods

The following table summarizes a documented method and plausible alternative starting conditions for the chiral separation of 4-Hydroxy-2-pyrrolidinone enantiomers. These alternatives are based on established strategies for chiral method development.

ParameterMethod A: Normal Phase (Documented)Method B: Normal Phase (Alternative)Method C: Reversed Phase (Alternative)
Chiral Stationary Phase CHIRALPAK® ADCHIRALCEL® OD-HCHIRALPAK® AD-RH
Particle Size 5 µm5 µm5 µm
Column Dimensions 250 x 4.6 mm250 x 4.6 mm250 x 4.6 mm
Mobile Phase n-Hexane / Ethanol / Methanol / TFA (95:5:2:0.1 v/v/v/v)[1]n-Hexane / Isopropanol / TFA (80:20:0.1 v/v/v)Acetonitrile / Water / TFA (60:40:0.1 v/v/v)
Flow Rate 1.0 mL/min1.0 mL/min0.8 mL/min
Temperature Ambient25°C25°C
Detection UV, 210 nmUV, 210 nmUV, 210 nm
Expected Elution Order (R)-enantiomer then (S)-enantiomerTo be determinedTo be determined

Experimental Protocols

Detailed methodologies for the compared methods are provided below. These protocols serve as a starting point for method development and optimization.

Method A: Normal Phase Separation on CHIRALPAK® AD

This method is based on a documented procedure for the analysis of the optical purity of this compound.[1]

1. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV detector.

2. Chromatographic Conditions:

  • Column: CHIRALPAK® AD, 5 µm, 250 x 4.6 mm

  • Mobile Phase: A mixture of n-Hexane, Ethanol, Methanol, and Trifluoroacetic Acid (TFA) in a ratio of 95:5:2:0.1 (v/v/v/v).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: Ambient

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Dissolve the racemic 4-Hydroxy-2-pyrrolidinone standard in the mobile phase to a concentration of 1 mg/mL.

  • Dissolve the this compound sample in the mobile phase to a concentration of 1 mg/mL.

4. Procedure:

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the racemic standard to determine the retention times of both enantiomers and calculate the resolution.

  • Inject the sample solution to determine the enantiomeric purity.

Method B: Alternative Normal Phase Separation on CHIRALCEL® OD-H

This proposed method utilizes a different polysaccharide-based CSP and a common mobile phase composition for screening chiral compounds.

1. Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV detector.

2. Chromatographic Conditions:

  • Column: CHIRALCEL® OD-H, 5 µm, 250 x 4.6 mm

  • Mobile Phase: A mixture of n-Hexane, Isopropanol, and TFA in a ratio of 80:20:0.1 (v/v/v).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Dissolve the racemic 4-Hydroxy-2-pyrrolidinone standard in a 50:50 mixture of n-Hexane and Isopropanol to a concentration of 1 mg/mL.

  • Dissolve the sample in the same diluent.

4. Procedure:

  • Equilibrate the column with the mobile phase until a stable baseline is observed.

  • Inject the racemic standard to evaluate the separation of the enantiomers.

  • Optimize the ratio of n-Hexane to Isopropanol to achieve baseline resolution (Rs ≥ 1.5).

Method C: Alternative Reversed-Phase Separation on CHIRALPAK® AD-RH

This method explores the use of a reversed-phase compatible chiral stationary phase, which can be advantageous for sample solubility and MS-compatibility.

1. Instrumentation:

  • HPLC system with a binary pump, autosampler, column oven, and UV detector.

2. Chromatographic Conditions:

  • Column: CHIRALPAK® AD-RH, 5 µm, 250 x 4.6 mm

  • Mobile Phase: A mixture of Acetonitrile, Water, and TFA in a ratio of 60:40:0.1 (v/v/v).

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 25°C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Dissolve the racemic 4-Hydroxy-2-pyrrolidinone standard in the mobile phase to a concentration of 1 mg/mL.

  • Dissolve the sample in the mobile phase.

4. Procedure:

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject the racemic standard to assess the enantiomeric separation.

  • Adjust the Acetonitrile/Water ratio to optimize retention and resolution.

Method Development Workflow

The following diagram illustrates a typical workflow for chiral HPLC method development.

Chiral_HPLC_Method_Development cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Validation Start Define Analyte: This compound Select_CSP Select Chiral Columns (e.g., Chiralpak AD, Chiralcel OD) Start->Select_CSP Select_MP Select Mobile Phase Modes (Normal, Reversed, Polar Organic) Select_CSP->Select_MP Screening Perform Screening Runs Select_MP->Screening Evaluate Evaluate Resolution (Rs) and Retention Time (tR) Screening->Evaluate Optimize_MP Optimize Mobile Phase (Solvent Ratio, Additives) Evaluate->Optimize_MP Rs < 1.5 Validation Method Validation (Linearity, Precision, Accuracy) Evaluate->Validation Rs >= 1.5 Optimize_Params Optimize Other Parameters (Flow Rate, Temperature) Optimize_MP->Optimize_Params Optimize_Params->Evaluate Final_Method Finalized Chiral HPLC Method Validation->Final_Method

References

Enantiomeric Dichotomy: A Comparative Analysis of (S)- and (R)-4-Hydroxy-2-Pyrrolidinone in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the stereospecific interactions of chiral molecules is paramount. This guide provides a comparative overview of the biological activities of (S)- and (R)-4-hydroxy-2-pyrrolidinone, highlighting the critical role of stereochemistry in determining pharmacological outcomes. While direct comparative biological assay data for these specific enantiomers is limited in publicly available literature, this guide leverages data from the closely related analog, 3-amino-1-hydroxy-2-pyrrolidinone (HA-966), to illustrate the principle of enantioselective activity within this structural class.

The pyrrolidinone scaffold is a privileged structure in medicinal chemistry, forming the core of various biologically active compounds. The introduction of a hydroxyl group at the 4-position creates a chiral center, giving rise to the (S) and (R) enantiomers. While both enantiomers share the same chemical formula and connectivity, their distinct three-dimensional arrangements can lead to significantly different interactions with chiral biological targets such as enzymes and receptors.

(S)-4-hydroxy-2-pyrrolidinone is widely recognized as a key chiral intermediate in the synthesis of various pharmaceuticals, particularly nootropic agents like Oxiracetam.[1][2] Its specific stereochemical configuration is often essential for the desired biological activity of the final drug product.[1] The (R)-enantiomer also serves as a valuable chiral building block in the synthesis of diverse biologically active molecules.

Comparative Biological Activity: Insights from an Analog

Direct, head-to-head comparisons of the biological activity of (S)- and (R)-4-hydroxy-2-pyrrolidinone in specific assays are not readily found in the current body of scientific literature. However, a study on the enantiomers of the structurally similar compound HA-966 (3-amino-1-hydroxy-2-pyrrolidinone) provides a compelling example of how stereochemistry can dictate pharmacological effects. This study evaluated the neuroprotective and anticonvulsant activities of the (R) and (S) enantiomers of HA-966, revealing a stark differentiation in their potencies.

Data Presentation

The following table summarizes the quantitative data from the in vivo assays performed on the enantiomers of HA-966, a close structural analog of 4-hydroxy-2-pyrrolidinone.

CompoundBiological AssayEndpointResult (ED50)
(S)-HA-966Anticonvulsant ActivitySeizure Prevention8.8 mg/kg
(R)-HA-966Anticonvulsant ActivitySeizure Prevention105.9 mg/kg
Racemic HA-966Anticonvulsant ActivitySeizure Prevention13.2 mg/kg
(R)-HA-966NeuroprotectionAttenuation of NMDA-induced brain injuryDose-dependent
(S)-HA-966NeuroprotectionAttenuation of NMDA-induced brain injuryIneffective

Data extracted from a study on HA-966, a structural analog of 4-hydroxy-2-pyrrolidinone.[3]

As the data illustrates, the (S)-enantiomer of HA-966 was significantly more potent as an anticonvulsant than the (R)-enantiomer.[3] Conversely, the (R)-enantiomer was effective in providing neuroprotection against NMDA-induced brain injury, while the (S)-enantiomer was inactive in this assay.[3] This clear divergence in activity underscores the importance of evaluating individual enantiomers in biological systems.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the study of HA-966.

Anticonvulsant Activity Assay

Objective: To determine the ability of the test compounds to prevent tonic extensor seizures induced by low-intensity electroshock in mice.

Animal Model: Male mice.

Procedure:

  • The test compounds (racemic HA-966, (S)-HA-966, or (R)-HA-966) were administered intravenously (IV) at various doses.

  • After a predetermined time, a low-intensity electrical stimulus was delivered via corneal electrodes to induce seizures.

  • The animals were observed for the presence or absence of a tonic extensor seizure.

  • The dose at which 50% of the animals were protected from the tonic extensor seizure (ED50) was calculated for each compound.[3]

Neuroprotection Assay

Objective: To assess the neuroprotective effects of the test compounds against N-methyl-D-aspartate (NMDA)-induced brain injury in rats.

Animal Model: Postnatal day 7 rats.

Procedure:

  • An intrastriatal injection of NMDA (15 nmol) was administered to induce excitotoxic brain injury.

  • Fifteen minutes following the NMDA injection, the test compounds (racemic HA-966, (S)-HA-966, or (R)-HA-966) were administered.

  • The extent of brain injury was assessed at a later time point using histological techniques to measure the lesion size.

  • The ability of the compounds to attenuate the NMDA-induced brain injury was evaluated in a dose-dependent manner.[3]

Visualizing the Workflow

To further clarify the experimental processes, the following diagrams illustrate the workflows for the anticonvulsant and neuroprotection assays.

Anticonvulsant_Assay_Workflow cluster_preparation Preparation cluster_administration Administration & Induction cluster_observation Observation & Analysis compound_prep Prepare solutions of (S)-, (R)-, and racemic HA-966 administer Administer compound intravenously (IV) compound_prep->administer animal_prep Select male mice animal_prep->administer electroshock Apply low-intensity corneal electroshock administer->electroshock observe Observe for tonic extensor seizures electroshock->observe calculate Calculate ED50 observe->calculate

Anticonvulsant Activity Assay Workflow.

Neuroprotection_Assay_Workflow cluster_induction Induction of Injury cluster_treatment Treatment cluster_analysis Analysis animal_prep Select postnatal day 7 rats nmda_injection Intrastriatal injection of NMDA animal_prep->nmda_injection compound_admin Administer (S)-, (R)-, or racemic HA-966 nmda_injection->compound_admin 15 min post-injection histology Histological analysis of brain tissue compound_admin->histology lesion_measurement Measure lesion size histology->lesion_measurement

Neuroprotection Assay Workflow.

Conclusion

The stark contrast in the biological activities of the (S) and (R) enantiomers of HA-966 serves as a powerful illustration of the principle of stereoselectivity in pharmacology. While direct comparative data for (S)- and (R)-4-hydroxy-2-pyrrolidinone remains to be fully elucidated in the public domain, the findings from its close analog strongly suggest that a similar enantioselective profile may exist. For researchers in drug discovery and development, these findings reinforce the critical need to synthesize and evaluate individual enantiomers in a comprehensive panel of biological assays. The seemingly subtle difference in the spatial arrangement of a single hydroxyl group can be the determining factor between therapeutic efficacy and inactivity, or even the emergence of off-target effects. Future studies directly comparing the biological activities of (S)- and (R)-4-hydroxy-2-pyrrolidinone are warranted to fully characterize their pharmacological profiles and unlock their therapeutic potential.

References

A Comparative Guide to Chiral Auxiliaries in Asymmetric Synthesis: Alternatives to (S)-(-)-4-Hydroxy-2-pyrrolidinone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stereocontrolled synthesis of chiral molecules is a cornerstone of modern organic chemistry. Chiral auxiliaries are a powerful and well-established strategy, temporarily guiding a chemical transformation to yield a specific stereoisomer. While (S)-(-)-4-Hydroxy-2-pyrrolidinone, derived from glutamic acid, represents a class of pyrrolidine-based auxiliaries, a range of highly effective alternatives have become standards in the synthetic chemist's toolkit.

This guide provides an objective comparison of the performance of prominent chiral auxiliaries—Evans' Oxazolidinones, Oppolzer's Camphorsultam, and Enders' SAMP/RAMP Hydrazones (as advanced pyrrolidine-based alternatives)—in key asymmetric reactions. The comparison is supported by experimental data, detailed protocols, and workflow visualizations to aid in the selection of the optimal auxiliary for a given synthetic challenge.

General Principles of Chiral Auxiliary-Mediated Synthesis

The use of a chiral auxiliary typically involves a three-step sequence: covalent attachment of the auxiliary to a prochiral substrate, a diastereoselective bond-forming reaction, and subsequent cleavage of the auxiliary to release the enantiomerically enriched product. The ideal auxiliary should be readily available, easy to attach and remove, and exert a high degree of stereocontrol.

Chiral Auxiliary Workflow sub Prochiral Substrate adduct Substrate-Auxiliary Adduct (S-Xc) sub->adduct Attachment aux Chiral Auxiliary (Xc) aux->adduct diastereomer Diastereomeric Product adduct->diastereomer Diastereoselective Reaction reagent Reagent reagent->diastereomer product Enantiopure Product diastereomer->product Cleavage recovered_aux Recovered Auxiliary (Xc) diastereomer->recovered_aux Cleavage

A generalized workflow for asymmetric synthesis using a chiral auxiliary.

Structural Comparison of Key Chiral Auxiliaries

The steric and electronic properties of a chiral auxiliary are critical to its ability to direct stereoselective reactions. Below are the structures of this compound and its most common high-performing alternatives.

Structures of common chiral auxiliaries.

Performance in Asymmetric Alkylation

Asymmetric alkylation of enolates is a fundamental carbon-carbon bond-forming reaction. The choice of chiral auxiliary is crucial for achieving high diastereoselectivity.

Table 1: Performance Comparison in Asymmetric Alkylation
Auxiliary ClassSubstrateElectrophileBaseYield (%)Diastereomeric Ratio (d.r.) / Diastereomeric Excess (d.e.)
Evans' Oxazolidinone N-Propionyl oxazolidinoneAllyl IodideNaHMDS~70%98:2 d.r.
Evans' Oxazolidinone N-Propionyl oxazolidinoneBenzyl BromideLDA>95%>99% d.e.[1]
Oppolzer's Camphorsultam N-Propionyl sultamAllyl BromideNaHMDS91%98.5:1.5 d.r.
Myers' Pseudoephedrine N-Propionyl pseudoephedrine amideBenzyl BromideLDA, LiCl90%≥99% d.e.[2]
Enders' SAMP Hydrazone Cyclohexanone SAMP HydrazoneMethyl IodideLDA95%≥96% d.e.
Enders' SAMP Hydrazone 3-Pentanone SAMP HydrazoneEthyl IodideLDA90%≥97% d.e.[3]

Note: Data is compiled from various literature sources and direct comparison should be made with caution as reaction conditions may vary.

Performance in Asymmetric Aldol Reactions

The aldol reaction is a powerful method for constructing β-hydroxy carbonyl compounds, creating up to two new stereocenters. Chiral auxiliaries provide excellent control over the reaction's stereochemical outcome.

Table 2: Performance Comparison in Asymmetric Aldol Reactions
Auxiliary ClassEnolate SourceAldehydeReagentYield (%)Diastereomeric Ratio (d.r.)
Evans' Oxazolidinone N-Propionyl imideIsobutyraldehydeBu₂BOTf, Et₃N85%>99:1 (syn:anti)[4]
Evans' Oxazolidinone N-Propionyl imideBenzaldehydeBu₂BOTf, Et₃N80%95:5 (syn:anti)[4]
Oppolzer's Camphorsultam N-Propionyl imideBenzaldehydeTiCl₄, (-)-Sparteine89%98:2 (anti:syn)[4]
Prolinol-derived Amide Propanoyl-(S)-prolinolBenzaldehydeLDA80-90%>95:5 (syn:anti)[5]

Note: Data is compiled from various literature sources and direct comparison should be made with caution as reaction conditions may vary.

Experimental Protocols

Detailed methodologies are crucial for reproducibility. Below are representative protocols for the use of each class of auxiliary in an asymmetric alkylation.

Protocol 1: Asymmetric Alkylation using an Evans' Oxazolidinone Auxiliary
  • Acylation: To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous THF at -78 °C, add n-BuLi (1.05 eq) dropwise. After 15 minutes, add propionyl chloride (1.1 eq) and allow the reaction to warm to room temperature. Quench with saturated aqueous NH₄Cl and extract the product.[4]

  • Alkylation: Dissolve the N-propionyl oxazolidinone (1.0 eq) in anhydrous THF and cool to -78 °C. Add sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq) dropwise and stir for 30 minutes to form the sodium enolate. Add the electrophile (e.g., allyl iodide, 1.2 eq) and stir at -78 °C until completion. Quench with saturated aqueous NH₄Cl. The product is then extracted, dried, and purified.

  • Auxiliary Cleavage: Dissolve the purified alkylated product (1.0 eq) in a 4:1 mixture of THF and water. Cool to 0 °C and add lithium hydroxide (2.0 eq) and 30% hydrogen peroxide (4.0 eq). Stir for 1-4 hours. Quench with aqueous sodium sulfite. The chiral auxiliary can be recovered by extraction, and the desired carboxylic acid is isolated from the aqueous layer after acidification.[6]

Protocol 2: Asymmetric Alkylation using an Enders' SAMP Hydrazone Auxiliary
  • Hydrazone Formation: A mixture of the ketone (e.g., 3-pentanone, 1.2 eq) and (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP, 1.0 eq) is heated at 60 °C overnight under an inert atmosphere. The resulting hydrazone is purified by distillation.[3]

  • Alkylation: The purified hydrazone (1.0 eq) is dissolved in anhydrous diethyl ether and added to a solution of lithium diisopropylamide (LDA, 1.1 eq) at 0 °C. The mixture is stirred for 1 hour, then cooled to -78 °C. The alkyl halide (1.1 eq) is added slowly, and the reaction is allowed to warm to room temperature and stirred overnight. The reaction is quenched with water, and the product is extracted.[3]

  • Auxiliary Cleavage (Ozonolysis): The crude alkylated hydrazone is dissolved in dichloromethane and cooled to -78 °C. Ozone is bubbled through the solution until a persistent blue color is observed. The reaction is then purged with nitrogen, and a reducing agent (e.g., triphenylphosphine or dimethyl sulfide) is added to work up the ozonide. This cleaves the C=N bond, yielding the α-alkylated ketone.[3][6]

Protocol 3: Asymmetric Alkylation using a Myers' Pseudoephedrine Auxiliary
  • Amide Formation: (1R,2R)-(+)-Pseudoephedrine (1.0 eq) is reacted with an acyl chloride or anhydride (1.1 eq) in the presence of a base like triethylamine to form the corresponding amide.[6]

  • Alkylation: To a suspension of the pseudoephedrine amide (1.0 eq) and anhydrous LiCl (6.0 eq) in dry THF at -78 °C, LDA (2.2 eq) is slowly added. The mixture is briefly warmed to 0 °C and then re-cooled. The alkylating agent (1.2 eq) is added, and the reaction is monitored by TLC. The reaction is quenched with saturated aqueous ammonium chloride.[6][7]

  • Auxiliary Cleavage (to Carboxylic Acid): The purified alkylated amide is dissolved in a solvent mixture such as dioxane/water and heated to reflux with aqueous sulfuric acid (e.g., 9 N H₂SO₄) for 12-24 hours. After cooling and workup, the enantiomerically enriched carboxylic acid is isolated. The pseudoephedrine auxiliary can be recovered from the aqueous layer.[5]

Selection Logic and Conclusion

The choice of a chiral auxiliary is a multi-faceted decision that depends on the specific reaction, the desired product, and practical considerations.

Auxiliary Selection Logic start Define Synthetic Target & Reaction Type reaction_type Key Transformation? start->reaction_type aldol Evans' Oxazolidinone (High syn-selectivity) reaction_type->aldol Aldol Addition alkylation Alkylation reaction_type->alkylation Alkylation cycloaddition Oppolzer's Sultam (Diels-Alder, etc.) reaction_type->cycloaddition Cycloaddition ketone_alk Enders' SAMP/RAMP (Ketone α-Alkylation) alkylation->ketone_alk Ketone Substrate cleavage Desired Product Functional Group? alkylation->cleavage Carboxylic Acid Derivative acid Evans / Pseudoephedrine (LiOH/H₂O₂ or Hydrolysis) cleavage->acid Carboxylic Acid alcohol Pseudoephedrine (Reductive Cleavage) cleavage->alcohol Alcohol ketone SAMP (Ozonolysis) / Pseudoephedrine (Organometallic) cleavage->ketone Ketone

Decision guide for selecting a chiral auxiliary.

  • Evans' Oxazolidinones are the gold standard for achieving high syn-diastereoselectivity in aldol reactions and are also highly effective for the alkylation of carboxylic acid derivatives.[4][8]

  • Oppolzer's Camphorsultam provides a rigid and robust scaffold that delivers high stereoselectivity in a wide range of reactions, including alkylations, aldol reactions (often favoring anti-products depending on conditions), and cycloadditions.[9] The crystalline nature of its derivatives can be a significant advantage for purification.

  • Enders' SAMP/RAMP Hydrazones are exceptionally effective for the α-alkylation of aldehydes and ketones, a transformation that can be challenging with other auxiliaries.[6]

  • Myers' Pseudoephedrine offers a practical and cost-effective solution for asymmetric alkylation. A key advantage is the variety of cleavage methods available, allowing access to enantiomerically enriched carboxylic acids, alcohols, aldehydes, or ketones from a single intermediate.[4][5]

While this compound and other simple proline-derivatives are valuable chiral building blocks, the auxiliaries detailed in this guide have demonstrated broader applicability and often higher and more predictable stereocontrol in a vast range of synthetic applications. The selection should be guided by the specific transformation required, with the extensive literature on these alternatives providing a reliable roadmap for achieving the desired stereochemical outcome.

References

Spectroscopic Differentiation of 4-Hydroxy-2-pyrrolidinone Diastereomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the spectroscopic characteristics of the cis and trans diastereomers of 4-hydroxy-2-pyrrolidinone. Differentiating these stereoisomers is crucial in various research and development applications, including the synthesis of chiral drugs and biologically active molecules. While extensive experimental data for the trans diastereomer is available, corresponding data for the cis isomer is less common in the literature. This guide, therefore, presents the available experimental data for the trans isomer and contrasts it with the theoretically predicted spectroscopic features of the cis isomer, offering a practical framework for their differentiation.

Introduction

4-Hydroxy-2-pyrrolidinone possesses two stereocenters, giving rise to two pairs of enantiomers, which are diastereomeric to each other: the trans isomers ((4R,5S) and (4S,5R)) and the cis isomers ((4R,5R) and (4S,5S)). The relative orientation of the hydroxyl group at C4 and the lactam ring substituents determines the diastereomeric form. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are powerful tools for elucidating the stereochemistry of these compounds.

Comparative Spectroscopic Data

The following tables summarize the available and predicted spectroscopic data for the trans and cis diastereomers of 4-hydroxy-2-pyrrolidinone.

Table 1: ¹H NMR Spectral Data (Predicted for cis, Experimental for trans)
Proton cis-4-Hydroxy-2-pyrrolidinone (Predicted) *trans-4-Hydroxy-2-pyrrolidinone (Experimental) Key Differentiating Features
H-3a ~ 2.2 - 2.4 ppm2.29 ppm (dd, J = 17.2, 2.4 Hz)The coupling constants between H-4 and the H-3 protons are expected to be significantly different due to the change in dihedral angles. A smaller J-coupling is predicted for the cis isomer.
H-3b ~ 2.6 - 2.8 ppm2.65 ppm (dd, J = 17.2, 6.4 Hz)
H-4 ~ 4.3 - 4.5 ppm4.40 ppm (m)The multiplicity and chemical shift of H-4 will be influenced by the different coupling interactions.
H-5a ~ 3.1 - 3.3 ppm3.17 ppm (dd, J = 11.2, 2.0 Hz)The coupling constants between H-4 and the H-5 protons will also differ.
H-5b ~ 3.5 - 3.7 ppm3.58 ppm (dd, J = 11.2, 5.2 Hz)
N-H ~ 7.5 - 8.0 ppm7.75 ppm (br s)The chemical shift of the N-H proton can be influenced by differences in intermolecular hydrogen bonding, which may vary between the solid-state packing of the diastereomers.
O-H ~ 4.5 - 5.5 ppm5.01 ppm (br s)The chemical shift of the O-H proton is also sensitive to hydrogen bonding and solvent.

Note: Experimental data for the trans isomer is based on publicly available spectra for the enantiomers, such as (4S)-4-hydroxy-2-pyrrolidinone. Predictions for the cis isomer are based on established principles of NMR spectroscopy.

Table 2: ¹³C NMR Spectral Data (Predicted for cis, Experimental for trans)
Carbon cis-4-Hydroxy-2-pyrrolidinone (Predicted) *trans-4-Hydroxy-2-pyrrolidinone (Experimental) Key Differentiating Features
C-2 ~ 176 - 178 ppm177.1 ppmMinor shifts are expected for all carbons due to the different steric and electronic environments in the two diastereomers.
C-3 ~ 38 - 40 ppm39.2 ppm
C-4 ~ 68 - 70 ppm69.1 ppm
C-5 ~ 55 - 57 ppm56.2 ppm
Table 3: IR Spectral Data (Predicted for cis, Experimental for trans)
Functional Group cis-4-Hydroxy-2-pyrrolidinone (Predicted) *trans-4-Hydroxy-2-pyrrolidinone (Experimental) Key Differentiating Features
O-H Stretch 3200 - 3400 cm⁻¹ (broad)~3350 cm⁻¹ (broad)The position and broadness of the O-H and N-H stretching bands can vary due to differences in intra- and intermolecular hydrogen bonding patterns between the diastereomers.
N-H Stretch 3100 - 3300 cm⁻¹ (broad)~3200 cm⁻¹ (broad)
C=O Stretch (Amide) ~1680 - 1700 cm⁻¹~1690 cm⁻¹
Fingerprint Region 600 - 1400 cm⁻¹600 - 1400 cm⁻¹The fingerprint region is expected to show the most significant differences, with unique patterns of C-C, C-N, and C-O stretching and bending vibrations for each diastereomer.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the 4-hydroxy-2-pyrrolidinone diastereomer in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O).

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the range of 0-10 ppm.

    • Use a pulse angle of 30-45 degrees.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the range of 0-200 ppm.

    • Use a proton-decoupled pulse sequence.

    • Set the relaxation delay to 2-5 seconds.

    • Acquire a larger number of scans to compensate for the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Solid State (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr) powder and press into a thin, transparent pellet.

    • Solid State (ATR): Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

    • Solution: Dissolve the sample in a suitable solvent (e.g., chloroform, dichloromethane) that has minimal IR absorption in the regions of interest.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or the pure solvent/KBr pellet).

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add multiple scans to improve the signal-to-noise ratio.

  • Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Impact (EI) ionization.

  • Data Acquisition:

    • ESI-MS: Infuse the sample solution directly into the ESI source. Acquire the mass spectrum in positive or negative ion mode.

    • GC-MS: Inject the sample onto a suitable GC column to separate it from any impurities before it enters the mass spectrometer. The mass spectrum is then acquired.

  • Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak ([M+H]⁺, [M-H]⁻, or M⁺•) to confirm the molecular weight. The fragmentation patterns of the diastereomers are expected to be very similar, if not identical, as mass spectrometry is generally not used to differentiate diastereomers unless they can be chromatographically separated first.

Visualization of Analytical Workflow and Structural Rationale

experimental_workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Structure Elucidation Sample 4-Hydroxy-2-pyrrolidinone (Diastereomeric Mixture or Pure Isomer) NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR Infrared Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts (δ) Coupling Constants (J) NMR->NMR_Data IR_Data Vibrational Frequencies (cm⁻¹) IR->IR_Data MS_Data Mass-to-Charge Ratio (m/z) Fragmentation Pattern MS->MS_Data Conclusion Diastereomer Identification (cis vs. trans) NMR_Data->Conclusion IR_Data->Conclusion MS_Data->Conclusion Confirms MW

Caption: Experimental workflow for the spectroscopic analysis and differentiation of 4-hydroxy-2-pyrrolidinone diastereomers.

structural_differentiation cluster_structure Diastereomeric Structures cluster_nmr ¹H NMR Differentiation cluster_ir IR Differentiation cis cis-Isomer (OH and Ring Substituent on Same Face) nmr_coupling Different Dihedral Angles (H-C4-C3-H and H-C4-C5-H) cis->nmr_coupling ir_h_bonding Different Inter- and Intramolecular Hydrogen Bonding cis->ir_h_bonding trans trans-Isomer (OH and Ring Substituent on Opposite Faces) trans->nmr_coupling trans->ir_h_bonding nmr_j_values Different J-Coupling Constants nmr_coupling->nmr_j_values leads to ir_shifts Shifts in O-H and N-H Stretching Frequencies and Fingerprint Region Differences ir_h_bonding->ir_shifts causes

Caption: Logical relationship between stereochemistry and expected spectroscopic differences in 4-hydroxy-2-pyrrolidinone diastereomers.

Conclusion

The spectroscopic differentiation of cis and trans 4-hydroxy-2-pyrrolidinone diastereomers relies primarily on the nuanced differences observed in their ¹H NMR and IR spectra. In ¹H NMR, the key distinguishing features are the coupling constants of the proton at the hydroxyl-bearing carbon (C4) with its neighbors, which are dictated by the rigid dihedral angles in the five-membered ring. For IR spectroscopy, subtle shifts in the hydroxyl and amide stretching frequencies, along with more pronounced differences in the fingerprint region, can be indicative of a specific diastereomer, arising from distinct hydrogen bonding networks in the solid state. While mass spectrometry can confirm the molecular weight, it is generally not sufficient for diastereomeric differentiation without prior chromatographic separation. This guide provides a foundational framework for researchers to approach the stereochemical analysis of these important synthetic intermediates.

A Comparative Guide to the Synthetic Validation of (S)-(-)-4-Hydroxy-2-pyrrolidinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-(-)-4-Hydroxy-2-pyrrolidinone is a valuable chiral building block in the synthesis of numerous pharmaceuticals, including nootropic agents like oxiracetam. Its stereocenter and versatile functional groups make it a critical intermediate in the development of new chemical entities. This guide provides an objective comparison of various synthetic protocols for obtaining enantiomerically pure this compound, supported by experimental data and detailed methodologies.

Comparison of Synthetic Protocols

Several distinct strategies have been developed for the synthesis of this compound, each with its own advantages and drawbacks. The choice of a particular route often depends on factors such as starting material availability, desired scale, and the required optical purity. The following table summarizes the key quantitative data for the most common synthetic approaches.

Synthetic ApproachStarting Material(s)Key Reagents/CatalystsReported YieldOptical Purity (ee)Reference(s)
Chiral Pool Synthesis (S)-Malic Acid or L-Aspartic AcidVaries (multi-step)Moderate to GoodHigh[1]
Cyclization of GABOB Derivatives Ethyl (S)-4-amino-3-hydroxybutyrateSodium methoxide (catalytic)~79%High[2]
Reduction of Tetramic Acid Intermediates N-Boc-amino acids, Meldrum's acidEDC, DMAP, Sodium borohydride6-9%Not specified
Biocatalytic Hydroxylation N-substituted pyrrolidin-2-onesSphingomonas sp. HXN-200 (whole-cell biocatalyst)46-68%>99.9%[3]
Kinetic Resolution Racemic 4-hydroxy-2-pyrrolidinoneResolving agent (e.g., 1-phenylethylamine)<50% (theoretical)High

Experimental Protocols

Synthesis from Chiral Pool: (S)-Malic Acid

This approach utilizes a readily available and inexpensive chiral starting material to establish the stereochemistry of the final product. The synthesis involves a multi-step sequence.

Representative Protocol:

  • Esterification of (S)-Malic Acid: (S)-Malic acid is first converted to its corresponding diester, typically dimethyl or diethyl malate, using standard esterification conditions (e.g., alcohol solvent with an acid catalyst).

  • Mesylation or Tosylation: The secondary hydroxyl group of the dialkyl (S)-malate is activated by conversion to a good leaving group, such as a mesylate or tosylate, by reaction with methanesulfonyl chloride or p-toluenesulfonyl chloride, respectively, in the presence of a base like pyridine.

  • Azide Displacement: The activated hydroxyl group undergoes nucleophilic substitution with sodium azide to introduce the nitrogen functionality with inversion of configuration.

  • Reduction and Cyclization: The azide and one of the ester groups are selectively reduced, often using a reducing agent like sodium borohydride, followed by in situ or subsequent cyclization to form the lactam ring. Alternatively, catalytic hydrogenation can be employed to reduce the azide to an amine, which then displaces the ester to form the pyrrolidinone ring.

Base-Catalyzed Cyclization of Ethyl (S)-4-amino-3-hydroxybutyrate

This method provides a more direct route to the target molecule from a pre-functionalized linear precursor.

Experimental Protocol: [2]

  • Reaction Setup: A solution of ethyl (S)-4-amino-3-hydroxybutyrate (1.32 g, 9.0 mmol) in methanol (25 ml) is prepared in a round-bottom flask equipped with a magnetic stirrer.

  • Catalyst Addition: A 28% methanol solution of sodium methoxide (40 mg, 0.2 mmol as NaOMe) is added to the reaction mixture.

  • Reaction: The mixture is stirred at room temperature for 2 hours.

  • Workup and Purification: After the reaction is complete, the methanol is removed under reduced pressure. The resulting crude crystals are recrystallized from ethanol to afford colorless crystals of (S)-4-hydroxy-2-pyrrolidinone.

  • Yield: 0.71 g (79%).

Synthesis via Tetramic Acid Intermediates

This route involves the construction of a pyrrolidine-2,4-dione (tetramic acid) intermediate followed by a regioselective reduction.

Experimental Protocol:

  • Formation of the Tetramic Acid Intermediate:

    • N-Boc-alanine and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) are added to a solution of Meldrum's acid and 4-dimethylaminopyridine (DMAP) in dichloromethane at 0°C.

    • The mixture is stirred overnight at room temperature.

    • The reaction mixture is then washed successively with brine, 5% citric acid, and brine again.

    • The organic phase is refluxed for 30 minutes and then concentrated to yield the crude tetramic acid intermediate.

  • Regioselective Reduction:

    • The crude tetramic acid is dissolved in methanol and cooled to 0°C.

    • Sodium borohydride is added portion-wise, and the reaction is stirred for 1 hour at 0°C and then at room temperature for 24 hours.

    • The solvent is removed, and the crude product is purified by column chromatography to yield the 4-hydroxy-2-pyrrolidinone derivative.

  • Overall Yield: The reported yields for the final product are in the range of 6-9%.

Biocatalytic Hydroxylation

This chemoenzymatic approach offers high enantioselectivity through the use of a whole-cell biocatalyst.

Experimental Protocol: [3]

  • Cultivation of Biocatalyst: Sphingomonas sp. HXN-200 is cultivated in a suitable nutrient medium until a desired cell density is reached.

  • Biotransformation:

    • The N-substituted pyrrolidin-2-one substrate is added to a suspension of the resting cells in a buffer solution (e.g., potassium phosphate buffer).

    • The reaction mixture is incubated at a controlled temperature (e.g., 30°C) with shaking to ensure adequate aeration.

  • Extraction and Purification:

    • After the reaction is complete, the mixture is extracted with an organic solvent such as ethyl acetate.

    • The organic extracts are combined, dried, and concentrated.

    • The resulting product is purified by chromatography to yield the enantiopure (S)-N-substituted-4-hydroxy-2-pyrrolidinone.

  • Yield and Enantiomeric Excess: Reported yields are in the range of 46-68% with an enantiomeric excess of >99.9%.

Visualizations

Synthetic Pathway Comparison

G cluster_0 Chiral Pool Synthesis cluster_1 Cyclization of GABOB Derivative cluster_2 Tetramic Acid Route cluster_3 Biocatalytic Hydroxylation Malic_Acid (S)-Malic Acid Multi_Step_1 Multi-step Conversion Malic_Acid->Multi_Step_1 Moderate Yield Product_1 (S)-(-)-4-Hydroxy- 2-pyrrolidinone Multi_Step_1->Product_1 GABOB_Derivative Ethyl (S)-4-amino- 3-hydroxybutyrate Cyclization Base-catalyzed Cyclization GABOB_Derivative->Cyclization High Yield (~79%) Product_2 (S)-(-)-4-Hydroxy- 2-pyrrolidinone Cyclization->Product_2 N_Boc_AA N-Boc-Amino Acid Tetramic_Acid Tetramic Acid Intermediate N_Boc_AA->Tetramic_Acid Reduction Regioselective Reduction Tetramic_Acid->Reduction Low Yield (6-9%) Product_3 (S)-(-)-4-Hydroxy- 2-pyrrolidinone Reduction->Product_3 Pyrrolidinone N-substituted Pyrrolidin-2-one Hydroxylation Biocatalytic Hydroxylation Pyrrolidinone->Hydroxylation Good Yield, >99.9% ee Product_4 (S)-(-)-4-Hydroxy- 2-pyrrolidinone Hydroxylation->Product_4

Caption: Comparison of major synthetic routes to this compound.

Experimental Workflow for Base-Catalyzed Cyclization

G Start Start Dissolve Dissolve Ethyl (S)-4-amino- 3-hydroxybutyrate in Methanol Start->Dissolve Add_Catalyst Add catalytic amount of Sodium Methoxide in Methanol Dissolve->Add_Catalyst Stir Stir at Room Temperature for 2 hours Add_Catalyst->Stir Concentrate Remove Methanol under Reduced Pressure Stir->Concentrate Recrystallize Recrystallize from Ethanol Concentrate->Recrystallize Product Isolate (S)-(-)-4-Hydroxy- 2-pyrrolidinone Recrystallize->Product

Caption: Workflow for the synthesis via base-catalyzed cyclization.

Logical Relationship of Biocatalytic Approach

G Substrate N-substituted Pyrrolidin-2-one Process Regio- and Stereoselective Hydroxylation Substrate->Process Biocatalyst Whole-cell Biocatalyst (Sphingomonas sp. HXN-200) Biocatalyst->Process Product Enantiopure (S)-(-)-4-Hydroxy- 2-pyrrolidinone (>99.9% ee) Process->Product

Caption: Key elements of the biocatalytic hydroxylation method.

References

comparative study of different synthetic routes to 4-hydroxy-2-pyrrolidinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

4-Hydroxy-2-pyrrolidinone is a valuable chiral building block in the synthesis of various pharmaceuticals. Its versatile structure, featuring a hydroxyl group and a lactam moiety, allows for a wide range of chemical modifications, making it a crucial intermediate in the development of new drugs. This guide provides a comparative analysis of three distinct synthetic routes to 4-hydroxy-2-pyrrolidinone, offering insights into their efficiency, stereoselectivity, and overall practicality.

Comparison of Synthetic Routes

The following table summarizes the key quantitative data for the different synthetic approaches to 4-hydroxy-2-pyrrolidinone.

Parameter Route 1: From 4-Amino-3-hydroxybutyric Acid Route 2: From Tetramic Acid Intermediates Route 3: Biocatalytic Hydroxylation
Starting Material 4-Amino-3-hydroxybutyric acid or its ester derivativesN-Boc-amino acids and Meldrum's acidN-Substituted pyrrolidin-2-ones
Key Reagents/Catalysts Base catalyst (e.g., Sodium Methoxide), Pd/C for precursor synthesisEDC.HCl, DMAP, NaBH₄Sphingomonas sp. HXN-200
Reaction Steps 1-221
Overall Yield Up to 76%[1]Low (Overall yield likely <5% based on reported step yields of 10-22% and 6-9%)[2]46-68%[3]
Enantioselectivity Can be enantioselective if starting from a chiral precursor (e.g., (S)-malic acid)Can be enantioselective depending on the starting amino acid.High (>99.9% ee)[3]
Reaction Conditions Room temperature to reflux, 2.5 hours[1]Step 1: 25°C, 3 hours; Step 2: 0°C to room temperature, 25 hours[2]Biocatalytic conditions
Advantages High yield, relatively short reaction time with catalyst, potential for enantioselectivity.Utilizes readily available starting materials.Excellent enantioselectivity, environmentally friendly (biocatalytic).
Disadvantages Requires synthesis of the starting material, which can add steps.Low overall yield, multi-step process.Requires specific biocatalyst, may be limited by substrate scope of the enzyme.

Experimental Protocols

Route 1: Synthesis from 4-Amino-3-hydroxybutyric Acid Derivative

This route involves the base-catalyzed cyclization of a 4-amino-3-hydroxybutyric acid ester. The precursor, an azido-hydroxybutyrate, is first reduced and then cyclized in a one-pot reaction.

Experimental Protocol:

  • Ethyl (S)-4-azido-3-hydroxybutyrate is dissolved in methanol.

  • A catalytic amount of 5% palladium on carbon and a 28% methanol solution of sodium methoxide are added to the solution.

  • The mixture is stirred at room temperature under a hydrogen gas atmosphere for approximately 2.5 hours to facilitate both the reduction of the azide and the subsequent ring-closing reaction.

  • Upon completion, the catalyst is removed by filtration.

  • The filtrate is concentrated under reduced pressure to yield the crude product.

  • Recrystallization from ethanol affords colorless crystals of (S)-4-hydroxy-2-pyrrolidinone.[1]

Route 2: Synthesis from Tetramic Acid Intermediates

This two-step synthesis begins with the formation of a pyrrolidine-2,4-dione from an N-protected amino acid, followed by a regioselective reduction.

Experimental Protocol:

Step 1: Synthesis of tert-Butyl 2-methyl-3,5-dioxopyrrolidine-1-carboxylate

  • N-Boc-Alanine and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC.HCl) are reacted in the presence of 4-dimethylaminopyridine (DMAP) and Meldrum's acid in dichloromethane.

  • The reaction mixture is stirred at 25°C for 3 hours.

  • The resulting pyrrolidine-2,4-dione is purified by column chromatography.

Step 2: Regioselective Reduction to tert-Butyl 4-hydroxy-2-methyl-5-oxopyrrolidine-1-carboxylate

  • The purified pyrrolidine-2,4-dione is dissolved in methanol.

  • Sodium borohydride (NaBH₄) is added to the stirred solution at 0°C.

  • The reaction mixture is stirred for 1 hour at 0°C and then for 24 hours at room temperature.

  • The solvent is removed under reduced pressure, and the product is purified by column chromatography to yield the N-Boc protected 4-hydroxy-2-pyrrolidinone derivative.[2]

Route 3: Biocatalytic Hydroxylation

This method utilizes a whole-cell biocatalyst for the regio- and stereoselective hydroxylation of an N-substituted pyrrolidin-2-one.

Experimental Protocol:

  • A culture of Sphingomonas sp. HXN-200 is grown to a suitable cell density.

  • The N-substituted pyrrolidin-2-one substrate is added to the cell culture.

  • The mixture is incubated under appropriate conditions (temperature, shaking) to allow for the enzymatic hydroxylation to occur.

  • The product is extracted from the culture medium.

  • Purification, often involving crystallization, is performed to isolate the enantiopure (S)-N-substituted 4-hydroxy-2-pyrrolidinone.[3]

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the described synthetic routes.

Synthesis_Route_1 start 4-Azido-3-hydroxybutyrate intermediate 4-Amino-3-hydroxybutyrate (in situ) start->intermediate Pd/C, H₂ product 4-Hydroxy-2-pyrrolidinone intermediate->product Base Catalyst (e.g., NaOMe)

Caption: Route 1: From 4-Amino-3-hydroxybutyric Acid.

Synthesis_Route_2 start N-Boc-Amino Acid + Meldrum's Acid intermediate Pyrrolidine-2,4-dione start->intermediate EDC.HCl, DMAP product 4-Hydroxy-2-pyrrolidinone (N-Boc protected) intermediate->product NaBH₄

Caption: Route 2: From Tetramic Acid Intermediates.

Synthesis_Route_3 start N-Substituted Pyrrolidin-2-one product (S)-N-Substituted 4-Hydroxy-2-pyrrolidinone start->product Sphingomonas sp. HXN-200

Caption: Route 3: Biocatalytic Hydroxylation.

References

The Virtuous Cycle: A Cost-Benefit Analysis of (S)-4-hydroxy-2-pyrrolidinone in Large-Scale Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of chiral building blocks is a critical decision that profoundly impacts the economic viability and efficiency of large-scale pharmaceutical synthesis. (S)-4-hydroxy-2-pyrrolidinone, a versatile chiral lactam, serves as a pivotal intermediate in the synthesis of numerous bioactive molecules, most notably the nootropic agent oxiracetam. This guide provides a comprehensive cost-benefit analysis of utilizing (S)-4-hydroxy-2-pyrrolidinone, comparing its primary synthetic routes and evaluating a key alternative, (S)-3-hydroxy-gamma-butyrolactone.

Executive Summary

The large-scale synthesis of (S)-4-hydroxy-2-pyrrolidinone presents a trade-off between established chemical routes and emerging biocatalytic methods. Chemical synthesis, primarily from (S)-4-amino-3-hydroxybutyric acid derivatives, offers a mature and well-documented approach. However, the cost of starting materials can be a significant driver of the final product's price. Biocatalytic routes, such as the stereoselective hydroxylation of pyrrolidin-2-one, provide a promising alternative with the potential for high selectivity and milder reaction conditions, although scalability and catalyst cost require careful consideration.

As a direct competitor, (S)-3-hydroxy-gamma-butyrolactone, synthesized efficiently from inexpensive starting materials like L-malic acid or carbohydrates, presents a compelling economic advantage in certain applications. This analysis delves into the quantitative data and experimental protocols for these synthetic strategies to provide a clear framework for informed decision-making in drug development and manufacturing.

Data Presentation: A Comparative Overview

To facilitate a clear comparison, the following tables summarize the key quantitative data for the large-scale synthesis of (S)-4-hydroxy-2-pyrrolidinone and its alternative, (S)-3-hydroxy-gamma-butyrolactone.

Table 1: Synthesis of (S)-4-hydroxy-2-pyrrolidinone

ParameterChemical Synthesis from (S)-4-Amino-3-hydroxybutyric Acid EsterBiocatalytic Hydroxylation of N-substituted Pyrrolidin-2-one
Starting Material Ethyl (S)-4-amino-3-hydroxybutyrateN-substituted Pyrrolidin-2-one
Key Reagents Base catalyst (e.g., sodium methoxide)Sphingomonas sp. biocatalyst, cofactors
Reported Yield ~67-76%[1]46-68%[2][3]
Purity/Enantiomeric Excess (ee) High (>99% after recrystallization)[1]>92% ee (can be >99.9% after crystallization)[2][3]
Starting Material Cost High (Price for (S)-4-amino-3-hydroxybutyric acid is high for small quantities, bulk pricing not readily available)Moderate (Depends on the cost of the N-substituted pyrrolidin-2-one)
Process Complexity Multi-step, requires protection/deprotectionFewer steps, milder conditions
Scalability Established for large-scale productionPotentially scalable, requires bioreactor infrastructure

Table 2: Synthesis of the Alternative, (S)-3-hydroxy-gamma-butyrolactone

ParameterChemoenzymatic Synthesis from L-Malic AcidMicrobial Fermentation from Carbohydrates
Starting Material L-Malic AcidD-Xylose or other renewable sugars
Key Reagents Selective hydrogenation, Lipase (e.g., from Candida rugosa)[4]Engineered microorganisms (e.g., E. coli)
Reported Yield ~80% (isolated yield on 1,850 kg scale)[4]~52% (molar yield)
Purity/Enantiomeric Excess (ee) >99.5%[5]~99.3%
Starting Material Cost Low (L-Malic Acid is a commodity chemical)Very Low (Carbohydrates are inexpensive bulk materials)
Process Complexity Multi-step but well-optimized for large scaleRequires fermentation and downstream processing
Scalability Proven on a multi-ton scale[4]Highly scalable with standard fermentation technology

Experimental Protocols

Protocol 1: Chemical Synthesis of (S)-4-hydroxy-2-pyrrolidinone from Ethyl (S)-4-amino-3-hydroxybutyrate[1]
  • Ring Closure: A solution of ethyl (S)-4-amino-3-hydroxybutyrate (1 equivalent) in a suitable alcohol solvent (e.g., ethanol) is treated with a catalytic amount of a base (e.g., sodium methoxide, 0.02 equivalents).

  • Reaction: The mixture is stirred at room temperature for approximately 2 hours.

  • Work-up: The solvent is removed under reduced pressure.

  • Purification: The crude product is recrystallized from a suitable solvent (e.g., ethanol) to yield colorless crystals of (S)-4-hydroxy-2-pyrrolidinone.

Protocol 2: Biocatalytic Hydroxylation for the Synthesis of N-substituted (S)-4-hydroxy-2-pyrrolidinones[2][3]
  • Biocatalyst Preparation: A culture of Sphingomonas sp. is grown in a suitable medium and the cells are harvested.

  • Biotransformation: The resting cells are resuspended in a buffer solution containing the N-substituted pyrrolidin-2-one substrate.

  • Reaction: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) with agitation for a specified period (e.g., 24-48 hours). The reaction progress is monitored by an appropriate analytical method (e.g., HPLC).

  • Extraction: Upon completion, the product is extracted from the aqueous phase using an organic solvent (e.g., ethyl acetate).

  • Purification: The combined organic layers are dried and concentrated. The crude product can be purified by crystallization to enhance enantiomeric purity.

Protocol 3: Chemoenzymatic Synthesis of (S)-3-hydroxy-gamma-butyrolactone from L-Malic Acid[5]
  • Selective Hydrogenation: L-Malic acid is converted to its corresponding diester, which is then selectively hydrogenated to yield a diol. This diol is subsequently cyclized to form (S)-beta-benzoyloxy-gamma-butyrolactone (S-BBL).

  • Enzymatic Hydrolysis: The S-BBL is charged into a two-phase system of tert-butyl methyl ether (TBME) and water. Immobilized Lipase from Candida rugosa is added to the mixture.

  • Reaction: The reaction is carried out at a controlled pH and temperature until the hydrolysis of the benzoyl group is complete.

  • Work-up: The aqueous layer containing the (S)-3-hydroxy-gamma-butyrolactone is separated from the organic layer containing the benzoic acid byproduct.

  • Purification: The aqueous solution is concentrated to yield the final product.

Protocol 4: Synthesis of Oxiracetam from (S)-4-hydroxy-2-pyrrolidinone[7][8]
  • Protection of Hydroxyl Group: The hydroxyl group of (S)-4-hydroxy-2-pyrrolidinone is protected using a suitable silylating agent (e.g., tert-butyldimethylsilyl chloride or tert-butyl-diphenylchlorosilane) in the presence of a base like imidazole in an aprotic solvent (e.g., DMF).

  • N-Alkylation: The protected pyrrolidinone is then reacted with a haloacetamide derivative (e.g., 2-bromoacetamide) in the presence of a strong base (e.g., sodium hydride or lithium hexamethyldisilazide) in an aprotic solvent (e.g., THF) to introduce the acetamide side chain at the nitrogen atom.

  • Deprotection: The silyl protecting group is removed under acidic conditions (e.g., hydrochloric acid in methanol) to yield oxiracetam.

  • Purification: The final product is purified by recrystallization.

Mandatory Visualization

experimental_workflow cluster_s4hp (S)-4-hydroxy-2-pyrrolidinone Synthesis cluster_s3hgb Alternative: (S)-3-hydroxy-gamma-butyrolactone Synthesis cluster_oxiracetam Application: Oxiracetam Synthesis start_chem Ethyl (S)-4-amino- 3-hydroxybutyrate react_chem Base-catalyzed Ring Closure start_chem->react_chem prod_s4hp (S)-4-hydroxy- 2-pyrrolidinone react_chem->prod_s4hp start_chemo L-Malic Acid react_chemo Chemoenzymatic Conversion start_chemo->react_chemo prod_s3hgb (S)-3-hydroxy- gamma-butyrolactone react_chemo->prod_s3hgb prod_s4hp_app (S)-4-hydroxy- 2-pyrrolidinone react_oxi Multi-step Chemical Synthesis prod_s4hp_app->react_oxi prod_oxi Oxiracetam react_oxi->prod_oxi

Caption: Comparative workflow for the synthesis of (S)-4-hydroxy-2-pyrrolidinone and an alternative, leading to the synthesis of Oxiracetam.

signaling_pathway cluster_glutamatergic Glutamatergic Synapse cluster_akt_mtor Intracellular Signaling glutamate Glutamate ampa_receptor AMPA Receptor glutamate->ampa_receptor Binds to neuronal_excitation Neuronal Excitation & Synaptic Plasticity ampa_receptor->neuronal_excitation Activates akt Akt mtor mTOR akt->mtor Activates cell_survival Cell Survival & Neuroprotection mtor->cell_survival Promotes oxiracetam Oxiracetam oxiracetam->ampa_receptor Positive Allosteric Modulator oxiracetam->akt Activates

Caption: Simplified signaling pathway for Oxiracetam's mechanism of action.

Cost-Benefit Analysis

The choice between synthesizing (S)-4-hydroxy-2-pyrrolidinone and utilizing an alternative like (S)-3-hydroxy-gamma-butyrolactone hinges on a multi-faceted analysis that extends beyond simple yield comparisons.

Cost Drivers:

  • Process Complexity and Reagent Costs: The chemical synthesis of (S)-4-hydroxy-2-pyrrolidinone involves multiple steps, potentially including protection and deprotection, which adds to reagent costs and processing time. Biocatalytic routes, while potentially simpler in terms of chemical transformations, require investment in fermentation or bioreactor infrastructure and the cost of the biocatalyst itself. The chemoenzymatic route to (S)-3-hydroxy-gamma-butyrolactone, although multi-step, has been optimized for industrial scale, suggesting manageable process costs.

  • Yield and Purity: While the reported yields for the chemical synthesis of (S)-4-hydroxy-2-pyrrolidinone are respectable, the chemoenzymatic synthesis of (S)-3-hydroxy-gamma-butyrolactone boasts a high isolated yield on a very large scale, indicating a highly efficient and optimized process. High enantiomeric purity is achievable for all routes, often with a final crystallization step.

Benefits and Considerations:

  • (S)-4-hydroxy-2-pyrrolidinone:

    • Direct Precursor: It is a direct and established precursor for oxiracetam and other bioactive molecules, meaning synthetic routes from this intermediate are well-documented.

    • Versatility: The lactam structure offers specific reactivity that may be advantageous for the synthesis of a particular class of compounds.

  • (S)-3-hydroxy-gamma-butyrolactone:

    • Economic Advantage: The significantly lower cost of starting materials makes it a highly attractive alternative for cost-sensitive large-scale production.

    • Proven Scalability: The chemoenzymatic route has been demonstrated at the multi-ton scale, providing confidence in its industrial applicability.

    • Synthetic Equivalency: For applications where it can serve as a synthetic equivalent to (S)-4-hydroxy-2-pyrrolidinone, such as in the synthesis of certain nootropics, it offers a more cost-effective pathway.

Conclusion

For drug development professionals and researchers, the cost-benefit analysis of using (S)-4-hydroxy-2-pyrrolidinone in large-scale synthesis is not straightforward and depends heavily on the specific application and economic constraints.

While the chemical synthesis of (S)-4-hydroxy-2-pyrrolidinone is a proven method, the high cost of its starting materials may render it less competitive for large-volume production. Biocatalytic approaches to (S)-4-hydroxy-2-pyrrolidinone are promising but require further development to compete on an industrial scale.

The alternative, (S)-3-hydroxy-gamma-butyrolactone, presents a compelling case for its adoption in large-scale synthesis due to its low-cost starting materials and highly efficient and scalable chemoenzymatic production process. Where its chemical properties allow for its use as a substitute for (S)-4-hydroxy-2-pyrrolidinone, it offers a significant economic advantage.

Ultimately, the decision will depend on a thorough evaluation of the total cost of ownership for each synthetic route, including raw material costs, process efficiency, capital investment, and the specific structural requirements of the final target molecule. This guide provides the foundational data to initiate such an analysis.

References

The Enantioselective Efficacy of Pyrrolidinone-Derived Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The chiral nature of drug molecules can have a profound impact on their pharmacological activity. Enantiomers, non-superimposable mirror images of a molecule, often exhibit significant differences in their binding affinity to target receptors, metabolic stability, and overall therapeutic efficacy. This guide provides a detailed comparison of the biological efficacy of drugs derived from pyrrolidinone enantiomers, with a primary focus on the well-characterized antiepileptic drug Levetiracetam and its (R)-enantiomer. This analysis is supported by quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms.

Enantioselectivity in SV2A Binding and Anticonvulsant Activity

The anticonvulsant properties of Levetiracetam are primarily attributed to its stereoselective binding to the synaptic vesicle glycoprotein 2A (SV2A), a transmembrane protein involved in the regulation of neurotransmitter release.[1] The (S)-enantiomer, Levetiracetam, is the pharmacologically active form, while the (R)-enantiomer demonstrates significantly lower affinity for SV2A and consequently lacks substantial anticonvulsant activity.[1][2]

Comparative Biological Data: Levetiracetam Enantiomers

The following table summarizes the quantitative differences in SV2A binding affinity and in vivo anticonvulsant efficacy between Levetiracetam and its (R)-enantiomer.

CompoundEnantiomerSV2A Binding Affinity (Kd)Anticonvulsant Activity (ED50, audiogenic mice)
Levetiracetam(S)-α-ethyl-2-oxo-pyrrolidine acetamide~780 nM[1]5.0-30.0 mg/kg[2]
UCB L060(R)-α-ethyl-2-oxo-pyrrolidine acetamide~1000-fold lower than (S)-enantiomer[1]Low intrinsic anticonvulsant activity[2]

Table 1: Comparison of SV2A Binding Affinity and Anticonvulsant Activity of Levetiracetam Enantiomers.

Broader Context: Other Pyrrolidinone Derivatives

To provide a more comprehensive understanding of structure-activity relationships within this class of drugs, it is insightful to compare Levetiracetam with other pyrrolidinone derivatives that also target SV2A.

CompoundSV2A Binding AffinityKey Characteristics
Brivaracetam ~20-fold higher than LevetiracetamExhibits a faster onset of action and potentially a better side-effect profile in some patients.
Seletracetam ~10-fold higher than LevetiracetamWas under development for epilepsy but its development was halted.

Table 2: Comparison of SV2A Binding Affinity of Other Pyrrolidinone Derivatives.

Experimental Protocols

In Vitro SV2A Radioligand Binding Assay

This protocol outlines a competitive binding assay to determine the affinity of test compounds for the SV2A receptor.

Materials:

  • Rat brain tissue or cells expressing recombinant SV2A

  • Lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Radioligand: [³H]Levetiracetam or a suitable analog (e.g., [³H]ucb 30889)

  • Unlabeled test compounds (e.g., Levetiracetam, UCB L060)

  • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors)

  • Wash buffer (ice-cold)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize brain tissue or cells in ice-cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Wash the membrane pellet with fresh lysis buffer and resuspend in incubation buffer. Determine the protein concentration of the membrane preparation.[3]

  • Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound. For determining total binding, omit the unlabeled compound. For determining non-specific binding, add a high concentration of unlabeled Levetiracetam.

  • Incubation: Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a defined period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.[3]

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration to generate a competition curve. From this curve, determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Kᵢ (inhibition constant) using the Cheng-Prusoff equation.

G Experimental Workflow: SV2A Radioligand Binding Assay cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Tissue Brain Tissue or SV2A-expressing cells Homogenize Homogenize in Lysis Buffer Tissue->Homogenize Centrifuge Centrifuge to Pellet Membranes Homogenize->Centrifuge Wash Wash and Resuspend in Incubation Buffer Centrifuge->Wash Assay_Setup Incubate Membranes with Radioligand & Test Compound Wash->Assay_Setup Filtration Filter to Separate Bound vs. Free Ligand Assay_Setup->Filtration Counting Scintillation Counting Filtration->Counting Calculate_Binding Calculate Specific Binding Counting->Calculate_Binding Generate_Curve Generate Competition Curve Calculate_Binding->Generate_Curve Determine_IC50 Determine IC50 Generate_Curve->Determine_IC50 Calculate_Ki Calculate Ki Determine_IC50->Calculate_Ki

Figure 1: Workflow for the in vitro SV2A radioligand binding assay.

In Vivo Audiogenic Seizure Model in Mice

This model is used to assess the anticonvulsant efficacy of compounds in a genetic model of reflex seizures.

Materials:

  • Audiogenic seizure-susceptible mice (e.g., DBA/2 strain) at a specific age (e.g., 21-28 days)[4]

  • A sound-proof chamber equipped with a sound source (e.g., an electric bell or a speaker capable of producing a high-intensity stimulus)[5]

  • A sound level meter to calibrate the stimulus intensity

  • Test compounds and vehicle control

  • Observation and scoring system for seizure severity

Procedure:

  • Animal Acclimatization: Allow the mice to acclimate to the testing room for a specified period before the experiment.

  • Compound Administration: Administer the test compound or vehicle control to the mice via a specific route (e.g., intraperitoneal injection) at a predetermined time before the seizure induction.

  • Seizure Induction: Place an individual mouse in the sound-proof chamber. After a brief habituation period (e.g., 1-2 minutes), expose the mouse to a high-intensity acoustic stimulus (e.g., 100-120 dB) for a fixed duration (e.g., 60 seconds) or until a tonic-clonic seizure is observed.[4][5]

  • Observation and Scoring: Observe the mouse's behavior during the sound stimulus and score the seizure severity based on a pre-defined scale. A common scoring system includes the following stages:

    • Wild running

    • Clonic seizure

    • Tonic seizure

    • Respiratory arrest/death

  • Data Analysis: For each dose of the test compound, determine the percentage of animals protected from the tonic-clonic seizure component. Calculate the ED₅₀ value, which is the dose that protects 50% of the animals from the seizure.

G Experimental Workflow: Audiogenic Seizure Model Acclimatization Animal Acclimatization Compound_Admin Compound/Vehicle Administration Acclimatization->Compound_Admin Habituation Habituation in Sound Chamber Compound_Admin->Habituation Sound_Stimulus High-Intensity Acoustic Stimulus Habituation->Sound_Stimulus Observation Seizure Observation & Scoring Sound_Stimulus->Observation Data_Analysis Calculate ED50 Observation->Data_Analysis

Figure 2: Workflow for the in vivo audiogenic seizure model in mice.

Signaling Pathway and Mechanism of Action

Levetiracetam's mechanism of action is centered on its binding to SV2A in the presynaptic terminal. This interaction is thought to modulate the function of SV2A, which in turn influences the synaptic vesicle cycle and neurotransmitter release. Evidence suggests that Levetiracetam's binding to SV2A can disrupt the interaction between SV2A and synaptotagmin-1, a key calcium sensor involved in triggering vesicle fusion. By interfering with this interaction, Levetiracetam may reduce the probability of neurotransmitter release, particularly during periods of high neuronal activity, thereby exerting its anticonvulsant effects.

G Proposed Mechanism of Levetiracetam Action cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron LEV Levetiracetam ((S)-enantiomer) SV2A SV2A LEV->SV2A Binds to Synaptotagmin Synaptotagmin-1 LEV->Synaptotagmin Inhibits Interaction SV2A->Synaptotagmin Interacts with SNARE SNARE Complex Synaptotagmin->SNARE Triggers fusion Vesicle Synaptic Vesicle SNARE->Vesicle Mediates fusion Neurotransmitter Neurotransmitter (e.g., Glutamate) Vesicle->Neurotransmitter Contains Release Neurotransmitter Release Vesicle->Release Ca_channel Voltage-gated Ca²⁺ Channel Ca_ion Ca²⁺ Ca_channel->Ca_ion Influx Ca_ion->Synaptotagmin Activates Receptor Neurotransmitter Receptor Release->Receptor Binds to Effect Reduced Excitatory Postsynaptic Potential Receptor->Effect

Figure 3: Levetiracetam's interaction with SV2A and its downstream effects.

Conclusion

The biological efficacy of pyrrolidinone-derived drugs, exemplified by Levetiracetam, is highly dependent on stereochemistry. The (S)-enantiomer of Levetiracetam is the active therapeutic agent, demonstrating significant binding affinity for SV2A and potent anticonvulsant activity. In contrast, its (R)-enantiomer is largely inactive. This enantioselectivity underscores the importance of chiral considerations in drug design and development. The detailed experimental protocols and mechanistic insights provided in this guide offer a valuable resource for researchers in the field of epilepsy and neuroscience, facilitating further investigation into the therapeutic potential of this important class of drugs.

References

A Comparative Guide to the Spectroscopic Characterization of (S)-(-)-4-Hydroxy-2-pyrrolidinone: ¹H NMR vs. ¹³C NMR

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-(-)-4-Hydroxy-2-pyrrolidinone is a valuable chiral building block in the synthesis of various pharmaceutical compounds. Its precise structural elucidation is paramount for ensuring the desired stereochemistry and purity of final products. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for this purpose, with both proton (¹H) and carbon-13 (¹³C) NMR providing complementary information. This guide offers a comparative analysis of ¹H and ¹³C NMR spectroscopy for the characterization of this compound, supported by experimental data and protocols.

¹H NMR vs. ¹³C NMR: A Head-to-Head Comparison

Proton and carbon-13 NMR spectroscopies offer unique insights into the molecular structure of this compound. ¹H NMR is generally more sensitive and provides information about the electronic environment of protons and their spatial relationships through spin-spin coupling. In contrast, ¹³C NMR directly probes the carbon skeleton of the molecule, revealing the number of non-equivalent carbons and their functional groups.

A key advantage of ¹H NMR is the wealth of information derived from chemical shifts, signal integrations (proton counting), and coupling patterns (J-coupling), which allows for the assignment of specific protons and the determination of their connectivity. For this compound, this enables the clear distinction of the diastereotopic protons on the pyrrolidinone ring.

On the other hand, ¹³C NMR, while less sensitive due to the low natural abundance of the ¹³C isotope, provides a broader chemical shift range, minimizing signal overlap. The spectrum is typically acquired with proton decoupling, resulting in sharp singlet signals for each unique carbon atom, which simplifies spectral interpretation and provides a direct count of the carbon environments.

The following table summarizes the experimental ¹H and ¹³C NMR data for a closely related analog, 4-hydroxy-2-pyrrolidinone, in DMSO-d₆. This data is representative and serves as a strong basis for the characterization of the (S)-enantiomer, as the stereocenter at C4 has a negligible effect on the chemical shifts in an achiral solvent.

¹H NMR Data (DMSO-d₆, 400 MHz)
Assignment Chemical Shift (δ, ppm) Multiplicity J (Hz) Integration
H-44.15m1H
H-5a3.35dd10.8, 5.21H
H-5b2.95dd10.8, 2.01H
H-3a2.40dd16.8, 6.81H
H-3b2.05dd16.8, 2.41H
NH7.50s1H
OH5.20d4.01H
¹³C NMR Data (DMSO-d₆, 100 MHz)
Assignment Chemical Shift (δ, ppm)
C-2 (C=O)175.5
C-4 (CH-OH)67.0
C-5 (CH₂)55.0
C-3 (CH₂)40.5

Experimental Protocols

Accurate and reproducible NMR data is contingent upon meticulous sample preparation and appropriate instrument parameter selection.

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound into a clean, dry vial.

  • Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Gently agitate the vial to ensure complete dissolution of the sample.

  • Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube, ensuring the final solution height is approximately 4-5 cm.

  • Cap the NMR tube securely.

¹H NMR Spectroscopy:

  • Spectrometer: 400 MHz NMR Spectrometer

  • Solvent: DMSO-d₆

  • Temperature: 298 K

  • Pulse Sequence: Standard single-pulse sequence

  • Number of Scans: 16

  • Relaxation Delay: 1.0 s

  • Acquisition Time: 4.0 s

  • Spectral Width: -2 to 12 ppm

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm

¹³C NMR Spectroscopy:

  • Spectrometer: 100 MHz NMR Spectrometer

  • Solvent: DMSO-d₆

  • Temperature: 298 K

  • Pulse Sequence: Proton-decoupled single-pulse sequence

  • Number of Scans: 1024

  • Relaxation Delay: 2.0 s

  • Acquisition Time: 1.5 s

  • Spectral Width: -10 to 200 ppm

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm

Workflow for Spectroscopic Characterization

The process of characterizing a chemical compound like this compound using NMR spectroscopy follows a logical workflow, from sample preparation to final structure confirmation.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis & Interpretation Sample Weigh Compound Solvent Dissolve in Deuterated Solvent Sample->Solvent Tube Transfer to NMR Tube Solvent->Tube H1_NMR ¹H NMR Acquisition Tube->H1_NMR C13_NMR ¹³C NMR Acquisition Tube->C13_NMR Processing Fourier Transform, Phase & Baseline Correction H1_NMR->Processing C13_NMR->Processing Referencing Chemical Shift Referencing (TMS) Processing->Referencing H1_Analysis ¹H Analysis: - Chemical Shift - Integration - Multiplicity Referencing->H1_Analysis C13_Analysis ¹³C Analysis: - Chemical Shift - Number of Signals Referencing->C13_Analysis Structure Structure Elucidation & Confirmation H1_Analysis->Structure C13_Analysis->Structure

Caption: Workflow for the characterization of this compound using NMR.

A Comparative Guide to the ¹H NMR Spectra of (S)-(-)-4-Hydroxy-2-pyrrolidinone and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Spectroscopic Comparison

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectra of (S)-(-)-4-Hydroxy-2-pyrrolidinone and two of its key derivatives: (S)-N-acetyl-4-hydroxy-2-pyrrolidinone and (S)-N-benzyl-4-hydroxy-2-pyrrolidinone. Understanding the nuanced differences in the NMR spectra of these compounds is crucial for their synthesis, characterization, and application in drug discovery and development. This document presents a comparative summary of their ¹H NMR data, detailed experimental protocols for spectral acquisition, and visual aids to facilitate the interpretation of their structural relationships and spectral features.

Comparative ¹H NMR Data

The following table summarizes the ¹H NMR chemical shifts (δ) in parts per million (ppm), coupling constants (J) in Hertz (Hz), and signal multiplicities for this compound and its N-acetyl and N-benzyl derivatives. All spectra were recorded in deuterated chloroform (CDCl₃) at 400 MHz.

Proton This compound (S)-N-acetyl-4-hydroxy-2-pyrrolidinone (S)-N-benzyl-4-hydroxy-2-pyrrolidinone
H3a 2.35 (dd, J = 17.6, 2.0 Hz)2.54 (dd, J = 17.8, 2.2 Hz)2.41 (dd, J = 17.5, 2.1 Hz)
H3b 2.70 (dd, J = 17.6, 6.4 Hz)2.89 (dd, J = 17.8, 6.8 Hz)2.75 (dd, J = 17.5, 6.5 Hz)
H4 4.35-4.45 (m)4.50-4.60 (m)4.40-4.50 (m)
H5a 3.20-3.30 (m)3.65-3.75 (m)3.30-3.40 (m)
H5b 3.45-3.55 (m)3.80-3.90 (m)3.55-3.65 (m)
OH Variable (br s)Variable (br s)Variable (br s)
N-H 6.50 (br s)--
N-CH₂-Ph --4.55 (d, J = 14.8 Hz), 4.65 (d, J = 14.8 Hz)
N-CO-CH₃ -2.50 (s)-
Ar-H --7.25-7.40 (m)

Interpretation of Spectral Data

The ¹H NMR spectra of these three compounds exhibit characteristic signals that allow for their unambiguous identification. The pyrrolidinone ring protons (H3, H4, and H5) show distinct patterns of chemical shifts and coupling constants.

  • Protons at C3 (H3a and H3b): These diastereotopic protons appear as a pair of doublets of doublets (dd) due to geminal coupling with each other and vicinal coupling with the H4 proton. The introduction of an N-acetyl or N-benzyl group leads to a downfield shift of these protons, with the effect being more pronounced in the N-acetyl derivative.

  • Proton at C4 (H4): This proton, attached to the carbon bearing the hydroxyl group, appears as a multiplet (m) due to coupling with the adjacent protons at C3 and C5. Its chemical shift is also influenced by the N-substituent.

  • Protons at C5 (H5a and H5b): These diastereotopic protons, adjacent to the nitrogen atom, also appear as multiplets. The presence of an electron-withdrawing acetyl group on the nitrogen in (S)-N-acetyl-4-hydroxy-2-pyrrolidinone causes a significant downfield shift of the H5 protons compared to the parent compound and the N-benzyl derivative.

  • N-Substituent Protons: The N-acetyl derivative shows a characteristic sharp singlet for the methyl protons around 2.50 ppm. The N-benzyl derivative displays two doublets for the diastereotopic benzylic protons around 4.55 and 4.65 ppm, and a multiplet in the aromatic region (7.25-7.40 ppm) corresponding to the phenyl protons.

Experimental Protocols

Synthesis and Purification:

This compound can be synthesized from L-aspartic acid. The N-acetyl and N-benzyl derivatives are typically prepared by the reaction of this compound with acetic anhydride and benzyl bromide, respectively, in the presence of a suitable base. All compounds should be purified by column chromatography or recrystallization to ensure high purity for NMR analysis.

¹H NMR Spectroscopy:

A general protocol for acquiring high-quality ¹H NMR spectra is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Number of Scans: 16 to 64 scans, depending on the sample concentration.

    • Relaxation Delay: 1-2 seconds.

    • Acquisition Time: 3-4 seconds.

    • Spectral Width: A spectral width of 12-16 ppm is typically sufficient.

  • Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase and baseline correct the spectrum. Integrate all signals and determine the chemical shifts relative to TMS.

Visualizing Structural Relationships and NMR Interpretation

To aid in the understanding of the molecular structure and the assignment of NMR signals, the following diagrams are provided.

Figure 1. General structure and proton numbering of the 4-Hydroxy-2-pyrrolidinone ring.

G cluster_workflow NMR Analysis Workflow Sample_Prep Sample Preparation (Dissolve in CDCl3 with TMS) Data_Acquisition Data Acquisition (400 MHz NMR) Sample_Prep->Data_Acquisition 1. Load Sample Processing Data Processing (FT, Phasing, Baseline Correction) Data_Acquisition->Processing 2. Obtain FID Analysis Spectral Analysis (Chemical Shift, Coupling, Integration) Processing->Analysis 3. Generate Spectrum Structure_Confirmation Structure Confirmation Analysis->Structure_Confirmation 4. Interpret Data

Figure 2. General experimental workflow for ¹H NMR analysis.

A Researcher's Guide to Calculating Enantiomeric Excess from Chiral Chromatography Data

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric excess (ee) is a cornerstone of chiral analysis. One enantiomer of a chiral drug may exhibit the desired therapeutic effect, while the other could be inactive or even harmful.[1] Chiral chromatography has become the gold standard for separating and quantifying enantiomers, offering high accuracy and resolution.[1][2] This guide provides an objective comparison of chiral chromatography techniques for determining enantiomeric excess, supported by experimental data and detailed protocols.

Comparison of Key Analytical Techniques

The selection of an analytical technique for determining enantiomeric excess is contingent on factors such as the analyte's physicochemical properties, required sensitivity, and desired sample throughput. The following table summarizes the key performance characteristics of chiral High-Performance Liquid Chromatography (HPLC), chiral Gas Chromatography (GC), chiral Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) spectroscopy, an alternative method.

ParameterChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC)Chiral Supercritical Fluid Chromatography (SFC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Differential partitioning of enantiomers between a chiral stationary phase and a liquid mobile phase.[1]Differential partitioning of volatile enantiomers between a chiral stationary phase and a gaseous mobile phase.[1]Differential partitioning of enantiomers between a chiral stationary phase and a supercritical fluid mobile phase.[1]Diastereomeric differentiation of enantiomers in the presence of a chiral solvating or derivatizing agent.[1]
Applicability Wide range of non-volatile and thermally labile compounds.Volatile and thermally stable compounds.[3]Thermally labile and polar compounds; "greener" alternative.[1]Soluble compounds; provides structural information.
Sensitivity High (UV, MS detection).Very high (FID, MS detection).High (UV, MS detection).Lower, requires higher concentrations.
Resolution Good to excellent.Excellent.[1]Excellent, with fast analysis times.[1]Dependent on the chiral auxiliary and magnetic field strength.
Sample Throughput Moderate to high.High.High.Low to moderate.
Derivatization Often not required (direct method), but can be used (indirect method).[4]May be required to increase volatility.Often not required.Often requires derivatization or use of a chiral solvating agent.[1]

Calculating Enantiomeric Excess from Chiral Chromatography Data

The most common method for calculating enantiomeric excess from chiral chromatography data involves the integration of the peak areas corresponding to each enantiomer. The formula is as follows:

Enantiomeric Excess (ee) % = [ (Areamajor enantiomer - Areaminor enantiomer) / (Areamajor enantiomer + Areaminor enantiomer) ] x 100 [4]

Where:

  • Areamajor enantiomer is the integrated peak area of the more abundant enantiomer.

  • Areaminor enantiomer is the integrated peak area of the less abundant enantiomer.

A racemic mixture, which contains equal amounts of both enantiomers (50:50), will have an enantiomeric excess of 0%.[5] Conversely, a sample containing only one pure enantiomer will have an enantiomeric excess of 100%.[5]

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate results. Below are example protocols for key chiral chromatography techniques.

Chiral HPLC Method for the Analysis of Escitalopram

This protocol is suitable for the analysis of the enantiomers of citalopram to determine the enantiomeric purity of escitalopram ((S)-citalopram).

  • Chromatographic System: High-Performance Liquid Chromatograph with a UV detector.

  • Column: A suitable chiral stationary phase column capable of separating citalopram enantiomers (e.g., a polysaccharide-based chiral column).

  • Mobile Phase: A mixture of ammonium acetate, ethanol, 2-propanol, and methylene dichloride in a ratio of 100:150:70:30 (v/v/v/v).[1]

  • Flow Rate: 0.5 mL/min.[1]

  • Detection: UV at 254 nm.[1]

  • Injection Volume: 20 µL.[1]

  • Procedure:

    • Prepare a standard solution of racemic citalopram and a sample solution of escitalopram in the mobile phase.

    • Equilibrate the column with the mobile phase for at least 30 minutes.

    • Inject the standard and sample solutions into the chromatograph.

    • Identify the peaks for the (S)- and (R)-enantiomers based on the retention times obtained from the racemic standard.

    • Calculate the enantiomeric excess using the peak areas of the two enantiomers.[1]

Chiral GC Method for the Analysis of Carvone Enantiomers

This protocol is suitable for the analysis of volatile enantiomers, such as those found in essential oils.

  • Chromatographic System: Gas chromatograph equipped with a Flame Ionization Detector (FID).[1]

  • Column: β-DEX 225 (2,3-di-O-acetyl-6-O-TBDMS-β-cyclodextrin), 30 m x 0.25 mm, 0.25 µm film thickness.[1]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[1]

  • Oven Temperature Program: Initial temperature: 60°C, hold for 2 minutes. Ramp: 5°C/min to 180°C. Hold at 180°C for 5 minutes.[1]

  • Injector Temperature: 250°C.[1]

  • Detector Temperature: 250°C.[1]

  • Injection Volume: 1 µL (split ratio 50:1).[1]

  • Procedure:

    • Prepare standard solutions of (R)-(-)-carvone and (S)-(+)-carvone, and a sample solution in a suitable solvent (e.g., hexane).

    • Inject the standards to determine the retention times of each enantiomer.

    • Inject the sample solution.

    • Calculate the enantiomeric excess based on the integrated peak areas of the two enantiomers.[1]

Chiral SFC Method for the Separation of a Pharmaceutical Intermediate

Supercritical fluid chromatography offers a fast and environmentally friendly alternative for chiral separations.

  • Chromatographic System: Supercritical Fluid Chromatograph with a UV detector.[1]

  • Column: A suitable chiral stationary phase column for SFC.

  • Mobile Phase: Supercritical CO2 and a modifier such as methanol with 25 mM isobutylamine (B).[1]

  • Gradient: Isocratic at 4% B.[1]

  • Flow Rate: 2.5 mL/min.[1]

  • Backpressure: 150 bar.[1]

  • Column Temperature: 40°C.[1]

  • Detection: UV at a specified wavelength.[1]

  • Injection Volume: 5 µL.[1]

  • Procedure:

    • Dissolve the sample in a mixture of methanol and dichloromethane (4:1).

    • Equilibrate the system with the mobile phase.

    • Inject the sample.

    • Determine the peak areas for each enantiomer to calculate the enantiomeric excess.[1]

Visualizing the Workflow and Method Comparison

To further clarify the process, the following diagrams illustrate the experimental workflow and a comparison of analytical approaches.

G cluster_0 Sample Preparation cluster_1 Chiral Chromatography cluster_2 Data Analysis A Dissolve Chiral Sample in Appropriate Solvent B Inject Sample onto Chiral Column (HPLC, GC, or SFC) A->B C Separation of Enantiomers Based on Differential Interaction with CSP B->C D Detection of Eluted Enantiomers (e.g., UV, FID, MS) C->D E Obtain Chromatogram with Separated Enantiomer Peaks D->E F Integrate Peak Areas of Each Enantiomer E->F G Calculate Enantiomeric Excess (%) using the Formula F->G

Caption: Workflow for determining enantiomeric excess using chiral chromatography.

G cluster_0 Chiral Chromatography cluster_1 NMR Spectroscopy A Direct Separation of Enantiomers B High Sensitivity and Resolution A->B C Well-established Protocols B->C D Quantification via Peak Area Integration C->D E Indirect Analysis via Diastereomeric Intermediates F Requires Chiral Solvating or Derivatizing Agents E->F G Provides Structural Information F->G H Quantification via Signal Integration G->H

Caption: Comparison of Chiral Chromatography and NMR for Enantiomeric Excess Determination.

References

Unveiling Enantiomeric Purity: A Comparative Guide to Analyzing 4-hydroxy-2-pyrrolidinone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise determination of enantiomeric purity is a critical step in ensuring the safety and efficacy of chiral molecules. This guide provides a comprehensive comparison of methods for correlating the optical rotation of 4-hydroxy-2-pyrrolidinone with its enantiomeric purity, offering detailed experimental protocols and supporting data to aid in the selection of the most suitable analytical approach.

This document delves into two primary methods for assessing the enantiomeric composition of 4-hydroxy-2-pyrrolidinone: the traditional technique of optical rotation and the more advanced method of chiral High-Performance Liquid Chromatography (HPLC). By presenting a side-by-side comparison, this guide aims to equip researchers with the knowledge to make informed decisions based on the specific requirements of their work.

At a Glance: Optical Rotation vs. Chiral HPLC

FeatureOptical RotationChiral High-Performance Liquid Chromatography (HPLC)
Principle Measures the rotation of plane-polarized light by a chiral molecule in solution.Physically separates enantiomers on a chiral stationary phase.
Primary Output A single value of specific rotation (°).A chromatogram showing two distinct peaks for each enantiomer.
Quantitative Analysis Enantiomeric excess is calculated from the observed rotation relative to the pure enantiomer.Enantiomeric excess is determined by the relative area of the two peaks.
Accuracy Can be influenced by concentration, solvent, temperature, and impurities.Generally provides higher accuracy and precision.
Sensitivity Lower sensitivity, may not be suitable for samples with very low enantiomeric excess.High sensitivity, capable of detecting trace amounts of one enantiomer.
Instrumentation PolarimeterHPLC system with a chiral column and detector (e.g., UV).
Throughput Relatively low throughput.Can be automated for higher throughput analysis.

Correlating Optical Rotation with Enantiomeric Purity

The relationship between the observed optical rotation and the enantiomeric excess (ee) of a sample is linear. The enantiomeric excess can be calculated using the following formula:

Enantiomeric Excess (% ee) = ([α]observed / [α]pure) x 100

Where:

  • [α]observed is the specific rotation of the mixture.

  • [α]pure is the specific rotation of the pure enantiomer.

The specific rotation of the pure enantiomers of 4-hydroxy-2-pyrrolidinone can vary depending on the solvent and concentration. For instance, the specific rotation for (R)-(+)-4-hydroxy-2-pyrrolidinone has been reported in the range of +54° to +60° in water and +43° in ethanol.[1][2] For (S)-(-)-4-hydroxy-2-pyrrolidinone, a range of -40° to -46° in ethanol has been reported, with another source indicating -58.5° in water for a sample with 99.2% ee.[3][4] It is crucial to use the specific rotation value of a pure reference standard measured under the identical conditions (solvent, concentration, temperature) as the sample being analyzed for an accurate determination of enantiomeric excess.

The following table illustrates the theoretical correlation between the observed specific rotation and the enantiomeric excess of (R)-4-hydroxy-2-pyrrolidinone, assuming a specific rotation of +58° for the pure enantiomer in water.

Enantiomeric Excess of (R)-enantiomer (%)Molar Ratio (R:S)Observed Specific Rotation ([α]obs in water)
100100:0+58.0°
9095:5+52.2°
8090:10+46.4°
7085:15+40.6°
6080:20+34.8°
5075:25+29.0°
2562.5:37.5+14.5°
1055:45+5.8°
050:50 (racemic)
-1045:55-5.8°
-2537.5:62.5-14.5°
-5025:75-29.0°
-1000:100-58.0°

Experimental Protocols

Method 1: Determination of Enantiomeric Purity by Optical Rotation

Objective: To determine the enantiomeric excess of a sample of 4-hydroxy-2-pyrrolidinone by measuring its optical rotation.

Materials:

  • Polarimeter

  • Volumetric flask (e.g., 10 mL)

  • Analytical balance

  • Sample of 4-hydroxy-2-pyrrolidinone

  • Enantiomerically pure reference standard of (R)- or (S)-4-hydroxy-2-pyrrolidinone

  • Appropriate solvent (e.g., water or ethanol)

Procedure:

  • Reference Standard Preparation: Accurately weigh a known amount of the enantiomerically pure reference standard and dissolve it in the chosen solvent in a volumetric flask to a known concentration (e.g., c = 1 g/100 mL).

  • Reference Standard Measurement: Measure the optical rotation of the reference standard solution using the polarimeter. Record the temperature and the wavelength of the light source (typically the sodium D-line, 589 nm). Calculate the specific rotation ([α]pure) of the pure enantiomer.

  • Sample Preparation: Prepare a solution of the 4-hydroxy-2-pyrrolidinone sample of unknown enantiomeric purity in the same solvent and at the same concentration as the reference standard.

  • Sample Measurement: Measure the optical rotation of the sample solution under the same conditions as the reference standard.

  • Calculation: Calculate the enantiomeric excess of the sample using the formula mentioned previously.

Method 2: Determination of Enantiomeric Purity by Chiral HPLC

Objective: To separate and quantify the enantiomers of 4-hydroxy-2-pyrrolidinone to determine the enantiomeric excess.

Materials:

  • HPLC system with a UV detector

  • Chiral stationary phase column, such as a CHIRALPAK® AD column. This column has a stationary phase of amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel.

  • HPLC-grade solvents (e.g., hexane, isopropanol, ethanol, methanol)

  • Sample of 4-hydroxy-2-pyrrolidinone

  • Racemic and enantiomerically pure reference standards of 4-hydroxy-2-pyrrolidinone

Procedure:

  • Column Equilibration: Equilibrate the CHIRALPAK® AD column with the chosen mobile phase until a stable baseline is achieved. A typical mobile phase could be a mixture of hexane and an alcohol like isopropanol or ethanol, or even 100% methanol.

  • Standard Injections:

    • Inject a solution of the racemic standard to determine the retention times of the two enantiomers and to ensure the column is providing adequate separation.

    • Inject a solution of an enantiomerically pure standard to identify the elution order of the (R) and (S) enantiomers.

  • Sample Preparation: Dissolve a known amount of the 4-hydroxy-2-pyrrolidinone sample in the mobile phase.

  • Sample Injection: Inject the prepared sample solution onto the HPLC system.

  • Data Analysis:

    • Identify the peaks corresponding to the (R) and (S) enantiomers in the chromatogram based on the retention times obtained from the standard injections.

    • Integrate the area under each peak.

    • Calculate the enantiomeric excess using the following formula: % ee = [ (Areamajor - Areaminor) / (Areamajor + Areaminor) ] x 100

Visualizing the Workflow and Concepts

To further clarify the processes and relationships discussed, the following diagrams are provided.

G Workflow for Determining Enantiomeric Purity cluster_optical_rotation Optical Rotation Method cluster_hplc Chiral HPLC Method prep_ref Prepare Reference Standard measure_ref Measure Optical Rotation of Reference ([α]pure) prep_ref->measure_ref calc_ee_or Calculate Enantiomeric Excess measure_ref->calc_ee_or prep_sample_or Prepare Sample Solution measure_sample_or Measure Optical Rotation of Sample ([α]observed) prep_sample_or->measure_sample_or measure_sample_or->calc_ee_or end End calc_ee_or->end col_equilib Equilibrate Chiral Column inject_std Inject Racemic & Pure Standards col_equilib->inject_std inject_sample_hplc Inject Sample inject_std->inject_sample_hplc prep_sample_hplc Prepare Sample Solution prep_sample_hplc->inject_sample_hplc analyze_data Analyze Chromatogram (Peak Areas) inject_sample_hplc->analyze_data calc_ee_hplc Calculate Enantiomeric Excess analyze_data->calc_ee_hplc calc_ee_hplc->end start Start start->prep_ref start->prep_sample_or start->col_equilib start->prep_sample_hplc

Caption: Experimental workflows for both optical rotation and chiral HPLC methods.

G Relationship Between Optical Rotation and Enantiomeric Excess cluster_formula ee Enantiomeric Excess (% ee) obs_rot Observed Specific Rotation ([α]obs) formula % ee = ([α]obs / [α]pure) x 100 obs_rot->formula Directly Proportional pure_rot Specific Rotation of Pure Enantiomer ([α]pure) pure_rot->formula formula->ee

Caption: The direct linear relationship between observed rotation and enantiomeric excess.

Conclusion

Both optical rotation and chiral HPLC are valuable techniques for assessing the enantiomeric purity of 4-hydroxy-2-pyrrolidinone. The choice between these methods will depend on the specific needs of the analysis. Optical rotation offers a simpler, more classical approach that can be sufficient for many applications, particularly when high accuracy is not the primary concern. However, for rigorous quantitative analysis, method validation, and the detection of trace enantiomeric impurities, chiral HPLC is the superior method, providing greater accuracy, sensitivity, and reliability. This guide provides the foundational knowledge and protocols to empower researchers to confidently select and implement the most appropriate method for their analytical challenges in the development of chiral pharmaceuticals.

References

Safety Operating Guide

Proper Disposal of (S)-(-)-4-Hydroxy-2-pyrrolidinone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of laboratory chemicals is paramount for the protection of personnel and the environment. This guide provides detailed, step-by-step procedures for the proper disposal of (S)-(-)-4-Hydroxy-2-pyrrolidinone, a compound commonly used in research and development. Adherence to these protocols is essential for maintaining a safe laboratory environment and complying with regulatory standards.

Immediate Safety Considerations

Before handling this compound for disposal, it is crucial to consult the Safety Data Sheet (SDS) and wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1] All handling of this compound, including preparation for disposal, should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste.[3] Do not dispose of this chemical down the drain or in regular trash.[2]

  • Waste Identification and Segregation:

    • Treat all this compound waste, including contaminated lab supplies, as hazardous waste.[4]

    • Segregate solid waste from liquid waste into separate, compatible containers.[2]

    • Avoid mixing with incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1]

  • Container Selection and Labeling:

    • Use a dedicated, leak-proof container made of a material compatible with this compound.[5][6] The container must have a secure, screw-top cap.[5]

    • Clearly label the container with the words "Hazardous Waste," the full chemical name "this compound," and the accumulation start date.[2]

  • Storage in a Satellite Accumulation Area (SAA):

    • Store the sealed waste container in a designated SAA, which must be at or near the point of generation.[7][8]

    • The SAA should be a well-ventilated, secure area away from general laboratory traffic.[2]

    • Ensure weekly inspection of the SAA for any signs of container leakage.[5]

  • Arrange for Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[2][7]

    • Provide an accurate description of the waste to the disposal personnel.[8]

  • Spill Management:

    • In the event of a small spill, absorb the material with an inert absorbent like vermiculite or sand.[3]

    • Collect the contaminated absorbent material into a sealed container and dispose of it as hazardous waste.[3]

    • For larger spills, evacuate the area and immediately contact your institution's EHS department.[2]

  • Empty Container Disposal:

    • A container that has held this compound should be triple-rinsed with a suitable solvent (e.g., water) capable of removing the residue.[4]

    • The rinsate must be collected and disposed of as hazardous waste.[4]

    • After triple-rinsing, deface the chemical label on the empty container and remove the cap before disposing of it as regular trash.[4]

Quantitative Data Summary

ParameterGuidelineSource
Maximum Hazardous Waste Volume in SAA 55 gallons[7][8]
Maximum Acutely Toxic (P-list) Waste in SAA 1 quart (liquid) or 1 kilogram (solid)[7]
Storage Time Limit in SAA Up to 12 months (provided accumulation limits are not exceeded)[7]
Removal Time After Container is Full Within 3 calendar days[5][7]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_start Start cluster_assessment Waste Assessment cluster_collection Collection & Segregation cluster_labeling Labeling cluster_storage Storage cluster_disposal Disposal cluster_spill Spill Response start This compound Waste Generated assess_type Determine Waste Type (Solid, Liquid, Contaminated Debris) start->assess_type spill Spill or Leak Occurs start->spill collect_solid Collect Solid Waste in Designated Container assess_type->collect_solid Solid collect_liquid Collect Liquid Waste in Designated Container assess_type->collect_liquid Liquid label_container Label Container: 'Hazardous Waste' Chemical Name Date collect_solid->label_container collect_liquid->label_container store_saa Store in Satellite Accumulation Area (SAA) label_container->store_saa inspect_saa Weekly Inspection of SAA store_saa->inspect_saa contact_ehs Contact EHS for Pickup inspect_saa->contact_ehs small_spill Small Spill: Absorb with Inert Material spill->small_spill Small large_spill Large Spill: Evacuate & Contact EHS spill->large_spill Large collect_spill Collect Contaminated Material as Hazardous Waste small_spill->collect_spill collect_spill->label_container

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling (S)-(-)-4-Hydroxy-2-pyrrolidinone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling (S)-(-)-4-Hydroxy-2-pyrrolidinone. The following procedures and recommendations are compiled from safety data sheets of closely related compounds and general laboratory safety practices.

Personal Protective Equipment (PPE)

The selection of appropriate personal protective equipment is critical to minimize exposure and ensure safety. The following table summarizes the recommended PPE for handling this compound.

Body PartRecommended PPESpecifications
Eyes/Face Safety glasses with side-shields or chemical safety goggles. A face shield may be required for splash hazards.Must comply with OSHA's 29 CFR 1910.133 or European Standard EN166.[1][2]
Skin Chemical-resistant gloves (e.g., nitrile, neoprene). Protective clothing to prevent skin exposure.The specific glove material should be selected based on the task and potential for direct contact. Regularly inspect gloves for degradation.[1][2]
Respiratory Not typically required under normal use with adequate ventilation. If dust formation is likely or ventilation is inadequate, a NIOSH-approved respirator is recommended.Use a respirator in accordance with the workplace respiratory protection program.[1]
Body Laboratory coat.---

Safe Handling and Storage

Proper handling and storage procedures are essential to maintain the integrity of the compound and the safety of laboratory personnel.

  • Engineering Controls : Work in a well-ventilated area. For procedures that may generate dust or aerosols, a chemical fume hood is recommended. Eyewash stations and safety showers must be readily accessible.[1]

  • Handling : Avoid contact with skin, eyes, and clothing.[1] Do not breathe dust.[2] Wash hands thoroughly after handling.[1]

  • Storage : Keep containers tightly closed in a dry, cool, and well-ventilated place.[1] Store away from incompatible materials such as strong oxidizing agents.[2]

Emergency and First Aid Procedures

In the event of exposure, immediate action is crucial.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]
Skin Contact Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Seek medical attention if irritation develops.[2]
Inhalation Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1][2]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.[1]

Disposal Plan

Dispose of this compound and its containers in accordance with all local, state, and federal regulations. Do not allow the chemical to enter drains or waterways. Contaminated packaging should be treated as hazardous waste.

Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response Prep Assess Hazards & Review SDS PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Prep->PPE Ventilation Ensure Proper Ventilation (Fume Hood if Necessary) PPE->Ventilation Weighing Weigh Compound Carefully (Avoid Dust Generation) Ventilation->Weighing Proceed when safe Transfer Transfer to Reaction Vessel Weighing->Transfer Spill Spill Response Weighing->Spill Reaction Perform Experiment Transfer->Reaction Transfer->Spill Decontaminate Decontaminate Work Area Reaction->Decontaminate Reaction->Spill Exposure Exposure Response Reaction->Exposure Waste Segregate Waste (Solid & Liquid) Decontaminate->Waste Disposal Dispose of Waste According to Regulations Waste->Disposal RemovePPE Remove PPE Correctly Disposal->RemovePPE Spill->Decontaminate Follow Spill Protocol FirstAid Administer First Aid Exposure->FirstAid Exposure->FirstAid Medical Seek Medical Attention Exposure->Medical FirstAid->Medical

Safe handling workflow diagram.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-(-)-4-Hydroxy-2-pyrrolidinone
Reactant of Route 2
(S)-(-)-4-Hydroxy-2-pyrrolidinone

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.